molecular formula C10H15N B1296957 2-(4-Methylphenyl)propan-2-amine CAS No. 6526-79-0

2-(4-Methylphenyl)propan-2-amine

Cat. No.: B1296957
CAS No.: 6526-79-0
M. Wt: 149.23 g/mol
InChI Key: AHIOEYFAAFXSSZ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)propan-2-amine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIOEYFAAFXSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342729
Record name 2-(4-methylphenyl)propan-2-amine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6526-79-0
Record name 2-(4-methylphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(4-Methylphenyl)propan-2-amine from 4-Methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of synthetic routes for the production of 2-(4-methylphenyl)propan-2-amine, a valuable amine building block, from the readily available starting material, 4-methylacetophenone. The core transformation involves the reductive amination of a ketone, a cornerstone reaction in modern organic synthesis. This document is intended for researchers, chemists, and drug development professionals, offering a comparative study of three primary methodologies: Catalytic Reductive Amination, the classical Leuckart-Wallach reaction, and reductive amination using stoichiometric hydride reagents. Each section explains the underlying chemical principles, provides detailed, field-tested experimental protocols, and discusses the relative advantages and challenges, enabling scientists to select the optimal strategy based on available resources, scale, and project objectives.

Introduction

The conversion of carbonyl compounds into amines is a fundamental transformation in organic chemistry, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The target molecule, this compound, represents a tertiary alkylamine structure that can serve as a key intermediate in medicinal chemistry. Its synthesis from 4-methylacetophenone is a classic example of reductive amination, where a ketone's C=O bond is transformed into a C-N bond with concomitant reduction.

This guide moves beyond a simple recitation of procedures. It aims to provide a causal understanding of the synthetic choices involved, grounding each protocol in established chemical mechanisms and practical considerations. We will explore three distinct and powerful approaches to achieve this synthesis, each with a unique profile regarding efficiency, safety, scalability, and required infrastructure.

Overview of Synthetic Pathways

The synthesis of a primary amine from a ketone and ammonia is a multi-step process that occurs via an imine or iminium ion intermediate. The primary challenge lies in the efficient formation of this intermediate and its subsequent reduction without significant side reactions. The three strategies discussed herein address this challenge in different ways.

G Start 4-Methylacetophenone Intermediate Imine Intermediate (R₂C=NH) Start->Intermediate + NH₃ - H₂O Product This compound Intermediate->Product [Reduction] M1 Method A: Catalytic Reductive Amination (H₂, Metal Catalyst, NH₃) M2 Method B: Leuckart-Wallach Reaction (HCOONH₄ or HCONH₂) M3 Method C: Stoichiometric Hydride Reduction (NaBH₄, NH₃)

Figure 1: High-level overview of the synthetic approaches from 4-methylacetophenone to the target amine via a common imine intermediate.

Method A: Catalytic Reductive Amination

Catalytic reductive amination is one of the most atom-economical and environmentally benign methods for amine synthesis.[1][2] It combines the carbonyl compound, nitrogen source (ammonia), and a reducing agent (typically hydrogen gas) in a single pot with a heterogeneous or homogeneous catalyst.

Principle and Mechanism

The reaction proceeds through two key catalytic cycles. First, the ketone reacts with ammonia to form an imine, a reaction that is often catalyzed by the metal surface itself. Second, the imine is catalytically hydrogenated to the corresponding primary amine. Modern catalysts based on earth-abundant metals like cobalt and iron have shown excellent activity and selectivity under relatively mild conditions.[1][2]

The overall transformation is: R₂C=O + NH₃ + H₂ --[Catalyst]--> R₂CH-NH₂ + H₂O

The primary advantage is the use of hydrogen gas as the reductant, with water as the only byproduct. This method avoids stoichiometric inorganic waste, a significant consideration in green chemistry and large-scale production.[3]

Experimental Protocol

This protocol is adapted from methodologies developed for the cobalt-catalyzed reductive amination of ketones.[1][4]

Materials:

  • 4-Methylacetophenone

  • Cobalt(II) chloride (CoCl₂)

  • Sodium borohydride (NaBH₄)

  • Aqueous ammonia (25-28%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Biphenyl (internal standard for GC analysis, optional)

Equipment:

  • High-pressure autoclave/reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge.

  • Standard laboratory glassware.

Procedure:

  • Catalyst Preparation (in situ): In the autoclave under an inert atmosphere (e.g., Argon), add CoCl₂ (2.5 mol%) and methanol. Stir to dissolve. Carefully add NaBH₄ (3 mol%) in portions to reduce the Co(II) to active cobalt particles. A black precipitate should form.

  • Reaction Setup: To the catalyst suspension, add 4-methylacetophenone (1.0 eq), aqueous ammonia (e.g., 10-15 eq), and additional methanol to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction Execution: Seal the autoclave. Purge the system with H₂ gas three times. Pressurize the reactor with H₂ to the desired pressure (e.g., 5-10 bar). Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by GC analysis of aliquots. Once the starting material is consumed (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation: Filter the reaction mixture to remove the cobalt catalyst. Concentrate the filtrate under reduced pressure to remove methanol. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude amine. Further purification can be achieved by vacuum distillation or column chromatography.

Data Summary
Reagent/ParameterMolar Ratio (to Ketone)ConditionsPurpose
4-Methylacetophenone1.0-Starting Material
CoCl₂0.02580 °CCatalyst Precursor
NaBH₄0.03Room TempIn situ Catalyst Activation
Aqueous Ammonia10-1580 °CNitrogen Source
Hydrogen (H₂)-5-10 barReducing Agent
Expected Yield ->90% (Based on literature[1][4])
Experimental Workflow Diagram

G cluster_prep Catalyst Prep (in situ) cluster_react Reaction cluster_workup Work-up & Purification p1 Add CoCl₂ and MeOH to reactor p2 Add NaBH₄ to form active Co catalyst p1->p2 r1 Add Ketone and Aqueous NH₃ p2->r1 r2 Seal, Purge, and Pressurize with H₂ r1->r2 r3 Heat to 80°C (12-24h) r2->r3 w1 Cool and Vent r3->w1 w2 Filter Catalyst w1->w2 w3 Extract with Organic Solvent w2->w3 w4 Dry and Concentrate w3->w4 w5 Purify (Distillation) w4->w5 Product Product w5->Product Final Product G cluster_formylation Step 1: Leuckart Reaction cluster_hydrolysis Step 2: Hydrolysis Start 4-Methylacetophenone f1 Combine Ketone and Ammonium Formate Start->f1 Intermediate N-Formyl Intermediate h1 Add HCl and Reflux (4-6h) Intermediate->h1 Product Final Product f2 Heat to 160-180°C (4-8h) f1->f2 f3 Aqueous Work-up and Extraction f2->f3 f3->Intermediate h2 Acid/Base Wash h1->h2 h3 Basify to pH > 12 h2->h3 h4 Extract, Dry, and Purify h3->h4 h4->Product

Figure 3: Two-step workflow for the Leuckart-Wallach Reaction.

Method C: Reductive Amination with Stoichiometric Hydride Reagents

This approach is a staple of laboratory-scale synthesis, offering mild reaction conditions and avoiding specialized high-pressure equipment. The key is to form the imine intermediate in solution and then reduce it in situ with a chemical hydride donor like sodium borohydride (NaBH₄).

Principle and Mechanism

The reaction is typically performed in a protic solvent like methanol or ethanol, which can dissolve the ketone and the ammonia. A large excess of ammonia is used to drive the equilibrium towards the formation of the imine. Sodium borohydride is a suitable reducing agent; while it can reduce ketones, its rate of reduction for the protonated imine (iminium ion) is significantly faster. [5] R₂C=O + NH₃ (excess) <==> [R₂C=NH₂]⁺ --[NaBH₄]--> R₂CH-NH₂

The use of the more selective but highly toxic sodium cyanoborohydride (NaBH₃CN) is also common but less desirable from a safety perspective. [5][6]Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent reagent for reductive aminations but is typically used with primary or secondary amines rather than ammonia. [5]

Experimental Protocol

Materials:

  • 4-Methylacetophenone

  • Ammonia in Methanol (7 N solution) or Saturated Ethanolic Ammonia

  • Sodium Borohydride (NaBH₄)

  • Ammonium Chloride (NH₄Cl)

Procedure:

  • In a round-bottom flask, dissolve 4-methylacetophenone (1.0 eq) in a 7 N solution of ammonia in methanol. The large excess of both ammonia and methanol serves as the solvent and reagent.

  • Add ammonium chloride (1.5 eq). The NH₄Cl acts as a weak acid catalyst to promote imine formation.

  • Stir the solution at room temperature for 1-2 hours to allow for imine formation.

  • Cool the mixture in an ice bath to 0°C.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 eq) slowly in small portions. Control the addition rate to keep the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add more water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by vacuum distillation.

Data Summary
Reagent/ParameterMolar Ratio (to Ketone)ConditionsPurpose
4-Methylacetophenone1.0-Starting Material
7N NH₃ in MeOHLarge Excess0 °C to RTNitrogen Source & Solvent
NH₄Cl1.5RTCatalyst
NaBH₄1.5 - 2.00 °C to RT, 12 hReducing Agent
Expected Yield -60-85% (General expectation)
Experimental Workflow Diagram

G cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Start 4-Methylacetophenone r1 Dissolve Ketone and NH₄Cl in Methanolic Ammonia Start->r1 Product Final Product r2 Stir 1-2h for Imine Formation r1->r2 r3 Cool to 0°C and Add NaBH₄ r2->r3 r4 Stir Overnight at RT r3->r4 w1 Quench with Water r4->w1 w2 Concentrate MeOH w1->w2 w3 Extract, Dry, and Concentrate w2->w3 w4 Purify (Distillation) w3->w4 w4->Product

Figure 4: Workflow for Reductive Amination using NaBH₄.

Comparative Analysis and Selection Criteria

The choice of synthetic method depends critically on the specific context of the research or production environment.

CriteriaMethod A: CatalyticMethod B: Leuckart-WallachMethod C: NaBH₄
Yield & Selectivity Very HighModerate to GoodGood
Scalability ExcellentGood, but exotherm/gas evolution can be an issueModerate, cost of hydride
Safety High-pressure H₂ requires engineered controlsHigh temperatures, CO₂ evolutionFlammable solvents, careful quenching of hydride
Equipment High-pressure reactorStandard glassware, high-temp heatingStandard glassware
Green Chemistry Excellent (high atom economy, water byproduct)Poor (stoichiometric reagents, waste)Fair (inorganic salt waste)
Simplicity Requires expertise with pressure reactorsTwo distinct steps (reaction + hydrolysis)Straightforward one-pot procedure

Recommendations:

  • For large-scale, industrial synthesis: Method A is unequivocally superior due to its high efficiency, low waste, and scalability.

  • For academic or discovery labs without pressure equipment: Method C is often the best choice, offering a good balance of yield, simplicity, and mild conditions.

  • When cost is the absolute primary driver and equipment is limited: Method B is a viable, classic alternative, provided the lower yields and high-temperature requirements are acceptable.

Conclusion

The synthesis of this compound from 4-methylacetophenone can be successfully achieved through several robust methods. Modern catalytic reductive amination represents the state-of-the-art in terms of efficiency and environmental responsibility. However, classical methods like the Leuckart-Wallach reaction and stoichiometric hydride reductions remain highly relevant and practical, particularly for laboratory-scale synthesis. By understanding the mechanistic principles and practical requirements of each approach, the practicing scientist can make an informed decision to best suit their synthetic goals.

References

  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link]

  • The Organic Chemistry Tutor. (2022). Eschweiler-Clarke Reaction. YouTube. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Li, J., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

  • Online Organic Chemistry Tutor. Eschweiler- Clarke Reaction. [Link]

  • Zhang, S., et al. (2020). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]

  • Wang, Y., et al. (2021). Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. ACS Catalysis. [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Synthetic Pages. (2001). Solid-supported reductive amination. [Link]

  • ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]

  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Leuckart reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Supporting Information for Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]

  • Carlson, R., et al. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Erowid. [Link]

  • PrepChem. Synthesis of 2-(4-methylphenyl)ethanamine. [Link]

  • ResearchGate. (2001). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. [Link]

  • ResearchGate. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. [Link]

  • Saidi, M. R., & Azizi, N. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Journal of the Iranian Chemical Society. [Link]

Sources

Spectroscopic Characterization of 2-(4-Methylphenyl)propan-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth spectroscopic characterization of 2-(4-Methylphenyl)propan-2-amine (IUPAC name), a substituted aromatic amine with applications in organic synthesis and pharmaceutical research. As a crucial component of quality control and structural verification, a multi-technique spectroscopic approach is essential. This document offers a holistic analysis, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We delve into the theoretical underpinnings of each technique, present field-proven experimental protocols, and provide a detailed interpretation of the resulting spectral data. The causality behind experimental choices is explained to provide researchers and drug development professionals with a practical and robust framework for the unambiguous identification and characterization of this molecule and its analogs. All data is consolidated for clarity, and workflows are visualized to enhance understanding.

Introduction to this compound

Chemical Identity and Structure

This compound, also known as p-cymene-8-amine, is an organic compound belonging to the phenethylamine class. Its structure features a p-tolyl group attached to a tertiary carbon which also bears an amino group. This arrangement makes it a primary amine with a quaternary benzylic carbon center.

  • Molecular Formula: C₁₀H₁₅N[1][2]

  • Molecular Weight: 149.23 g/mol [2]

  • CAS Number: 6526-79-0[2]

  • Chemical Structure:

    
    
    
Scientific Rationale for Spectroscopic Analysis

In research and development, particularly within the pharmaceutical industry, unequivocal structural confirmation of any synthesized compound is a non-negotiable prerequisite for further investigation. Spectroscopic analysis provides a detailed "fingerprint" of a molecule's structure. Each technique offers a unique and complementary piece of the structural puzzle:

  • NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.

  • IR Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, which aids in confirming its structure.

  • UV-Vis Spectroscopy reveals information about the electronic structure, particularly the conjugated aromatic system.

By integrating the data from these techniques, we can build a self-validating system that confirms the identity and purity of this compound with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Causality in Experimental Design

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is deliberate; it provides superior signal dispersion, which is critical for resolving the closely spaced signals of the aromatic protons. Deuterated chloroform (CDCl₃) is selected as the solvent due to its excellent solubilizing properties for nonpolar to moderately polar compounds like our target amine and its relatively clean spectral window. Tetramethylsilane (TMS) is used as the internal standard because its protons are more shielded than almost all protons in organic molecules, providing a reference signal at 0 ppm that does not interfere with the sample signals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, a spectral width of 0-12 ppm, and a relaxation delay of at least 1 second.

    • Acquire the ¹³C NMR spectrum on the same instrument (operating at ~100 MHz for carbon). A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal (0 ppm). For ¹H NMR, perform integration to determine the relative ratios of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire ¹H Spectrum transfer->acquire_H1 acquire_C13 Acquire ¹³C Spectrum transfer->acquire_C13 process Fourier Transform, Phase/Baseline Correction acquire_H1->process acquire_C13->process reference Reference to TMS (0 ppm) process->reference integrate Integrate ¹H Signals reference->integrate interpret Assign Signals & Interpret Structure integrate->interpret

Caption: Workflow for NMR Spectroscopic Analysis.

Spectral Interpretation

¹H NMR Analysis: The proton NMR spectrum provides a clear signature of the molecule's H-containing groups.

  • Aromatic Protons (δ ~7.2-7.0 ppm): The para-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the methyl group will appear as a doublet, and the two protons ortho to the isopropylamine group will appear as a second doublet.

  • Amine Protons (δ ~1.5 ppm, variable): The two protons of the primary amine (-NH₂) typically appear as a broad singlet.[3] Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding. This signal will "disappear" upon shaking the sample with a drop of D₂O due to H-D exchange, a classic confirmatory test.[3]

  • Aromatic Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group attached to the aromatic ring appear as a sharp singlet.

  • Isopropyl Methyl Protons (δ ~1.4 ppm): The six protons of the two equivalent methyl groups on the propane chain appear as a sharp singlet, as there are no adjacent protons to cause splitting.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton.

  • Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry: two for the protonated carbons, one for the carbon bearing the methyl group, and one for the quaternary carbon attached to the propane moiety. These typically appear in the δ 120-150 ppm range.

  • Quaternary Benzylic Carbon: The carbon atom attached to both the phenyl ring and the two methyl groups will appear as a singlet, typically around δ 50-60 ppm.

  • Isopropyl Methyl Carbons: The two equivalent methyl carbons will produce a single strong signal in the aliphatic region, typically around δ 25-35 ppm.

  • Aromatic Methyl Carbon: The carbon of the methyl group on the aromatic ring will appear as a singlet around δ 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Molecular vibrations (stretching, bending) absorb IR radiation at specific frequencies, creating a unique spectral fingerprint.

Causality in Experimental Design

Attenuated Total Reflectance (ATR) is the chosen sampling technique over traditional methods like KBr pellets or liquid films. ATR is advantageous because it requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra by simply placing the sample in direct contact with a crystal (often diamond). This minimizes experimental variability and accelerates analysis time.

Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (a single drop or a few crystals) of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal surface after the measurement.

FTIR_Workflow cluster_prep Preparation cluster_acq Measurement cluster_analysis Analysis clean Clean ATR Crystal background Acquire Background Spectrum clean->background apply Apply Sample to Crystal background->apply acquire Acquire Sample Spectrum apply->acquire process Background Subtraction acquire->process interpret Identify Characteristic Peaks process->interpret

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Spectral Interpretation

The IR spectrum of this compound will display several characteristic absorption bands that confirm its key functional groups.

  • N-H Stretching (3400-3250 cm⁻¹): As a primary amine (R-NH₂), it will exhibit two distinct, sharp to medium bands in this region.[4] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C-H Stretching (3100-2850 cm⁻¹): This region will contain multiple peaks. Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching from the methyl groups.

  • N-H Bending (1650-1580 cm⁻¹): A medium to strong absorption band in this region is characteristic of the N-H scissoring vibration of a primary amine.[4]

  • Aromatic C=C Stretching (1600-1450 cm⁻¹): One or two sharp bands of variable intensity will appear in this region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-N Stretching (1335-1250 cm⁻¹): Aromatic amines typically show a C-N stretching absorption in this range.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure from fragmentation patterns.

Causality in Experimental Design

Electron Ionization (EI) is chosen as the ionization method because it is a robust, high-energy technique that induces reproducible fragmentation. This fragmentation is highly characteristic of the molecule's structure and creates a "fingerprint" mass spectrum that can be compared to spectral libraries like those from NIST or SDBS.[5][6][7][8] Gas Chromatography (GC) is used as the inlet system to ensure that a pure sample enters the mass spectrometer, preventing ambiguity from impurities.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC column (e.g., a nonpolar HP-5MS) separates the sample from any residual solvent or impurities based on boiling point and polarity. A typical temperature program might start at 50°C and ramp up to 250°C.

  • Ionization (EI): As the pure compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Mass Analysis: The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interp Interpretation dissolve Prepare Dilute Solution inject Inject into GC dissolve->inject gc_sep GC Separation inject->gc_sep ionization Electron Ionization (70 eV) gc_sep->ionization mass_sep Mass Separation (Quadrupole) ionization->mass_sep detect Detection & Spectrum Generation mass_sep->detect mol_ion Identify Molecular Ion (M⁺•) detect->mol_ion fragments Analyze Fragmentation Pattern mol_ion->fragments

Caption: Workflow for GC-MS Analysis.

Spectral Interpretation
  • Molecular Ion (M⁺•): The molecular weight is 149.23. The mass spectrum will show a molecular ion peak at m/z 149 . The presence of a single nitrogen atom means the molecular weight is an odd number, which is consistent with the Nitrogen Rule .[3]

  • Base Peak (m/z 134): The most characteristic fragmentation pathway for this molecule is alpha-cleavage, which involves the loss of one of the methyl groups (•CH₃, mass 15). This results in a highly stable, resonance-stabilized benzylic cation. This fragment ion at m/z 134 (149 - 15) is expected to be the most abundant ion in the spectrum (the base peak).

  • Other Fragments: Other potential fragments could include the tolyl cation (m/z 91) from cleavage of the C-C bond adjacent to the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds, the most important absorptions arise from π → π* transitions within the benzene ring.

Experimental Protocol
  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A concentration in the micromolar (µM) range is typical.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Spectral Interpretation

The UV-Vis spectrum of this compound is expected to be characteristic of a substituted benzene ring.

  • E₂-band (λₘₐₓ ≈ 220 nm): A strong absorption band is expected in this region, corresponding to a π → π* transition of the aromatic system.

  • B-band (λₘₐₓ ≈ 265-275 nm): A weaker, broader band is expected in this region. This "benzenoid" band is characteristic of the aromatic ring and may show some fine vibrational structure. The substitution on the ring will cause a slight red shift (shift to longer wavelength) compared to unsubstituted benzene.

Integrated Spectroscopic Analysis and Data Summary

No single spectroscopic technique can provide absolute structural proof. True confidence is achieved by integrating the complementary data from all methods. The proposed structure of this compound is validated when every piece of spectral data is consistent with it.

  • MS confirms the molecular formula C₁₀H₁₅N via the molecular ion at m/z 149.

  • IR confirms the presence of a primary amine (-NH₂) and an aromatic ring.

  • ¹H and ¹³C NMR piece together the exact carbon-hydrogen framework, showing the p-substituted tolyl group and the unique (CH₃)₂-C-NH₂ moiety.

  • UV-Vis confirms the presence of the substituted benzene electronic system.

The convergence of this data provides an unambiguous and robust characterization of the molecule.

Integrated_Analysis Structure Confirmed Structure This compound NMR NMR • Aromatic AA'BB' signals • 6H singlet (gem-dimethyl) • 3H singlet (tolyl-CH₃) • NH₂ signal NMR->Structure Confirms C-H Framework IR IR • Double N-H stretch (~3350 cm⁻¹) • N-H bend (~1600 cm⁻¹) • Aromatic C-H/C=C IR->Structure Confirms Functional Groups MS Mass Spec • M⁺• at m/z 149 (Odd N) • Base Peak at m/z 134  (Loss of •CH₃) MS->Structure Confirms MW & Fragmentation UV UV-Vis • Aromatic π→π* transitions • λₘₐₓ ~220 nm & ~270 nm UV->Structure Confirms Conjugated System

Caption: Convergence of Spectroscopic Data for Structural Confirmation.

Summary of Key Spectroscopic Data
Technique Parameter Expected Value / Observation Structural Inference
¹H NMR Chemical Shift (δ)~7.2-7.0 (m, 4H), ~2.3 (s, 3H), ~1.5 (br s, 2H), ~1.4 (s, 6H)p-disubstituted ring, Ar-CH₃, -NH₂, gem-dimethyl
¹³C NMR Chemical Shift (δ)~120-150 (4 signals), ~50-60 (1 C), ~25-35 (1 C), ~21 (1 C)Aromatic ring, Quaternary C, gem-dimethyl C, Ar-CH₃ C
IR Wavenumber (cm⁻¹)~3400-3250 (2 bands), ~3100-2850, ~1650-1580, ~1600-1450Primary amine, C-H bonds, N-H bend, Aromatic C=C
MS (EI) Mass-to-Charge (m/z)149 (M⁺•), 134 (Base Peak)Molecular weight, loss of methyl group (α-cleavage)
UV-Vis λₘₐₓ (nm)~220, ~265-275Substituted aromatic chromophore

Conclusion

The structural characterization of this compound has been successfully detailed through the synergistic application of NMR, IR, MS, and UV-Vis spectroscopy. The protocols and interpretive frameworks provided herein constitute a robust methodology for the verification of this compound's identity and purity. This integrated approach ensures high confidence in the material's structure, a critical requirement for its use in regulated research and development environments. The presented data serves as a benchmark reference for scientists and researchers working with this molecule.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][5][8]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link][6]

  • Re3data.org. Spectral Database for Organic Compounds. [Link][7]

  • Bioregistry. Spectral Database for Organic Compounds. [Link][9]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link][4]

  • PubChem. Compound Summary for CID 584050, this compound. [Link][1]

  • NIST Chemistry WebBook. [Link][10][11][12][13]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link][3]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2-(4-Methylphenyl)propan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed interpretation of its ¹H and ¹³C NMR spectra. The principles discussed herein are grounded in established spectroscopic theory and validated through data from analogous structures.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₀H₁₅N, belongs to the phenethylamine class.[1][2] This family of compounds is of significant interest in medicinal chemistry for its diverse biological activities. The precise arrangement of atoms—the molecule's constitution—is paramount to its function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the non-destructive determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

This guide will first deconstruct the expected ¹H and ¹³C NMR spectra based on the molecule's structure and then provide a practical protocol for acquiring such data.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, we must first analyze the symmetry and unique atomic environments within the this compound molecule.

Caption: Structure of this compound with key groups.

Based on this structure, we can predict the following distinct proton (¹H) and carbon (¹³C) environments:

  • ¹H Environments :

    • Ar-H (ortho to isopropyl) : Two equivalent protons on the aromatic ring.

    • Ar-H (meta to isopropyl) : Two equivalent protons on the aromatic ring.

    • Ar-CH₃ : Three equivalent protons of the methyl group on the ring.

    • C(CH₃)₂ : Six equivalent protons from the two methyl groups on the tertiary carbon.

    • NH₂ : Two equivalent protons of the primary amine.

  • ¹³C Environments :

    • C-quat (C-NH₂) : The quaternary carbon bonded to the nitrogen and the phenyl ring.

    • C(CH₃)₂ : Two equivalent methyl carbons.

    • Ar-C (ipso, C1') : The aromatic carbon bonded to the isopropyl group.

    • Ar-C (ortho, C2'/C6') : Two equivalent aromatic carbons.

    • Ar-C (meta, C3'/C5') : Two equivalent aromatic carbons.

    • Ar-C (para, C4') : The aromatic carbon bonded to the methyl group.

    • Ar-CH₃ : The carbon of the methyl group on the ring.

This analysis predicts a total of 5 signals in the ¹H NMR spectrum and 7 signals in the ¹³C NMR spectrum.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (ortho to C-quat)7.2 - 7.4Doublet (d)2HThese protons are deshielded by the aromatic ring current. They are adjacent to one proton on the neighboring carbon, resulting in a doublet.
Ar-H (meta to C-quat)7.0 - 7.2Doublet (d)2HThese protons are slightly less deshielded than their ortho counterparts. The para-substitution pattern typically results in two distinct doublets for the aromatic region.
Ar-CH₃ ~2.3Singlet (s)3HProtons of a methyl group attached to an aromatic ring typically resonate in this region. With no adjacent protons, the signal is a singlet.
NH₂ 1.0 - 2.0 (variable)Broad Singlet (br s)2HAmine protons are subject to hydrogen bonding and rapid exchange, which often results in a broad signal. Their chemical shift is highly dependent on solvent and concentration.
C(CH₃)₂ ~1.4Singlet (s)6HThese six protons are chemically equivalent due to free rotation. They are adjacent to a quaternary carbon with no protons, so their signal is an un-split singlet.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Ar-C (ipso, C1')145 - 150This quaternary aromatic carbon is bonded to the bulky isopropylamine group, shifting it downfield.
Ar-C (para, C4')135 - 140The aromatic carbon bearing the methyl group.
Ar-C (meta, C3'/C5')~129Standard chemical shift for protonated carbons in a substituted benzene ring.
Ar-C (ortho, C2'/C6')125 - 128Aromatic carbons ortho to the alkyl substituent.
C-quat (C-NH₂)50 - 55The aliphatic quaternary carbon is deshielded by the attached nitrogen atom and the aromatic ring.
C(CH₃)₂ 28 - 32The two equivalent methyl carbons attached to the quaternary center.
Ar-CH₃ ~21Typical chemical shift for a methyl carbon attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality NMR data requires careful sample preparation and parameter selection. The following is a robust protocol for analyzing small molecules like this compound.

Objective: To acquire quantitative ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice for its versatility.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.[3][4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

  • ¹H NMR Acquisition:

    • Use a standard pulse-acquire sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Set the acquisition time to at least 2-3 seconds for good resolution.

    • Apply a relaxation delay (D1) of 5 seconds to ensure full relaxation of protons for accurate integration.

    • Collect 8 to 16 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon signals.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • A relaxation delay of 2 seconds is typically sufficient.

    • Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum, referencing the TMS signal to 0.00 ppm.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a Weigh Analyte (5-10 mg) b Dissolve in Deuterated Solvent (e.g., CDCl₃ + TMS) a->b c Transfer to NMR Tube b->c d Insert Sample & Lock c->d e Shim Magnetic Field d->e f Acquire ¹H Spectrum (16 Scans, D1=5s) e->f g Acquire ¹³C Spectrum (1024+ Scans, Decoupled) f->g h Fourier Transform g->h i Phase & Baseline Correction h->i j Calibrate to TMS (0.00 ppm) i->j k Integrate (¹H) & Assign Peaks j->k l Verified Structure k->l Final Structure Confirmation

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides an unambiguous confirmation of the molecular structure of this compound. The predicted spectra, characterized by 5 distinct proton signals and 7 distinct carbon signals, are fully consistent with the proposed chemical structure. The detailed analysis of chemical shifts, signal multiplicities, and integration values allows for the complete assignment of all atoms within the molecule, underscoring the indispensable role of NMR in modern chemical and pharmaceutical research.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • BenchChem. (2025). Physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine.
  • PubChem. (n.d.). 1-(4-Methylphenyl)propane-2-amine. Retrieved from National Center for Biotechnology Information.[5]

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from SCBT.[1]

  • PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information.[2]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from docbrown.info.[3]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from docbrown.info.[4]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry.

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Mass spectrometry fragmentation pattern of 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenyl)propan-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of this compound (also known as 4-CMPT), a tertiary amine within the phenethylamine class. Aimed at researchers, analytical chemists, and drug development professionals, this document elucidates the primary fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By grounding these predictions in the fundamental principles of mass spectrometry and drawing parallels with structurally analogous compounds, this guide serves as an essential resource for the identification and structural characterization of this molecule in complex matrices.

Introduction to this compound and Mass Spectrometry

This compound is a chemical compound with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1][2] As a derivative of phenethylamine, its structure is characterized by a p-tolyl group attached to a tertiary carbon which also holds an amino group and two methyl substituents. Understanding its behavior in a mass spectrometer is critical for its detection and quantification in various applications, including forensic science, toxicology, and pharmaceutical research.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] When a molecule is introduced into the mass spectrometer, it is first ionized, forming a molecular ion (M⁺• in Electron Ionization) or a protonated molecule ([M+H]⁺ in Electrospray Ionization).[4][5] These ions are often energetically unstable and break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing invaluable information about its mass and structure.[6] This guide will focus on predicting these fragmentation patterns based on established chemical principles.

The Molecular Ion: The First Clue

Under Electron Ionization (EI), the initial event is the removal of an electron to form the molecular ion (M⁺•). For this compound, the molecular ion peak is expected at m/z 149 . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this compound.[7] While the molecular ion peak in aliphatic amines can be weak or even absent due to rapid fragmentation, the presence of the stable aromatic ring in this molecule should increase its relative abundance.[8][9]

In soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺, at m/z 150 . This ion serves as the precursor for subsequent fragmentation in tandem mass spectrometry (MS/MS) experiments.[10]

Electron Ionization (EI) Fragmentation: A High-Energy Pathway

EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and predictable fragmentation. For amines, the most dominant fragmentation pathway is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[8][9][11] This process is driven by the formation of a stable, resonance-stabilized iminium cation.

For this compound, the key fragmentation pathways are predicted as follows:

  • Pathway 1: Loss of a Methyl Radical (•CH₃) - The Dominant Route: The most favorable fragmentation is the alpha-cleavage involving the loss of one of the two methyl groups attached to the tertiary carbon. This results in the formation of a highly stable tertiary benzylic iminium cation. This fragment is expected to be the base peak (the most abundant ion) in the EI spectrum.

    • [C₁₀H₁₅N]⁺• (m/z 149) → [C₉H₁₂N]⁺ (m/z 134) + •CH₃

  • Pathway 2: Formation of the p-Tolyl Cation: A secondary fragmentation involves the cleavage of the bond between the quaternary carbon and the aromatic ring. This pathway produces the p-tolyl cation.

    • [C₁₀H₁₅N]⁺• (m/z 149) → [C₇H₇]⁺ (m/z 91) + •C(CH₃)₂NH₂

The formation of the tropylium ion (a rearranged form of the benzyl cation, also at m/z 91) is a hallmark of many phenethylamine-like structures.[11][12] Here, the analogous p-tolyl cation at m/z 91 is a plausible and diagnostic fragment.

EI_Fragmentation M Molecular Ion [C₁₀H₁₅N]⁺• m/z 149 F134 Base Peak (Iminium Cation) [C₉H₁₂N]⁺ m/z 134 M->F134 - •CH₃ (Alpha-Cleavage) F91 p-Tolyl Cation [C₇H₇]⁺ m/z 91 M->F91 - •C(CH₃)₂NH₂ ESI_Fragmentation MH Precursor Ion [M+H]⁺ m/z 150 F133 Product Ion [C₁₀H₁₃]⁺ m/z 133 MH->F133 - NH₃ (Neutral Loss)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Summary of Key Fragment Ions

The table below summarizes the principal ions expected from the mass spectrometric analysis of this compound.

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed FormulaOrigin / Neutral LossProbable Significance
EI 149134[C₉H₁₂N]⁺Loss of •CH₃Base Peak
EI 14991[C₇H₇]⁺Loss of •C(CH₃)₂NH₂Diagnostic Fragment
ESI-MS/MS 150133[C₁₀H₁₃]⁺Loss of NH₃Major Product Ion

Experimental Protocols and Considerations

When developing an analytical method, the choice of instrumentation is key.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is well-suited for volatile, thermally stable compounds like the target analyte. A standard protocol would involve injection into a GC system with a non-polar column (e.g., DB-5ms) followed by EI fragmentation and detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for less volatile compounds or for achieving very low detection limits. A typical protocol would use a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water with formic acid, followed by ESI and MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. The transition m/z 150 → 133 would be an excellent choice for selective and sensitive quantification.

Trustworthiness and Self-Validation: Any analytical protocol must be self-validating. This involves:

  • Mass Calibration: The mass spectrometer must be properly calibrated across the expected mass range to ensure accurate mass assignments. [11]2. System Suitability: Before sample analysis, a standard of the analyte should be injected to confirm system performance, including peak shape, retention time, and signal intensity.

  • Confirmation by Ratios: In EI-MS, the ratio of the key fragment ions (e.g., m/z 134 to m/z 91) should remain constant, providing an additional layer of identification confidence.

Conclusion

The mass spectrometric fragmentation of this compound is governed by predictable chemical principles, primarily the stability of the resulting ions. Under Electron Ionization, the fragmentation is dominated by alpha-cleavage, leading to a characteristic and abundant base peak at m/z 134 (loss of a methyl radical). Under gentler ESI-MS/MS conditions, the protonated molecule at m/z 150 primarily fragments via the neutral loss of ammonia to produce a diagnostic ion at m/z 133 . A thorough understanding of these fragmentation pathways is indispensable for the confident identification and structural elucidation of this compound in analytical workflows.

References

  • BenchChem. (2025). N-Hydroxymephentermine Mass Spectrometry Fragmentation: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 584050, this compound. PubChem.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 6526-79-0. SCBT.
  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • Chen, P. H., et al. (2008).
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • LibreTexts. (2023).
  • Ibáñez, M., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E)
  • Problems in Chemistry. (2023).
  • Crunch Chemistry. (2020). How to interpret a mass spectrum for a molecule. YouTube.
  • LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry.
  • Zhang, W., et al. (2015).
  • Clark, J. (n.d.). Mass Spectra - The Molecular Ion (M+) Peak. Chemguide.

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Infrared spectroscopy analysis of 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2-(4-Methylphenyl)propan-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the principles and practices involved in the infrared (IR) spectroscopy analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational modes, establishes a self-validating experimental protocol, and grounds its findings in authoritative spectroscopic principles. We will deconstruct the molecule's functional groups, predict its characteristic IR absorption profile, and outline a rigorous methodology for acquiring and interpreting the spectrum.

Introduction: The Vibrational Signature of a Molecule

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rock. These absorption frequencies are unique to the types of bonds and the overall molecular structure, creating a distinct "fingerprint" for the compound.[1] For a molecule like this compound, with its combination of a primary amine, a para-substituted aromatic ring, and aliphatic groups, IR spectroscopy offers a wealth of structural information. The key to accurate interpretation lies not in memorizing peak positions, but in understanding the patterns that define each functional group.[2]

The analysis herein is predicated on established group frequency correlations. While a reference spectrum for this specific compound is not available in major public databases like the NIST Chemistry WebBook, we can confidently predict its spectral features by dissecting its constituent parts and referencing data for analogous structures.[3][4]

Figure 1: Molecular Structure of this compound.

Predicted Spectral Analysis: Deconstructing the Molecule

The infrared spectrum of this compound can be logically predicted by examining its primary functional groups: the primary amine (-NH₂), the aliphatic groups (isopropyl and methyl), and the para-substituted benzene ring.

The Primary Amine Group (-NH₂)

The primary amine is arguably the most diagnostic feature. Its presence is confirmed by several characteristic absorptions.

  • N-H Stretching: Primary amines (R-NH₂) exhibit two distinct absorption bands in the 3500-3300 cm⁻¹ region.[5][6] This splitting arises from the different ways the two N-H bonds can stretch relative to each other.[7]

    • Asymmetric Stretch: Occurs at a higher frequency, typically 3400-3500 cm⁻¹.[7] In this mode, the two hydrogen atoms move out of phase.

    • Symmetric Stretch: Occurs at a lower frequency, typically 3300-3400 cm⁻¹.[7] Here, the hydrogen atoms stretch in unison. These bands are generally sharper and less intense than the broad O-H stretching bands of alcohols, a key distinguishing feature.[5][8] The lesser extent of hydrogen bonding in amines compared to alcohols contributes to this sharper appearance.[9]

  • N-H Bending (Scissoring): A moderate to strong absorption resulting from the scissoring motion of the H-N-H group appears in the 1650-1580 cm⁻¹ range.[8][10] This peak can sometimes be mistaken for a C=C double bond, but its association with the N-H stretching peaks helps confirm its origin.[11]

  • N-H Wagging: A broad, often strong band can be observed in the 910-665 cm⁻¹ region due to the out-of-plane bending or "wagging" of the N-H bonds.[8][10]

The Aromatic Ring (Para-Substituted)

The benzene ring provides another set of characteristic absorptions that confirm its presence and substitution pattern.

  • Aromatic C-H Stretching: These vibrations give rise to one or more sharp, weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[2][12] This is a critical diagnostic region: C-H bonds on sp²-hybridized carbons (aromatics, alkenes) absorb at higher frequencies than those on sp³-hybridized carbons (alkanes).[12][13]

  • C=C Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of absorptions, often two or three bands, in the 1620-1450 cm⁻¹ region.[2][6] These bands are a reliable indicator of an aromatic system.

  • Out-of-Plane (OOP) C-H Bending: The most valuable information regarding the substitution pattern comes from the strong absorptions in the 900-675 cm⁻¹ region.[12] For a para-substituted (1,4-disubstituted) ring like that in our molecule, a strong, characteristic C-H wagging peak is expected to fall between 860 and 790 cm⁻¹.[14]

Aliphatic Groups (C-H)

The isopropyl and methyl groups contribute absorptions characteristic of saturated hydrocarbons.

  • Aliphatic C-H Stretching: The stretching of C-H bonds on the sp³-hybridized carbons of the methyl and isopropyl groups will produce strong, sharp absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[11][13]

  • C-H Bending: The bending vibrations of the methyl (-CH₃) and isopropyl groups will result in absorptions in the fingerprint region, around 1465 cm⁻¹ (scissoring) and 1380-1365 cm⁻¹ (umbrella deformation).[11]

Carbon-Nitrogen (C-N) Stretching

The stretching of the C-N bond provides a final piece of corroborating evidence. For aromatic amines, the C-N stretching vibration is typically stronger and at a higher frequency than for aliphatic amines, appearing in the 1335-1250 cm⁻¹ range.[8][10][15]

Summary of Predicted Absorptions

The following table consolidates the expected vibrational frequencies for this compound, providing a predictive guide for spectral interpretation.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3500 - 3400MediumN-H Asymmetric StretchPrimary Amine
3400 - 3300MediumN-H Symmetric StretchPrimary Amine
3100 - 3000WeakC-H Aromatic StretchAromatic Ring
3000 - 2850StrongC-H Aliphatic StretchAlkyl Groups
1650 - 1580MediumN-H Bending (Scissoring)Primary Amine
1620 - 1450MediumC=C Aromatic Ring StretchAromatic Ring
1470 - 1450MediumC-H Aliphatic Bending (Scissoring)Alkyl Groups
1385 - 1365MediumC-H Aliphatic Bending (Umbrella)Alkyl Groups
1335 - 1250Medium-StrongC-N StretchAromatic Amine
860 - 790StrongC-H Out-of-Plane Bend (Para-substitution)Aromatic Ring
910 - 665BroadN-H WagPrimary Amine

Experimental Protocol: A Self-Validating Workflow

The integrity of an IR spectrum is contingent upon a meticulous experimental procedure. The following protocol for analyzing a neat liquid sample ensures reproducibility and minimizes artifacts.

Materials and Instrumentation
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR region (4000-400 cm⁻¹).

  • Sample Cells: Two polished salt plates (e.g., NaCl, KBr). These materials are transparent to mid-IR radiation.[16]

  • Sample: this compound (liquid).

  • Cleaning Solvent: Anhydrous solvent in which the sample is soluble and that evaporates quickly (e.g., chloroform, methylene chloride).[17] Note: Never use water or alcohols like isopropanol to clean salt plates, as they will dissolve or fog the surface.[18][19]

  • Accessories: Pipette or dropper, lens tissue, sample holder.

Workflow Diagram

cluster_prep Preparation cluster_sample Sample Loading cluster_acq Data Acquisition & Processing cluster_analysis Analysis p1 Clean Salt Plates (Anhydrous Solvent) p2 Acquire Background Spectrum (Empty Sample Compartment) p1->p2 s1 Apply 1-2 Drops of Liquid Sample to One Plate p2->s1 s2 Sandwich with Second Plate to Form a Thin Film s1->s2 a1 Mount Plates in Spectrometer Holder s2->a1 a2 Acquire Sample Spectrum (Co-add Scans, e.g., 16-32) a1->a2 a3 Ratio Sample vs. Background (FTIR Software) a2->a3 a4 Generate Absorbance Spectrum a3->a4 an1 Identify Diagnostic Peaks (>1500 cm⁻¹) a4->an1 an2 Analyze Fingerprint Region (<1500 cm⁻¹) an1->an2 an3 Correlate with Predicted Structure an2->an3

Figure 2: Standard workflow for FTIR analysis of a neat liquid sample.

Step-by-Step Methodology
  • Plate Preparation (Causality: Avoid Contamination): Handle salt plates only by their edges to avoid transferring moisture and oils. Clean the surfaces with a lens tissue lightly dampened with an appropriate anhydrous solvent. This step is critical to remove any residue from previous analyses that would appear in the spectrum.

  • Background Acquisition (Causality: Establish Baseline): Place the sample holder into the empty spectrometer and acquire a background spectrum. The instrument software will store this spectrum, which contains signals from atmospheric CO₂ and water vapor, as well as any instrumental artifacts. This background is automatically subtracted from the sample spectrum to yield a clean spectrum of only the analyte.[17]

  • Sample Application (Causality: Ensure Optimal Path Length): Place one to two drops of the neat liquid sample onto the center of one salt plate.[16][20] Place the second plate on top and gently rotate it to spread the sample into a thin, uniform film, ensuring no air bubbles are trapped.[17] A film that is too thick will cause strong absorption bands to be "flat-topped" (total absorbance), while a film that is too thin will yield a weak, noisy spectrum.

  • Data Acquisition (Causality: Improve Signal-to-Noise): Mount the sandwiched plates onto the sample holder and place it in the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged by the software to improve the signal-to-noise ratio.

  • Post-Analysis Cleanup: Immediately after analysis, disassemble the plates, clean them thoroughly with the anhydrous solvent, and return them to a desiccator for storage to prevent damage from atmospheric moisture.[18]

Conclusion

The infrared spectrum of this compound is rich with structural information. A systematic analysis, grounded in the principles of group frequencies, allows for a confident prediction of its key features. The dual N-H stretching bands above 3300 cm⁻¹, a scissoring mode near 1600 cm⁻¹, strong aliphatic C-H stretches below 3000 cm⁻¹, and a powerful out-of-plane bending mode in the 860-790 cm⁻¹ region collectively form a unique vibrational fingerprint. By following a rigorous, self-validating experimental protocol, researchers can reliably obtain a high-quality spectrum that confirms the presence and structural integrity of this molecule, making FTIR spectroscopy an indispensable tool in its characterization.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem 220 Handouts. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Nauta, K., & Miller, R. E. (2000). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A, 104(34), 8031–8037. [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]

  • Scribd. (n.d.). IR Sample Preparation Techniques. [Link]

  • UMNOrganicChemistry. (2014, July 28). How to prepare an IR sample [Video]. YouTube. [Link]

  • Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 34-37. [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2024, October 7). Characterization of monosubstituted benzene ices. [Link]

  • Chemistry-Made-Easy. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy [Video]. YouTube. [Link]

  • Peda.net. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 30-34. [Link]

  • JoVE. (2024, December 5). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. [Link]

  • Feng, Z., et al. (2014). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? The Journal of Physical Chemistry B, 118(28), 7784–7793. [Link]

  • Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?[Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

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  • AIP Publishing. (2020, November 16). Vibrational spectroscopic signatures of hydrogen bond induced NH stretch–bend Fermi-resonance in amines: The methylamine clusters and other N–H⋯N hydrogen-bonded complexes. [Link]

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  • ResearchGate. (n.d.). FTIR spectrum in the wave number range of the ( ) CN-stretching...[Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)propan-2-amine, also known as para-methylphentermine, is a primary amine belonging to the phenethylamine class. Its structure is characterized by a para-substituted toluene ring attached to a tertiary carbon, which is also bonded to an amino group. This structural motif places it in a category of compounds with potential pharmacological interest, given that structurally related phenethylamines are known to exhibit a range of biological activities. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering a foundational resource for researchers engaged in its synthesis, characterization, and further investigation.

Chemical and Physical Properties

Currently, there is a limited amount of experimentally determined data for this compound in publicly accessible literature. Therefore, many of the following properties are predicted based on the behavior of structurally analogous compounds. It is crucial for researchers to experimentally verify these properties.

PropertyValueSource/Comment
IUPAC Name This compound
CAS Number 6526-79-0[1][2]
Molecular Formula C₁₀H₁₅N[1][2]
Molecular Weight 149.23 g/mol [1][2]
Boiling Point ~107-108 °C at 1 Torr (Predicted for a similar isomer)[1]
pKa ~10.11 ± 0.10 (Predicted for a similar isomer)[1]
Solubility Soluble in water and organic solvents (Qualitative)
Appearance Not specified (likely a liquid or low-melting solid)

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Ritter Reaction. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis of the resulting amide to the corresponding amine.[3] The precursor, 2-(4-methylphenyl)propan-2-ol, can be synthesized from toluene.

Proposed Synthetic Workflow

Synthesis_Workflow Toluene Toluene pCymene p-Cymene Toluene->pCymene Friedel-Crafts Alkylation 2-chloropropane 2-chloropropane 2-chloropropane->pCymene AlCl3 AlCl₃ AlCl3->pCymene 2_4_methylphenyl_propan_2_ol 2-(4-Methylphenyl)propan-2-ol pCymene->2_4_methylphenyl_propan_2_ol Oxidation Oxygen Oxygen/Oxidation Oxygen->2_4_methylphenyl_propan_2_ol N_acetyl_derivative N-(1-methyl-1-(p-tolyl)ethyl)acetamide 2_4_methylphenyl_propan_2_ol->N_acetyl_derivative Ritter Reaction Acetonitrile Acetonitrile Acetonitrile->N_acetyl_derivative H2SO4 H₂SO₄ H2SO4->N_acetyl_derivative Final_Product This compound N_acetyl_derivative->Final_Product Hydrolysis HCl_H2O HCl, H₂O, heat HCl_H2O->Final_Product

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-(4-Methylphenyl)propan-2-ol

  • Friedel-Crafts Alkylation of Toluene: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and toluene. Cool the mixture in an ice bath. Add 2-chloropropane dropwise from the dropping funnel with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully pouring it over ice, followed by the addition of dilute hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting p-cymene by distillation.

  • Oxidation of p-Cymene: The oxidation of p-cymene to 2-(4-methylphenyl)propan-2-ol can be achieved through various methods, including air oxidation in the presence of a catalyst.

Step 2: Ritter Reaction and Hydrolysis

  • Formation of the N-acetyl derivative: To a stirred solution of 2-(4-methylphenyl)propan-2-ol in acetonitrile, add concentrated sulfuric acid dropwise while maintaining the temperature below 10°C with an ice bath. After the addition, allow the mixture to warm to room temperature and stir for several hours. Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate, N-(1-methyl-1-(p-tolyl)ethyl)acetamide, is collected by filtration, washed with water, and dried.

  • Hydrolysis to the final amine: Reflux the crude N-(1-methyl-1-(p-tolyl)ethyl)acetamide in an excess of aqueous hydrochloric acid for several hours. Cool the solution and wash with diethyl ether to remove any unreacted starting material. Make the aqueous layer basic with a concentrated sodium hydroxide solution. Extract the liberated amine with diethyl ether. Dry the combined ethereal extracts over anhydrous potassium carbonate and evaporate the solvent to yield this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

  • Methyl Protons (Aromatic): A singlet around δ 2.3 ppm corresponding to the methyl group on the phenyl ring.

  • Methyl Protons (Aliphatic): A singlet integrating to six protons for the two equivalent methyl groups on the tertiary carbon.

  • Amine Protons: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Four signals are expected for the aromatic carbons, with two signals for the substituted carbons and two for the unsubstituted carbons.

  • Quaternary Carbon: A signal for the tertiary carbon atom bonded to the nitrogen and the phenyl group.

  • Methyl Carbons (Aliphatic): A signal for the two equivalent methyl groups.

  • Methyl Carbon (Aromatic): A signal for the methyl group attached to the phenyl ring.

Infrared (IR) Spectroscopy
  • N-H Stretching: As a primary amine, two N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 2850-3100 cm⁻¹.

  • C=C Stretching: Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: A C-N stretching vibration is expected in the range of 1020-1250 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum should show a molecular ion (M⁺) peak at m/z = 149.

  • Fragmentation Pattern: A prominent fragmentation pathway for phenethylamines is the benzylic cleavage, which would lead to the formation of a stable benzylic cation. The loss of a methyl group (CH₃) would result in a fragment at m/z = 134.

Analytical Workflow

Analytical_Workflow Synthesized_Product Synthesized Product Purification Purification (e.g., Distillation/Chromatography) Synthesized_Product->Purification Purity_Analysis Purity Analysis (GC/LC, HPLC) Purification->Purity_Analysis Structure_Confirmation Structural Confirmation Purity_Analysis->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR IR FTIR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Final_Characterization Final Characterized Compound NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization

Caption: Proposed analytical workflow for this compound.

Safety and Handling

Due to the lack of a specific Material Safety Data Sheet (MSDS) for this compound, it is imperative to handle this compound with extreme caution, assuming it may be hazardous. The following precautions are based on the safety information for structurally similar amines and should be strictly followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

  • In case of contact:

    • Skin: Immediately wash the affected area with soap and plenty of water.

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • This compound | C10H15N | CID 584050. PubChem. [Link]

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Solubility of 2-(4-Methylphenyl)propan-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(4-Methylphenyl)propan-2-amine in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted phenethylamine derivative. While specific quantitative solubility data for this compound is not extensively available in public literature, this document establishes a robust predictive framework based on its physicochemical properties and the established principles of organic chemistry. We delve into the theoretical underpinnings of its solubility, predict its behavior in various classes of organic solvents, and provide a detailed experimental protocol for empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in synthesis, purification, formulation, and analytical sciences.

Introduction: The Significance of Solubility

This compound, with the chemical formula C₁₀H₁₅N, is a primary amine belonging to the substituted phenethylamine class.[1] Its structure is characterized by a p-tolyl group and a gem-dimethyl substituted ethylamine moiety. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this is a critical physicochemical parameter that influences every stage of the drug development lifecycle. From the selection of a solvent for chemical synthesis and crystallization to the design of a dosage form with optimal bioavailability, a deep understanding of solubility is paramount. This guide provides the foundational knowledge and practical methodologies to approach the solubility assessment of this compound.

Physicochemical Properties and Molecular Structure

To understand the solubility of this compound, we must first analyze its molecular structure.

  • Molecular Formula: C₁₀H₁₅N[2][3]

  • Molecular Weight: 149.23 g/mol [3]

  • Structure: The molecule consists of a hydrophobic p-tolyl group and a relatively bulky tert-butylamine-like structure. The primary amine group (-NH₂) is the sole polar, hydrogen-bond-donating and -accepting site.

The nitrogen atom in the amine group has a lone pair of electrons, making it a proton acceptor (a base) and capable of forming hydrogen bonds with suitable solvent molecules.[4] However, the two methyl groups adjacent to the amine create significant steric hindrance, which may modulate the strength and accessibility of these interactions compared to less hindered primary amines.

Caption: Molecular structure of this compound.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the two substances.[5]

  • Polarity and van der Waals Forces: The molecule has a distinct nonpolar character due to the large p-tolyl group and the alkyl portions. This suggests that it will interact favorably with nonpolar solvents through London dispersion forces.[6]

  • Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor (with its two N-H bonds) and an acceptor (with the nitrogen's lone pair).[7] This capability is crucial for its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting sites (e.g., acetone).

  • Solvent Classes and Expected Interactions:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form strong hydrogen bonds with the amine group, promoting solubility. However, the large hydrophobic part of the molecule will counteract this effect.

    • Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors. The solubility will depend on the balance between these interactions and the overall polarity match. Primary amines can react with ketones like acetone, which is an important consideration.[4]

    • Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar p-tolyl group suggests good solubility in aromatic and aliphatic hydrocarbon solvents.[5][7] Toluene, being aromatic, is expected to be a particularly good solvent due to favorable π-π stacking interactions with the phenyl ring.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental settings.

Solvent ClassRepresentative SolventPredicted SolubilityRationale
Nonpolar Aromatic TolueneHigh / Very SolubleExcellent match in polarity. The aromatic ring of toluene interacts favorably with the p-tolyl group of the solute.
Nonpolar Aliphatic n-HexaneSolubleGood solubility is expected due to the large hydrophobic character of the solute, driven by van der Waals forces.
Halogenated Dichloromethane (DCM)High / Very SolubleDCM is a versatile solvent that can dissolve a wide range of organic compounds with moderate polarity.
Polar Aprotic AcetoneSolubleThe carbonyl group can accept hydrogen bonds from the amine. Potential for reaction (imine formation) should be considered.[4]
Polar Aprotic Acetonitrile (ACN)Moderately SolubleACN is quite polar; solubility will be limited by the solute's large nonpolar region.
Polar Protic Ethanol / MethanolSolubleThe hydroxyl group can donate and accept hydrogen bonds with the amine, facilitating dissolution.[6] Solubility is likely higher than in water but not unlimited.
Polar Protic WaterSparingly SolubleThe large, hydrophobic carbon framework (10 carbons) significantly outweighs the hydrophilic contribution of the single amine group, leading to low water solubility.[7][8]

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and widely used technique.[9][10]

Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Workflow Diagram:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis A Add excess solid solute to a vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Equilibrate for 24-48 hours (until concentration is stable) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter immediately (0.22 µm syringe filter) F->G H Dilute sample accurately G->H I Quantify concentration (e.g., HPLC, GC) H->I J J I->J Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for the isothermal shake-flask solubility measurement.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution has reached saturation.

  • Sample Collection: After equilibration, remove the vial and let it stand undisturbed for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Conclusion

The solubility of this compound in organic solvents is dictated by its hybrid molecular structure, which features a large, nonpolar aromatic moiety and a polar primary amine group. This duality predicts high solubility in nonpolar aromatic and halogenated solvents, good solubility in aliphatic and polar protic/aprotic solvents, and poor solubility in water. While this guide provides a strong theoretical and predictive foundation, the provided shake-flask protocol is essential for generating the precise, quantitative data required for rigorous scientific and developmental applications.

References

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Unveiling the Enigmatic Potential: A Technical Guide to the Biological Activity of 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activity of the novel compound, 2-(4-Methylphenyl)propan-2-amine. While direct empirical data for this molecule is not publicly available, its structural analogy to known psychoactive compounds, particularly phenethylamines and amphetamines, strongly suggests a potential for significant central nervous system activity. This document outlines a logical, multi-tiered research program designed to elucidate the pharmacological profile of this compound. We will explore its potential as a monoamine reuptake inhibitor, its interaction with G-protein coupled receptors, and its cytotoxic profile. Detailed, field-proven experimental protocols are provided to guide researchers in this exploratory endeavor, ensuring scientific rigor and the generation of robust, reproducible data.

Introduction: Chemical Identity and Structural Analogy

This compound, with the chemical formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol , is a substituted phenethylamine.[1][2] Its core structure, a phenyl ring attached to an ethylamine backbone, is a well-established pharmacophore responsible for the biological activities of a wide range of compounds, including neurotransmitters, hormones, and numerous therapeutic agents and substances of abuse.

The defining features of this compound are the methyl group at the para-position of the phenyl ring and the gem-dimethyl substitution at the alpha-position of the ethylamine side chain. These modifications, when compared to the parent phenethylamine molecule, are predicted to significantly influence its pharmacokinetic and pharmacodynamic properties. The alpha,alpha-dimethyl substitution, as seen in the appetite suppressant phentermine, is known to increase metabolic stability by sterically hindering enzymatic degradation, potentially leading to a longer duration of action.[3][4] The para-methyl group, as seen in 4-methylamphetamine (4-MA), can modulate receptor binding affinity and selectivity.[5]

Given these structural similarities, it is hypothesized that this compound may exhibit activity as a central nervous system (CNS) stimulant, potentially through modulation of monoaminergic systems.[6][7]

Hypothesized Biological Activity: A Focus on Monoaminergic Systems

The primary hypothesis is that this compound functions as a modulator of monoamine neurotransmission. Monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are key regulators of synaptic concentrations of these neurotransmitters and are the primary targets for many CNS stimulants and antidepressants.[8][9][10] Dysfunction in these systems is implicated in a variety of neurological and psychiatric disorders.[8][11]

Therefore, a primary focus of this investigative guide will be to characterize the interaction of this compound with these transporters. Furthermore, the potential for direct interaction with postsynaptic G-protein coupled receptors (GPCRs) and the possibility of monoamine oxidase (MAO) inhibition will be explored as secondary, yet plausible, mechanisms of action.

A Staged Experimental Approach to Characterization

To systematically investigate the biological activity of this compound, a multi-stage experimental plan is proposed. This plan progresses from initial screening assays to more detailed mechanistic studies.

Stage 1: Preliminary Assessment of Cytotoxicity

Before embarking on detailed pharmacological profiling, it is crucial to determine the cytotoxic potential of the compound. This ensures that subsequent cellular assays are conducted at non-toxic concentrations, preventing misleading results due to cell death. The MTT assay is a reliable and widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[12][13]

Table 1: Key Parameters for MTT Cytotoxicity Assay

ParameterDescription
Cell Line A relevant neuronal cell line (e.g., SH-SY5Y or PC-12) or a standard cell line like HEK293.
Compound Concentrations A wide range of concentrations (e.g., 0.1 µM to 1000 µM) to determine a dose-response curve.
Incubation Time Typically 24, 48, and 72 hours to assess time-dependent effects.[14]
Readout Absorbance at 570-590 nm, with a reference wavelength of >650 nm.
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[14]

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired time periods (24, 48, or 72 hours) at 37°C in a CO₂ incubator.[13]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

Stage 2: Investigating Monoamine Transporter Interaction

This stage aims to determine if this compound interacts with DAT, NET, and SERT. A combination of radioligand binding assays and neurotransmitter uptake assays will provide a comprehensive understanding of the compound's affinity for and functional effect on these transporters.[11]

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[15] These assays measure the ability of the test compound to displace a known radiolabeled ligand from its binding site.

Table 2: Components for Monoamine Transporter Radioligand Binding Assays

ComponentDATNETSERT
Cell Line HEK293 cells stably expressing human DATHEK293 cells stably expressing human NETHEK293 cells stably expressing human SERT
Radioligand [³H]WIN 35,428[³H]Nisoxetine[³H]Citalopram
Non-specific Binding High concentration of a known DAT inhibitor (e.g., GBR 12909)High concentration of a known NET inhibitor (e.g., Desipramine)High concentration of a known SERT inhibitor (e.g., Fluoxetine)
  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the transporter of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and a range of concentrations of this compound.[16][17]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[15]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding) and subsequently calculate the Ki (inhibition constant).

While binding assays reveal affinity, uptake assays directly measure the functional consequence of this interaction – the inhibition of neurotransmitter transport into the cell.[11]

Table 3: Components for Neurotransmitter Uptake Assays

ComponentDATNETSERT
Cell Line HEK293 cells stably expressing human DATHEK293 cells stably expressing human NETHEK293 cells stably expressing human SERT
Radiolabeled Substrate [³H]Dopamine[³H]Norepinephrine[³H]Serotonin
Non-specific Uptake Known transporter inhibitor (e.g., Mazindol for DAT and NET, Paroxetine for SERT)[11]
  • Cell Seeding: Plate HEK293 cells expressing the transporter of interest in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control.

  • Initiation of Uptake: Add the respective radiolabeled neurotransmitter to initiate the uptake process.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

Stage 3: Exploring G-Protein Coupled Receptor (GPCR) Activation

Many psychoactive compounds also interact directly with GPCRs, either as agonists or antagonists.[18][19][20] Given the structural similarity of this compound to known GPCR ligands, it is prudent to screen for activity at relevant receptors, such as dopamine and serotonin receptor subtypes.

  • Cell Line Selection: Utilize cell lines engineered to express specific GPCR subtypes and a reporter system, such as a cAMP-responsive element coupled to luciferase or a fluorescent protein.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Agonist/Antagonist Mode: To test for agonist activity, measure the reporter signal directly. To test for antagonist activity, co-incubate the compound with a known agonist for the receptor and measure the inhibition of the agonist-induced signal.

  • Signal Detection: Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Stage 4: Assessment of Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[10][21] Inhibition of these enzymes can lead to increased synaptic levels of monoamines.

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.[21]

  • Assay Principle: A fluorometric or chemiluminescent assay can be used.[22][23] In these assays, the MAO enzyme reacts with a substrate to produce a detectable signal (e.g., hydrogen peroxide).

  • Inhibition Measurement: Incubate the MAO enzyme with various concentrations of this compound before adding the substrate.

  • Signal Detection: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of MAO-A and MAO-B activity.

Data Interpretation and Pathway Analysis

The data generated from these experiments will provide a comprehensive pharmacological profile of this compound.

  • Potency and Selectivity: By comparing the Ki and IC₅₀ values across the different monoamine transporters, the potency and selectivity of the compound can be determined. For example, a significantly lower Ki for DAT compared to NET and SERT would indicate a selective dopamine reuptake inhibitor.

  • Mechanism of Action: The combination of binding and uptake data will elucidate the primary mechanism of action. For instance, if the compound shows high affinity in the binding assay and potent inhibition in the uptake assay, it is likely a competitive inhibitor of the transporter.

  • Off-Target Effects: The GPCR and MAO inhibition assays will reveal any significant off-target activities that could contribute to the overall pharmacological effect or potential side effects.

Visualizing the Potential Mechanisms

To better understand the potential points of interaction of this compound within the monoaminergic synapse, the following diagrams illustrate the key pathways under investigation.

Monoamine_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle NT Vesicle VMAT2->Vesicle NT Vesicle->NT Release DAT/NET/SERT Monoamine Transporter DAT/NET/SERT->MAO Degradation DAT/NET/SERT->VMAT2 Repackaging NT->DAT/NET/SERT Reuptake GPCR Postsynaptic Receptor (GPCR) NT->GPCR Binding Compound 2-(4-Methylphenyl) propan-2-amine Compound->MAO Inhibition? Compound->DAT/NET/SERT Inhibition? Compound->GPCR Interaction? Signaling Downstream Signaling GPCR->Signaling

Caption: Potential interaction points of this compound in a monoaminergic synapse.

Experimental_Workflow Start Start: Compound This compound Cytotoxicity Stage 1: Cytotoxicity Assessment (MTT Assay) Start->Cytotoxicity Transporter_Interaction Stage 2: Monoamine Transporter Interaction Cytotoxicity->Transporter_Interaction GPCR_Screen Stage 3: GPCR Activity Screen Cytotoxicity->GPCR_Screen MAO_Assay Stage 4: MAO Inhibition Assay Cytotoxicity->MAO_Assay Binding_Assay Radioligand Binding (DAT, NET, SERT) Transporter_Interaction->Binding_Assay Uptake_Assay Neurotransmitter Uptake (DAT, NET, SERT) Transporter_Interaction->Uptake_Assay Analysis Data Analysis: Potency, Selectivity, Mechanism of Action Binding_Assay->Analysis Uptake_Assay->Analysis GPCR_Screen->Analysis MAO_Assay->Analysis End End: Pharmacological Profile Analysis->End

Caption: Proposed experimental workflow for characterizing this compound.

Conclusion

While this compound remains an uncharacterized molecule, its chemical structure provides a strong rationale for investigating its potential as a modulator of monoaminergic neurotransmission. The experimental framework detailed in this guide offers a robust and systematic approach to elucidating its pharmacological profile. By following these protocols, researchers can generate high-quality, reproducible data that will shed light on the biological activity of this novel compound and determine its potential for further development as a research tool or therapeutic lead. This structured approach, grounded in established methodologies, will ensure a thorough and scientifically sound investigation into the enigmatic potential of this compound.

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Structure-activity relationship of 2-(4-Methylphenyl)propan-2-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Structure-Activity Relationship of 2-(4-Methylphenyl)propan-2-amine Analogs

Authored by: Gemini, Senior Application Scientist

Introduction

The phenethylamine scaffold is a cornerstone in neuropharmacology, serving as the foundational structure for a vast array of centrally active agents, from neurotransmitters to therapeutic drugs and research chemicals. Within this class, this compound and its structural isomers, such as 4-methylamphetamine (4-MA), represent a compelling area of study. These molecules primarily exert their effects by interacting with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] They can act as substrates for these transporters, inducing neurotransmitter release, or as inhibitors, blocking neurotransmitter reuptake.[2][3]

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this compound. While direct pharmacological data for this specific α,α-dimethyl analog is sparse, a robust understanding of its SAR can be constructed by examining closely related and well-documented analogs, particularly those of 4-methylamphetamine.[4] Understanding the intricate relationship between a molecule's chemical structure and its biological activity is paramount in drug development. It allows researchers to rationally design novel compounds with tailored potency, selectivity, and pharmacokinetic profiles, thereby optimizing therapeutic effects while minimizing adverse reactions. This guide will delve into the synthesis of these analogs, the critical impact of structural modifications on their pharmacological targets, and the detailed experimental protocols required for their evaluation.

Core Pharmacophore and Mechanism of Action

The biological activity of phenethylamine analogs is dictated by their interaction with monoamine transporters. These transporters are responsible for clearing dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. The canonical mechanism for stimulant phenethylamines involves a sophisticated subversion of this process.[3]

As transporter substrates, these compounds are recognized and transported into the presynaptic neuron.[2] Once inside, they disrupt the vesicular storage of monoamines via interaction with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations. This elevated cytosolic level, combined with the drug's interaction with the plasma membrane transporter, causes a reversal of the transporter's normal function—instead of reuptake, it begins to efflux neurotransmitters into the synapse.[3] This process, known as transporter-mediated release, dramatically increases extracellular monoamine levels, leading to the characteristic psychostimulant effects.

G cluster_0 Presynaptic Neuron VMAT2 VMAT2 MA_cyto Cytosolic Monoamines VMAT2->MA_cyto 2. Disruption Vesicle Synaptic Vesicle (High Monoamine Conc.) Vesicle->VMAT2 1. Storage Transporter Monoamine Transporter (DAT, NET, SERT) MA_cyto->Transporter 4. Efflux (Release) Analog_cyto Analog (Intracellular) Analog_cyto->VMAT2 Inhibits Uptake MA_synapse Monoamines (Extracellular) MA_synapse->Transporter Normal Reuptake Analog_synapse Analog (Extracellular) Analog_synapse->Transporter 3. Uptake

Mechanism of transporter-mediated monoamine release by a phenethylamine analog.

General Synthesis Strategies for Analogs

The synthesis of this compound and its analogs can be achieved through various established organic chemistry routes. A particularly efficient method for generating the α,α-dimethyl structural motif is the Ritter reaction. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is generated from an alcohol. The resulting intermediate is then hydrolyzed to yield the desired amine.

G start 4-Methyl-bromobenzene step1 Grignard Reaction (+ Mg, Acetone) start->step1 intermediate1 2-(4-Methylphenyl)propan-2-ol step1->intermediate1 step2 Ritter Reaction (+ Acetonitrile, H₂SO₄) intermediate1->step2 intermediate2 N-(1-methyl-1-(p-tolyl)ethyl)acetamide step2->intermediate2 step3 Acid Hydrolysis (+ HCl, H₂O) intermediate2->step3 product This compound step3->product

Synthetic workflow for this compound via the Ritter reaction.
Protocol: Synthesis of 2-(4-Ethylphenyl)propan-2-amine (Illustrative Analog)

A plausible synthesis for a related analog, 2-(4-ethylphenyl)propan-2-amine, provides a template for creating a variety of ring-substituted derivatives.[5]

  • Step 1: Grignard Reagent Formation and Reaction:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 4-ethyl-bromobenzene in anhydrous diethyl ether to the magnesium turnings. Stir until the magnesium is consumed, forming the Grignard reagent.

    • Cool the reagent in an ice bath and add a solution of acetone in anhydrous diethyl ether dropwise.

    • After the addition is complete, quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic extracts. Wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-(4-ethylphenyl)-2-propanol.

  • Step 2: Ritter Reaction:

    • To a stirred solution of 2-(4-ethylphenyl)-2-propanol in acetonitrile, add concentrated sulfuric acid dropwise, maintaining a temperature below 10°C.

    • Allow the mixture to warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Filter the resulting precipitate (the N-acetyl derivative), wash with water, and dry.

  • Step 3: Amide Hydrolysis:

    • Reflux the crude N-(1-(4-ethylphenyl)-1-methylethyl)acetamide in an excess of aqueous hydrochloric acid for several hours.

    • Cool the solution and wash with diethyl ether to remove impurities.

    • Make the aqueous layer basic with a concentrated sodium hydroxide solution.

    • Extract the liberated amine with diethyl ether. Dry the combined ethereal extracts over anhydrous potassium carbonate and evaporate the solvent to yield the final product, 2-(4-ethylphenyl)propan-2-amine.[5]

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of these analogs can be systematically tuned by modifying three key regions of the molecule: the aromatic ring, the alkyl chain, and the terminal amino group.

Aromatic Ring Modifications

Substitution on the phenyl ring significantly impacts transporter affinity and selectivity. The position and electronic nature of the substituent are critical.

  • Position of Substitution: For amphetamine-like compounds, substitution at the 4-position (para) is generally well-tolerated and is a common feature of many potent monoamine releasers, including 4-MA.[4] Substitution at the 2- (ortho) or 3- (meta) positions can alter the selectivity profile. For instance, in the related cathinone class, moving a methyl group from the 4- to the 2-position can decrease DAT and NET potency while increasing SERT potency.

  • Nature of Substituent:

    • Small, Lipophilic Groups: A 4-methyl group, as in the parent compound, generally produces a potent, non-selective releasing agent for all three monoamines.[4]

    • Halogens: Introduction of a halogen like fluorine (e.g., 4-fluoroamphetamine) can increase serotonergic activity.[6]

    • Larger/Polar Groups: Larger groups can decrease activity due to steric hindrance within the transporter binding pocket. The introduction of polar groups generally reduces blood-brain barrier permeability.[7]

Alkyl Chain Modifications

Modifications to the propane chain, particularly at the α- and β-positions, have profound effects on potency and mechanism of action.

  • α-Carbon Substitution: The parent compound features an α,α-dimethyl substitution. Compared to amphetamine (α-methyl), this additional methyl group can sterically hinder metabolism by monoamine oxidase (MAO), potentially increasing the duration of action. However, it may also reduce potency by providing a suboptimal fit in the transporter binding site.

  • β-Carbon Substitution: The introduction of a ketone at the β-position transforms the phenethylamine into a synthetic cathinone.[1] This β-keto group increases the molecule's polarity, which generally lowers its ability to cross the blood-brain barrier and reduces potency compared to its non-keto analog.[7][8]

Amino Group Modifications (N-Alkylation)

Altering the substituent on the nitrogen atom is one of the most effective ways to modulate activity, often shifting the mechanism from a transporter substrate (releaser) to a transporter inhibitor (blocker). This has been extensively studied for analogs of 4-MA.[9][10]

  • Primary Amine (R=H): The unsubstituted amine is typically a potent substrate-type releaser.

  • N-Methyl (R=CH₃): N-methylation (as in 4-methylmethamphetamine) often maintains or slightly enhances potency as a releaser at DAT and NET.[9]

  • N-Ethyl and Larger (R=C₂H₅, C₃H₇, etc.): As the N-alkyl chain length increases, a clear trend emerges:

    • Decreased Potency: Potency as an inhibitor of uptake at DAT, NET, and SERT progressively decreases.[10]

    • Loss of Releaser Activity: The ability to act as a substrate and evoke neurotransmitter release is dramatically reduced or eliminated, particularly at DAT and NET.[9]

    • Shift to Inhibitor Profile: The compounds transition from being releasing agents to pure uptake inhibitors, albeit weak ones.

This shift is critical because it fundamentally changes the drug's effect and often reduces its abuse liability.[9][11]

G cluster_0 N-Alkylation SAR cluster_1 Pharmacological Profile start Primary Amine (-NH₂) n_methyl N-Methyl (-NHCH₃) start->n_methyl Maintains Activity releaser Potent Monoamine Releaser start->releaser Strong Substrate n_ethyl N-Ethyl (-NHC₂H₅) n_methyl->n_ethyl Decreases Potency n_methyl->releaser Good Substrate n_propyl N-Propyl (-NHC₃H₇) n_ethyl->n_propyl Further Decrease inhibitor Weak Monoamine Uptake Inhibitor n_ethyl->inhibitor Weak Substrate/ Inhibitor n_propyl->inhibitor Inhibitor Only

Effect of N-alkylation on the pharmacological shift from releaser to inhibitor.
Quantitative SAR Data for N-Alkylated 4-MA Analogs

The following table summarizes the inhibitory potency (IC₅₀) of N-alkylated 4-MA analogs at rat DAT, NET, and SERT. The data clearly illustrates the stepwise decrease in potency with increasing chain length.[9]

CompoundN-SubstituentDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
4-MA -H3596339
N-methyl-4-MA -CH₃48100549
N-ethyl-4-MA -C₂H₅2013581140
N-propyl-4-MA -C₃H₇82810292439
N-butyl-4-MA -C₄H₁₀231919684441
Data derived from reference[9].

Experimental Protocols for Pharmacological Evaluation

To establish the SAR of novel analogs, rigorous pharmacological assessment is required. The following protocols outline standard in vitro methods to determine a compound's affinity for and functional effect on monoamine transporters.

Protocol 1: In Vitro Monoamine Transporter Inhibition (Binding) Assay

This assay determines a compound's affinity (Kᵢ) for DAT, NET, and SERT by measuring its ability to displace a known radioligand.

  • Tissue/Cell Preparation:

    • Use either rat brain synaptosomes or human embryonic kidney (HEK293) cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).

    • Homogenize tissue or harvest cells and prepare membranes via centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.

  • Competition Binding:

    • In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound (analog).

    • To determine non-specific binding, include wells with a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

    • Incubate the plates at an appropriate temperature (e.g., room temperature for 1-2 hours) to reach equilibrium.

  • Data Acquisition and Analysis:

    • Terminate the binding reaction by rapid filtration over glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Monoamine Release Assay

This functional assay determines whether a compound acts as a substrate (releaser) or an inhibitor (blocker) of transporter function.

  • Synaptosome/Cell Preparation and Loading:

    • Prepare synaptosomes or transporter-expressing cells as described above.

    • Pre-load the preparations by incubating them with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for 30-60 minutes at 37°C.

  • Release Experiment (Superfusion Method):

    • Trap the loaded synaptosomes on a filter in a superfusion chamber.

    • Continuously perfuse the filter with buffer at a constant rate (e.g., 0.5 mL/min) and collect fractions at regular intervals (e.g., every 2-5 minutes).

    • Establish a stable baseline of spontaneous [³H]monoamine efflux over several fractions.

    • Introduce the test compound at a known concentration into the superfusion buffer for a defined period.

    • Continue collecting fractions to measure the drug-evoked efflux.

    • At the end of the experiment, lyse the synaptosomes with a detergent or depolarize them with high potassium chloride to determine the total amount of radioactivity remaining.

  • Data Analysis:

    • Measure the radioactivity in each collected fraction using a scintillation counter.

    • Express the radioactivity in each fraction as a percentage of the total radioactivity present at the start of that fraction's collection.

    • A significant increase in efflux above the baseline upon drug application indicates that the compound is a substrate-type releaser.

    • A compound that shows high affinity in the binding assay but does not evoke release is classified as an inhibitor.

Conclusion and Future Directions

The structure-activity relationship for this compound analogs is a complex but systematic interplay of steric and electronic properties. Key takeaways include the critical role of the 4-position on the aromatic ring for potent activity, the influence of the β-keto group in reducing potency, and most notably, the predictable shift from a monoamine releaser to an inhibitor with increasing N-alkylation.[10] This latter finding is particularly significant, as it provides a clear chemical strategy to reduce the abuse potential associated with potent dopamine-releasing agents.[9]

This foundational knowledge enables the rational design of novel compounds. By fine-tuning substitutions on the ring, alkyl chain, and amino group, researchers can develop molecules with specific pharmacological profiles—for example, selective serotonin releasing agents with potential applications as antidepressants or anxiolytics, or selective norepinephrine reuptake inhibitors for treating attention-deficit disorders. Future research should focus on obtaining direct pharmacological data for the α,α-dimethyl series to confirm and refine the SAR principles extrapolated from related structures and to explore the therapeutic potential of this unique chemical space.

References

  • N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability - Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]

  • Solis, E., Jr, Partilla, J. S., Sakloth, F., Ruchala, I., Schwienteck, K. L., De Felice, L. J., Glennon, R. A., Baumann, M. H., & Negus, S. S. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(10), 1950–1961. Available from: [Link]

  • Solis, E., Jr, Partilla, J. S., Sakloth, F., Ruchala,I., Schwienteck, K. L., De Felice, L. J., Glennon, R. A., Baumann, M. H., & Negus, S. S. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(10), 1950–1961. Available from: [Link]

  • García-Cobián, F., Piacentino, D., & Arbiol-Roca, A. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacology & Translational Science. Available from: [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 455–463. Available from: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. Retrieved January 5, 2026, from [Link]

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An In-Depth Technical Guide to 2-(4-Methylphenyl)propan-2-amine: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-methylphenyl)propan-2-amine, a tertiary benzylamine. The document is structured to provide researchers, chemists, and drug development professionals with a thorough understanding of its synthesis, analytical characterization, and the historical context of the chemical reactions that enable its creation.

Introduction and Structural Elucidation

This compound, with the systematic IUPAC name 2-(p-tolyl)propan-2-amine, is a fascinating molecule within the broader class of phenethylamines. Its structure, featuring a tertiary amine group attached to a propane chain at the second position, which is in turn bonded to a para-substituted toluene ring, presents unique synthetic challenges and opportunities. Unlike its more extensively studied isomers, the history of this specific compound is not marked by a singular discovery but is rather a testament to the evolution of synthetic organic chemistry.

Molecular Structure:

  • Chemical Formula: C₁₀H₁₅N

  • Molar Mass: 149.23 g/mol

  • Key Features: A chiral center at the benzylic carbon, a tertiary amine, and a p-tolyl group.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 6526-79-0
Molecular Formula C₁₀H₁₅N
Molar Mass 149.23 g/mol
Appearance (Predicted) Colorless to pale yellow liquid
Boiling Point (Predicted) Higher than related secondary amines
Solubility Sparingly soluble in water, soluble in organic solvents

Historical Context: The Evolution of Amine Synthesis

The story of this compound is intrinsically linked to the development of robust methods for forming carbon-nitrogen bonds. While a specific date for its first synthesis is not prominently documented in the literature, its creation is made possible by foundational reactions in organic chemistry. The most logical and efficient synthetic pathway to this tertiary amine relies on the Ritter reaction , a powerful method for converting alcohols or alkenes into N-alkyl amides using a nitrile.[1]

The Ritter reaction, named after John J. Ritter, provides a direct route to the amide precursor of the target amine.[1] This reaction is particularly well-suited for the synthesis of amines with a tertiary carbon atom attached to the nitrogen, a structural motif present in this compound.

Synthetic Pathways and Methodologies

The synthesis of this compound is best approached as a multi-step process, beginning with commercially available starting materials. The most common and efficient route involves the synthesis of a tertiary alcohol precursor, followed by the Ritter reaction and subsequent hydrolysis.

Part 1: Synthesis of the Tertiary Alcohol Precursor: 2-(4-Methylphenyl)propan-2-ol

The necessary precursor, 2-(4-methylphenyl)propan-2-ol, can be readily synthesized via a Grignard reaction. This classic organometallic reaction allows for the formation of a new carbon-carbon bond, creating the tertiary alcohol from a ketone.

Experimental Protocol: Grignard Synthesis of 2-(4-Methylphenyl)propan-2-ol

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of methyl bromide or methyl iodide in anhydrous diethyl ether or THF to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition. .

  • Reaction with the Ketone:

    • Once the Grignard reagent has formed (the solution will turn cloudy and the magnesium will be consumed), cool the flask in an ice bath.

    • Slowly add a solution of 4-methylacetophenone in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. .

  • Work-up:

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-methylphenyl)propan-2-ol. The product can be purified by vacuum distillation.

Diagram of the Grignard Reaction Workflow:

G_Grignard_Workflow cluster_start Starting Materials start1 4-Methylacetophenone process1 Grignard Reaction (Anhydrous Ether/THF) start1->process1 start2 Methylmagnesium Bromide (Grignard Reagent) start2->process1 process2 Aqueous Work-up (NH4Cl solution) process1->process2 product 2-(4-Methylphenyl)propan-2-ol process2->product

Caption: Workflow for the synthesis of the tertiary alcohol precursor.

Part 2: The Ritter Reaction and Hydrolysis to the Final Amine

With the tertiary alcohol in hand, the next crucial step is the Ritter reaction to introduce the nitrogen atom. This reaction proceeds via a stable tertiary carbocation intermediate, which is then attacked by the nitrile.

Experimental Protocol: Ritter Reaction and Hydrolysis

  • Ritter Reaction:

    • In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to a solution of 2-(4-methylphenyl)propan-2-ol in acetonitrile. The nitrile (acetonitrile in this case) acts as both the reactant and the solvent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC). .

  • Hydrolysis of the Amide:

    • Pour the reaction mixture onto crushed ice and neutralize with a strong base, such as sodium hydroxide, to precipitate the N-acetylated intermediate.

    • Filter the solid amide and wash it with water.

    • To hydrolyze the amide, reflux it in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) until the amide is fully converted to the amine. .

  • Isolation of the Final Product:

    • After hydrolysis, cool the solution and basify it with NaOH to liberate the free amine.

    • Extract the aqueous solution with an organic solvent like dichloromethane or ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain this compound. Further purification can be achieved by distillation or chromatography.

Diagram of the Ritter Reaction Mechanism:

G_Ritter_Mechanism cluster_reactants Reactants reactant1 2-(4-Methylphenyl)propan-2-ol intermediate1 Protonation of Alcohol reactant1->intermediate1 reactant2 Acetonitrile (R-CN) intermediate3 Nucleophilic Attack by Nitrile reactant2->intermediate3 reactant3 Strong Acid (H+) reactant3->intermediate1 intermediate2 Formation of Tertiary Carbocation intermediate1->intermediate2 intermediate2->intermediate3 intermediate4 Nitrilium Ion Intermediate intermediate3->intermediate4 intermediate5 Hydrolysis intermediate4->intermediate5 product N-Substituted Amide intermediate5->product final_product This compound (after amide hydrolysis) product->final_product Hydrolysis

Caption: The mechanism of the Ritter reaction for amine synthesis.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons of the p-tolyl group, the two methyl groups on the propane chain, and the amine proton.

    • ¹³C NMR will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the amine group and C-H stretching of the aromatic and aliphatic portions of the molecule.

  • Chromatography (GC/HPLC): Gas chromatography or high-performance liquid chromatography can be used to assess the purity of the final product.

Potential Applications and Future Directions

While this compound itself is not a widely used compound, its structural motifs are of interest in medicinal chemistry and materials science. Tertiary benzylamines are a class of compounds with diverse biological activities. Further research could explore the pharmacological properties of this specific isomer and its derivatives. Additionally, it could serve as a building block or intermediate in the synthesis of more complex molecules.

Conclusion

The synthesis of this compound is a practical illustration of fundamental and powerful reactions in organic chemistry. While its own history may be modest, it stands on the shoulders of giants like Grignard and Ritter. This guide provides the necessary technical details for its synthesis and characterization, empowering researchers to explore its potential in various scientific domains. The methodologies described herein are robust and can be adapted for the synthesis of a wide range of related tertiary amines.

References

  • Google Patents. US3254124A - Aminoketones and methods for their production.
  • Wikipedia. Ritter reaction. Available at: [Link].

  • ResearchGate. An Expedient Three-Component Synthesis of Tertiary Benzylamines | Request PDF. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of benzylic amines. Available at: [Link].

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  • Advanced Synthesis & Catalysis. Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols. Available at: [Link].

  • ResearchGate. ChemInform Abstract: Benzylation of Hydroxy Groups with Tertiary Amine as a Base. | Request PDF. Available at: [Link].

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Google Patents. CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol.
  • PubChem. (2-Methyl-1H-Indole-3-Yl) Ethyl] Amino] Methyl] Phenyl] -2 e-2-Propanamide - Patent IL-195344-A. Available at: [Link].

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link].

  • Google Patents. WO2010029566A2 - Process for preparation of phenoxypropanol amines.
  • Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. Available at: [Link].

  • PubMed Central. Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols. Available at: [Link].

  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Available at: [Link].

  • Arctom Scientific. CAS NO. 860701-51-5 | 2-Methyl-1-(p-tolyl)propan-1-amine | Catalog BD-A1598963. Available at: [Link].

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An In-depth Technical Guide to 2-(4-Methylphenyl)propan-2-amine: A Phenethylamine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methylphenyl)propan-2-amine, a substituted phenethylamine. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous compounds to present a detailed projection of its chemical properties, a plausible synthetic route, its anticipated pharmacological profile, and standard analytical methodologies for its characterization. This guide is intended to serve as a foundational resource to stimulate and inform further research into this molecule and its potential applications within the field of medicinal chemistry and drug development.

Introduction and Structural Classification

This compound belongs to the broad class of organic compounds known as substituted phenethylamines.[1] The core phenethylamine structure consists of a phenyl ring connected to an amino group via a two-carbon sidechain.[1] This structural motif is the backbone for a wide array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as numerous synthetic psychoactive substances.[2]

The defining structural features of this compound are:

  • A methyl group substituted at the para (4-position) of the phenyl ring.

  • Two methyl groups at the alpha (α) position of the ethylamine sidechain, rendering it an α,α-dimethylphenethylamine.

This α,α-dimethyl substitution is structurally significant, as it is also a feature of the well-known anorectic agent, phentermine (α,α-dimethylphenethylamine).[3] This structural similarity suggests that this compound may share some pharmacological properties with phentermine and other related stimulants.

Chemical and Physical Properties

Direct experimental data for the physicochemical properties of this compound are not extensively reported. However, based on its structure and data from its parent compound, phentermine, the following properties can be predicted.

PropertyPredicted Value / InformationReference Compound(s)
Molecular Formula C₁₀H₁₅N-
Molecular Weight 149.23 g/mol -
CAS Number 6526-79-0-
Appearance Likely a colorless to pale yellow liquid or low-melting solidPhentermine (free base)
Boiling Point Estimated to be in the range of 200-220 °CPhentermine (~200 °C)
Solubility Expected to be soluble in organic solvents like ethanol, chloroform, and slightly soluble in water.Phentermine Hydrochloride is soluble in water and lower alcohols.[4]
pKa Estimated to be around 10, typical for a primary amine.Phentermine (~10.1)

Proposed Synthesis Pathway: The Ritter Reaction

A plausible and efficient method for the synthesis of this compound is the Ritter Reaction . This reaction is particularly well-suited for the preparation of tertiary alkyl amines.[5] The reaction involves the acid-catalyzed reaction of a nitrile with a substrate that can form a stable carbocation, such as a tertiary alcohol.[6][7] The reaction proceeds through a nitrilium ion intermediate, which is then hydrolyzed to form an N-substituted amide. Subsequent hydrolysis of the amide yields the target primary amine.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the corresponding tertiary alcohol, 2-(4-methylphenyl)propan-2-ol.

G cluster_0 Step 1: Ritter Reaction cluster_1 Step 2: Amide Hydrolysis A 2-(4-Methylphenyl)propan-2-ol B N-(2-(4-methylphenyl)propan-2-yl)acetamide A->B  Acetonitrile (CH3CN)  Conc. H2SO4 or TFA   C N-(2-(4-methylphenyl)propan-2-yl)acetamide D This compound C->D  Aqueous HCl or NaOH  Reflux   G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle NE DA NE_DA_cyto NE/DA (Cytosolic) Vesicle->NE_DA_cyto Disruption VMAT2 VMAT2 Compound 2-(4-Me-Ph)propan-2-amine NET_DAT NET/DAT Transporter Compound->NET_DAT Enters via transporter NE_DA_synapse NE/DA NET_DAT->NE_DA_synapse Reverses transport direction MAO MAO NE_DA_cyto->NET_DAT Efflux NE_DA_cyto->MAO Metabolism Receptors Postsynaptic Receptors NE_DA_synapse->Receptors Binds to receptors

Sources

Methodological & Application

Application Note: Unveiling Protein Architectures with Amine-Reactive Probes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Cross-Linking Mass Spectrometry using Phenyl-Propylamine Derivatives for High-Resolution Analysis of Protein-Protein Interactions

Introduction: Capturing the Interactome in Three Dimensions

The intricate dance of proteins within a cell governs nearly every biological process. These interactions, often transient and dynamic, form the basis of cellular signaling, metabolic pathways, and structural integrity. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture a snapshot of these interactions, providing distance constraints that help elucidate the three-dimensional architecture of protein complexes in their native state.[1][2][3]

This guide introduces a conceptual framework for the application of a novel class of amine-reactive chemical probes, exemplified by derivatives of 2-(4-Methylphenyl)propan-2-amine. For the purpose of this guide, we will refer to our hypothetical homobifunctional cross-linker as MPPA-X (Methyl-Phenyl-Propyl-Amine Cross-linker) . The core structure, featuring a bulky methylphenyl group, is envisioned to provide a rigid spacer that can offer unique advantages in probing specific spatial arrangements within protein complexes.

This document provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing such reagents in proteomics research. It is intended for researchers, scientists, and drug development professionals seeking to map protein interaction networks and gain deeper insights into protein structure and function.

Principle and Mechanism of Action

The fundamental principle of XL-MS involves covalently linking spatially proximate amino acid residues within a protein or between interacting proteins.[4] The resulting cross-linked peptides are then identified by mass spectrometry, and the identity of the linked residues provides distance constraints that can be used to model the protein's or complex's structure.[2][5]

Amine-Reactive Chemistry: Targeting Lysine Residues

The hypothetical MPPA-X is designed as a homobifunctional cross-linker, meaning it has two identical reactive groups. These reactive groups are designed to target primary amines (-NH₂), which are predominantly found on the ε-amino group of lysine side chains and the N-terminus of proteins.[6][7] Lysine residues are relatively abundant on protein surfaces, making them excellent targets for cross-linking.

The most common amine-reactive chemistry utilizes N-hydroxysuccinimide (NHS) esters.[8][9][10] The NHS ester reacts with a primary amine through nucleophilic acyl substitution to form a stable amide bond, releasing NHS as a byproduct.[6][11]

The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[6][10]

Diagram: Reaction Mechanism of an NHS-Ester Cross-linker

Reaction_Mechanism Protein1 Protein 1 H₂N- Crosslinker NHS-O-CO- Spacer -CO-O-NHS Protein1:p1->Crosslinker Crosslinked_Protein Protein 1 -HN-CO- Spacer -CO-NH- Protein 2 Crosslinker->Crosslinked_Protein:p1 NHS1 NHS Crosslinker->NHS1 NHS2 NHS Crosslinker->NHS2 Protein2 Protein 2 H₂N- XLMS_Workflow cluster_wetlab Wet Lab cluster_ms Mass Spectrometry cluster_bioinformatics Bioinformatics Crosslinking Protein Cross-linking (In Vitro or In Vivo) Digestion Protein Digestion (Trypsin) Crosslinking->Digestion Enrichment Enrichment of Cross-linked Peptides (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DatabaseSearch Database Search (e.g., MeroX, pLink) LCMS->DatabaseSearch Validation Cross-link Validation (FDR Calculation) DatabaseSearch->Validation Modeling Structural Modeling Validation->Modeling

Caption: General workflow for a cross-linking mass spectrometry experiment.

  • LC-MS/MS Analysis: The desalted peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument is typically programmed to select higher charge state precursors for fragmentation, as cross-linked peptides are often larger and carry more charge. [5]* Database Search: Specialized software (e.g., MeroX, pLink, Kojak) is required to identify the spectra of cross-linked peptides. [3][12]These programs generate theoretical fragment ions for all possible peptide pairs and match them against the experimental spectra.

  • Validation and Modeling: Identified cross-links are filtered based on a false discovery rate (FDR) to ensure high confidence. The resulting distance constraints can then be used in molecular modeling software to build or refine structural models of the protein complex.

Conclusion

The use of novel chemical cross-linkers, such as the conceptual MPPA-X, in combination with advanced mass spectrometry and data analysis strategies, provides a powerful approach for dissecting the complex network of protein interactions. By offering a means to "see" how proteins associate within the cell, XL-MS not only advances our fundamental understanding of biology but also opens new avenues for the development of targeted therapeutics. Careful optimization of each step in the workflow is critical for success, and the protocols provided herein serve as a robust starting point for these exciting investigations.

References

  • A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. Analytical Chemistry. [Link]

  • Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. PubMed. [Link]

  • Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Springer Nature Experiments. [Link]

  • The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC - NIH. [Link]

  • Reactivity and Applications of New Amine Reactive Cross-Linker for Mass Spectrometry Detection of Protein Complexes. CovalX. [Link]

  • Properties Of N-Hydroxy Succinimide. Guangshu Chemical Factory Co., Ltd. [Link]

  • A Workflow for Improved Analysis of Cross-linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. bioRxiv. [Link]

  • Chemical cross-linking with mass spectrometry: A tool for systems structural biology. NIH. [Link]

  • Innovation in Cross-Linking Mass Spectrometry Workflows: Toward a Comprehensive, Flexible, and Customizable Data Analysis Platform. ACS Publications. [Link]

  • A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Springer Nature Experiments. [Link]

  • Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs. [Link]

  • Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. PMC - PubMed Central. [Link]

  • N-Hydroxysuccinimide. Grokipedia. [Link]

  • Exploring DNA-binding Proteins with In Vivo Chemical Cross-linking and Mass Spectrometry. ACS Publications. [Link]

  • Systems structural biology measurements by in vivo cross-linking with mass spectrometry. University of Washington. [Link]

  • Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. PMC - NIH. [Link]

  • Understanding N-Hydroxysuccinimide: Properties and Handling for Effective Use. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. NIH. [Link]

  • Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions. PubMed. [Link]

  • N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. [Link]

  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. ACS Publications. [Link]

Sources

Investigational Guide: Application of 2-(4-Methylphenyl)propan-2-amine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

2-(4-Methylphenyl)propan-2-amine is a substituted phenethylamine for which specific neuropharmacological data is not extensively documented in peer-reviewed literature.[1][2] However, its core structure—a phenethylamine skeleton—is shared by a vast class of neuroactive compounds, including endogenous catecholamines and numerous synthetic central nervous system (CNS) agents.[3][4][5] The structural features of this compound, specifically the para-methyl group on the phenyl ring and the α,α-dimethyl substitution on the ethylamine sidechain, suggest a potential interaction with monoamine neurotransmitter systems.

Monoamine releasing agents (MRAs) and reuptake inhibitors are drugs that increase the extracellular levels of neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[6][7][8] They typically achieve this by acting as substrates for, or blockers of, the respective monoamine transporters (DAT, NET, and SERT).[6][7][9] The α,α-dimethyl substitution present in this compound is known to block metabolism at the alpha-position, which can increase metabolic stability and potentially prolong the duration of action compared to unsubstituted phenethylamines.

This document provides a detailed, albeit theoretical, framework for the neuropharmacological investigation of this compound. The protocols and applications described are based on established, validated methodologies used for characterizing structurally analogous psychoactive compounds. The objective is to provide researchers with a comprehensive guide to systematically evaluate its potential as a monoamine transporter ligand.

Postulated Mechanism of Action: Monoamine Transporter Interaction

Based on its structural similarity to other substituted phenethylamines, it is hypothesized that this compound functions as a monoamine releasing agent or reuptake inhibitor.[6][7][8] Such agents typically enter the presynaptic neuron via monoamine transporters (DAT, NET, SERT).[7][8] Once inside, they can disrupt the vesicular storage of monoamines via the vesicular monoamine transporter 2 (VMAT2) and induce reverse transport (efflux) of the neurotransmitter from the cytoplasm into the synaptic cleft.[6][7][8] This leads to a significant increase in extracellular neurotransmitter concentrations, thereby enhancing monoaminergic signaling.[7][9] The specific behavioral profile of the compound would depend on its relative affinity and efficacy at each of the three monoamine transporters.

putative_moa cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Compound 2-(4-Methylphenyl) propan-2-amine DAT DAT/NET/SERT Compound->DAT Uptake VMAT2 VMAT2 Compound->VMAT2 Disruption NT_cyto Cytosolic Monoamines DAT->NT_cyto Reverse Transport (Efflux) NT_synapse Increased Extracellular Monoamines DAT->NT_synapse Efflux Vesicle Synaptic Vesicle NT Monoamines (DA, NE, 5-HT) VMAT2->NT Release to Cytosol NT_cyto->Vesicle Packaging Receptor Postsynaptic Receptors NT_synapse->Receptor Binding Signal Neuronal Signaling Receptor->Signal Activation

Figure 1: Postulated mechanism of this compound.

In Vitro Characterization Protocols

The initial characterization of a novel compound involves determining its affinity for and functional effect on its putative molecular targets. The following in vitro assays are fundamental for assessing the interaction of this compound with monoamine transporters.

Protocol 1: Monoamine Transporter Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to transporters expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to an inhibition constant (Kᵢ).

Materials:

  • Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, --INVALID-LINK---Citalopram for SERT.[10][11]

  • Non-specific binding controls: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Assay Buffer: Phosphate-Buffered Saline (PBS) or Tris-HCl buffer.

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and either vehicle, non-specific control, or the test compound at various concentrations.

  • Radioligand Addition: Add the appropriate radioligand to each well at a concentration near its Kₔ value.

  • Incubation: Incubate the plate at room temperature (or 4°C for some assays) for 60-120 minutes to reach equilibrium.[12]

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

Objective: To measure the functional potency (IC₅₀) of this compound to inhibit the uptake of monoamines.

Principle: This assay measures the ability of the test compound to block the transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells stably expressing the corresponding transporter.[13] A reduction in accumulated radioactivity indicates inhibition of transporter function. Alternatively, a fluorescence-based assay can be used, which employs a fluorescent substrate that mimics biogenic amines.[14][15][16][17]

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96- or 384-well plates.[14]

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Inhibitor controls (e.g., Cocaine, Desipramine, Fluoxetine).

  • Microplate scintillation counter or fluorescence plate reader.[14]

Procedure:

  • Cell Plating: Plate cells 1-2 days prior to the assay to achieve a confluent monolayer.[16]

  • Preparation: Prepare serial dilutions of this compound in uptake buffer.

  • Pre-incubation: Wash the cells with buffer and pre-incubate them with the test compound or vehicle for 10-20 minutes at 37°C.[14]

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Uptake Termination: Rapidly aspirate the medium and wash the cells multiple times with ice-cold buffer to stop the uptake process.

  • Lysis & Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of uptake against the log concentration of the test compound.

in_vitro_workflow start Start: Novel Compound binding_assay Protocol 1: Radioligand Binding Assay start->binding_assay uptake_assay Protocol 2: Neurotransmitter Uptake Assay start->uptake_assay data_analysis Data Analysis: Calculate Ki and IC50 binding_assay->data_analysis uptake_assay->data_analysis results Results: Binding Affinity & Functional Potency Profile at DAT, NET, SERT data_analysis->results

Figure 2: Workflow for in vitro characterization.

Representative Data (Hypothetical)

The following table presents hypothetical data to illustrate how results from these assays would be summarized.

Target Binding Affinity (Kᵢ, nM) Uptake Inhibition (IC₅₀, nM)
hDAT 50150
hNET 2575
hSERT >10,000>10,000
Table 1: Hypothetical in vitro pharmacological profile of this compound.

In Vivo Characterization Protocols

Following in vitro characterization, in vivo studies are essential to understand the compound's effects on behavior and neurochemistry in a complex biological system.

Protocol 3: Spontaneous Locomotor Activity Assay

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents, a primary screen for psychostimulant properties.

Principle: CNS stimulants that increase dopamine and norepinephrine levels, such as amphetamine, typically increase locomotor activity.[18][19] This behavior is quantified by placing an animal in a novel chamber equipped with infrared beams to track its movement.

Materials:

  • Adult male C57BL/6 mice or Sprague-Dawley rats.

  • Locomotor activity chambers (e.g., clear acrylic boxes with infrared beam grids).[20]

  • Vehicle (e.g., saline or 0.5% methylcellulose).

  • Positive control (e.g., d-amphetamine, 1-3 mg/kg).

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.[20]

  • Habituation: Place animals in the locomotor chambers for 30-60 minutes to allow their exploratory activity to decline to a stable baseline.[21]

  • Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.), vehicle, or d-amphetamine.

  • Testing: Immediately place the animals back into the chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-120 minutes, typically in 5-minute bins.[20]

  • Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors. Compare the total distance traveled between treatment groups using a one-way ANOVA followed by post-hoc tests. A significant increase in locomotion compared to the vehicle group suggests a psychostimulant-like effect.[22]

Protocol 4: In Vivo Microdialysis

Objective: To directly measure changes in extracellular levels of dopamine and serotonin in a specific brain region (e.g., nucleus accumbens or striatum) following administration of this compound.

Principle: Microdialysis is a sampling technique that allows for the measurement of neurotransmitter concentrations in the brain of a freely moving animal.[23][24] A small probe with a semi-permeable membrane is implanted, and a physiological solution is perfused through it. Neurotransmitters diffuse across the membrane into the perfusate (dialysate), which is then collected and analyzed via HPLC-ECD.[25]

Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes, guide cannulae, and a liquid swivel system.

  • Microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • HPLC system with electrochemical detection (HPLC-ECD).[25]

  • Anesthetized rats or mice for probe implantation.

Procedure:

  • Surgery: Under anesthesia, surgically implant a guide cannula targeting the brain region of interest (e.g., striatum) using stereotaxic coordinates. Allow animals to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[26] Collect dialysate samples every 15-20 minutes for at least 90-120 minutes to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer a dose of this compound determined to be active in the locomotor assay.

  • Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD.[25][27]

  • Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Analyze the data using a repeated-measures ANOVA to determine if the drug significantly altered neurotransmitter levels over time compared to a vehicle-treated group.

in_vivo_workflow start Start: Characterized Compound (from In Vitro) loco_assay Protocol 3: Locomotor Activity Assay start->loco_assay dose_select Identify Behaviorally Active Dose loco_assay->dose_select microdialysis Protocol 4: In Vivo Microdialysis dose_select->microdialysis neurochem Measure Extracellular Dopamine & Serotonin microdialysis->neurochem correlation Correlate Behavioral & Neurochemical Effects neurochem->correlation

Figure 3: Workflow for in vivo characterization.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic and robust framework for the initial neuropharmacological characterization of this compound. By progressing from in vitro target identification and affinity measurement to in vivo assessment of behavioral and neurochemical effects, researchers can build a comprehensive pharmacological profile. The structural features of this compound suggest it is a promising candidate for investigation as a modulator of monoamine transporters. Should this initial characterization yield a profile of interest (e.g., selectivity for a specific transporter), further studies—such as drug discrimination, self-administration, and evaluation in animal models of neuropsychiatric disorders—would be warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Investigation of 2-(4-Methylphenyl)propan-2-amine as a Monoamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of 2-(4-methylphenyl)propan-2-amine, and its subsequent evaluation as a potential ligand for the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This document furnishes detailed, field-proven protocols for in vitro radioligand binding and uptake inhibition assays using both transfected cell lines and rodent brain synaptosomes. Furthermore, a rigorous protocol for in vivo microdialysis in a rodent model is presented to assess the compound's effects on extracellular monoamine levels in real-time. This guide is designed to equip researchers with the necessary methodologies to thoroughly investigate the pharmacological profile of this and structurally related compounds.

Introduction: The Rationale for Investigating this compound

Monoamine transporters (MATs) are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[1][2] Their profound influence on mood, cognition, and behavior has established them as primary targets for a wide array of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).[1][2] The phenethylamine scaffold, to which this compound belongs, is a well-established pharmacophore for MAT ligands. The specific structural features of this compound, namely the para-methyl group on the phenyl ring and the gem-dimethyl substitution on the alpha-carbon of the ethylamine side chain, suggest a potential for unique interactions with the binding pockets of DAT, SERT, and NET. The gem-dimethyl substitution, in particular, may confer increased metabolic stability and alter the conformational flexibility of the molecule, potentially leading to a distinct selectivity and potency profile.

This document provides a systematic approach to explore the hypothesis that this compound is a novel MAT ligand. The following protocols are designed to be self-validating, with integrated controls and clear endpoints, ensuring the generation of robust and reproducible data.

Synthesis and Characterization of this compound

A reliable and scalable synthesis is paramount for the pharmacological investigation of any novel compound. The Ritter reaction offers a plausible and efficient route to this compound from commercially available starting materials.[3]

Synthetic Pathway Overview

The synthesis begins with the Grignard reaction of 4-methylacetophenone with methylmagnesium bromide to yield the tertiary alcohol, 2-(4-methylphenyl)propan-2-ol. This intermediate is then subjected to the Ritter reaction with acetonitrile in the presence of a strong acid, followed by hydrolysis to afford the target amine.

Synthesis_Pathway 4-Methylacetophenone 4-Methylacetophenone Step1_Product 2-(4-Methylphenyl)propan-2-ol 4-Methylacetophenone->Step1_Product 1. Grignard Reaction Methylmagnesium_Bromide Methylmagnesium_Bromide Methylmagnesium_Bromide->Step1_Product Step2_Product N-acetyl-2-(4-methylphenyl)propan-2-amine Step1_Product->Step2_Product 2. Ritter Reaction Acetonitrile Acetonitrile Acetonitrile->Step2_Product Final_Product This compound Step2_Product->Final_Product 3. Hydrolysis In_Vitro_Workflow cluster_Preparation Preparation cluster_Binding_Assay Radioligand Binding Assay cluster_Uptake_Assay Uptake Inhibition Assay Cell_Culture Cell Culture (HEK293 expressing DAT, SERT, or NET) Binding_Incubation Incubate membranes/synaptosomes with radioligand and test compound Cell_Culture->Binding_Incubation Uptake_Preincubation Pre-incubate cells/synaptosomes with test compound Cell_Culture->Uptake_Preincubation Synaptosome_Prep Synaptosome Preparation (Rodent Brain) Synaptosome_Prep->Binding_Incubation Synaptosome_Prep->Uptake_Preincubation Binding_Filtration Rapid filtration to separate bound and free radioligand Binding_Incubation->Binding_Filtration Binding_Counting Scintillation counting Binding_Filtration->Binding_Counting Binding_Analysis Data analysis (IC50 -> Ki) Binding_Counting->Binding_Analysis Uptake_Initiation Initiate uptake with radiolabeled neurotransmitter Uptake_Preincubation->Uptake_Initiation Uptake_Termination Terminate uptake and wash Uptake_Initiation->Uptake_Termination Uptake_Lysis Cell lysis Uptake_Termination->Uptake_Lysis Uptake_Counting Scintillation counting Uptake_Lysis->Uptake_Counting Uptake_Analysis Data analysis (IC50) Uptake_Counting->Uptake_Analysis In_Vivo_Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Animal Recovery (48-72 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Stabilization System Stabilization & Baseline Collection Probe_Insertion->Stabilization Drug_Administration Administer this compound Stabilization->Drug_Administration Sample_Collection Post-Administration Sample Collection Drug_Administration->Sample_Collection Analysis HPLC-ECD Analysis of Dialysates Sample_Collection->Analysis Data_Processing Data Processing and Statistical Analysis Analysis->Data_Processing

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 2-(4-Methylphenyl)propan-2-amine

This compound, more commonly known as 4-methylamphetamine (4-MA), is a synthetic phenethylamine derivative and a substituted amphetamine.[1][2] Initially investigated in the 1950s as a potential anorectic agent, its development was halted due to significant side effects.[1] Structurally, it is an analog of amphetamine with a methyl group at the para position of the phenyl ring. This modification significantly alters its pharmacological profile, distinguishing it from its parent compound.

From a pharmacodynamic perspective, 4-MA is a potent substrate-type releasing agent for monoamine transporters, with a pronounced effect on the serotonin transporter (SERT) compared to the dopamine (DAT) and norepinephrine (NET) transporters.[1] This preferential serotonin release sets it apart from traditional amphetamines and aligns it more closely with substances that carry a risk of serotonergic toxicity.[1] In vitro studies have established that 4-MA is a well-balanced serotonin, norepinephrine, and dopamine releasing agent with EC50 values of 53.4 nM, 22.2 nM, and 44.1 nM for SERT, NET, and DAT, respectively.[2] Furthermore, it has been shown to act as an agonist at the 5-HT1A receptor.[3] Due to its re-emergence as a new psychoactive substance, a thorough in vitro characterization is crucial for understanding its mechanism of action, potential therapeutic applications, and toxicological profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro pharmacology of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established scientific methodologies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for accurate in vitro assay design, particularly for preparing stock solutions and understanding its behavior in aqueous assay buffers.

PropertyValueSource
Molecular Formula C₁₀H₁₅N[4]
Molecular Weight 149.23 g/mol [4]
CAS Number 6526-79-0[4]

Note: As with many research compounds, comprehensive experimental data on properties like solubility in various buffers may be limited. It is recommended to empirically determine solubility for specific assay conditions. Structurally similar compounds can offer initial guidance.[5]

Core In Vitro Assays: A Multiparametric Approach

To comprehensively profile this compound, a suite of in vitro assays targeting its primary and secondary pharmacological actions, as well as its potential for cellular toxicity, is recommended. The following sections provide detailed, field-proven protocols.

Monoamine Transporter Activity Assays

The primary mechanism of action for 4-MA involves its interaction with monoamine transporters. Therefore, quantifying its effects on DAT, NET, and SERT is a critical first step. Both radiolabeled and fluorescent assays are presented, offering flexibility based on laboratory capabilities and throughput requirements.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Detection & Analysis prep_cells Cell Culture (e.g., HEK293 expressing DAT, NET, or SERT) plate_cells Cell Plating (96- or 384-well plates) prep_cells->plate_cells pre_inc Pre-incubation with This compound plate_cells->pre_inc add_sub Addition of Radiolabeled or Fluorescent Substrate pre_inc->add_sub incubation Incubation add_sub->incubation terminate Termination of Uptake incubation->terminate measure Measurement (Scintillation Counting or Fluorescence Reading) terminate->measure analyze Data Analysis (IC50/Ki Determination) measure->analyze

Caption: General experimental workflow for monoamine reuptake inhibition assays.

This "gold standard" assay directly measures the ability of this compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[3][6]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT[3]

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Assay buffer (e.g., Krebs-HEPES buffer (KHB): 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3)[6]

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin[3]

  • Non-specific uptake inhibitors: GBR12909 (for DAT), nisoxetine (for NET), and fluoxetine (for SERT)[7]

  • This compound stock solution (in DMSO or appropriate solvent)

  • 96-well microplates (poly-D-lysine coated)

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 5 x 10⁴ cells/well). Incubate for 18-24 hours.[7]

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of the radiolabeled substrate and the appropriate non-specific uptake inhibitor.

  • Assay Initiation:

    • Aspirate the culture medium from the wells and wash once with 100 µL of room temperature assay buffer.[6]

    • Add 50 µL of assay buffer containing the desired concentration of this compound or the non-specific inhibitor (for control wells) to the cells.[6]

    • Pre-incubate for 10-15 minutes at room temperature.[7]

  • Uptake Reaction: Add 50 µL of assay buffer containing the radiolabeled substrate to each well to initiate uptake. The final concentration of the radiolabeled substrate should be close to its Kₘ value.

  • Incubation: Incubate the plate for a short period at room temperature (e.g., 1-3 minutes for DAT and SERT, 3-5 minutes for NET).[6] The exact time should be optimized to be within the linear range of uptake.

  • Termination: Rapidly terminate the uptake by washing the cells three times with 150 µL of ice-cold assay buffer.[8]

  • Cell Lysis and Scintillation Counting:

    • Add 100 µL of lysis buffer (e.g., 1% SDS) to each well and shake for 5 minutes.[6]

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: Total uptake (vehicle-treated cells) - Non-specific uptake (in the presence of a saturating concentration of a known inhibitor).

    • Determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This non-radioactive alternative offers a higher-throughput method for assessing transporter inhibition and is well-suited for primary screening.[9][10][11]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT[3]

  • Cell culture medium (e.g., DMEM with 10% dialyzed FBS)[12]

  • Assay buffer (e.g., HEPES-buffered solution)[7]

  • Fluorescent neurotransmitter transporter uptake assay kit (containing a fluorescent substrate and masking dye)

  • This compound stock solution

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with bottom-read capabilities

Procedure:

  • Cell Plating: Seed cells into 96- or 384-well plates as described in Protocol 1.1.[12]

  • Compound Addition: Add the desired concentrations of this compound to the wells and pre-incubate for 10-15 minutes at 37°C.[7]

  • Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions and add it to all wells.[12]

  • Signal Detection:

    • Kinetic Mode: Immediately place the plate in the fluorescence reader and measure the fluorescence signal at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes.[9]

    • Endpoint Mode: Incubate the plate for a fixed time (e.g., 20-30 minutes) at 37°C and then measure the final fluorescence.[9]

  • Data Analysis:

    • For kinetic data, the rate of uptake can be determined from the slope of the fluorescence versus time plot.

    • For endpoint data, use the final fluorescence values.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay

Amphetamine and its analogs can interfere with the packaging of monoamines into synaptic vesicles by inhibiting VMAT2. This assay assesses the potential of this compound to disrupt this crucial process. A fluorescent assay using a VMAT2 substrate like FFN206 is a modern and effective method.[13][14][15]

G start Seed HEK293-VMAT2 cells in 96-well plate incubate1 Incubate for 24-48 hours start->incubate1 add_compound Add this compound (or control) at various concentrations incubate1->add_compound incubate2 Incubate for 30 minutes add_compound->incubate2 add_ffn206 Add FFN206 substrate incubate2->add_ffn206 incubate3 Incubate for 60 minutes add_ffn206->incubate3 wash Wash cells with PBS incubate3->wash measure Measure fluorescence wash->measure analyze Calculate % inhibition and IC50 measure->analyze

Caption: Workflow for the FFN206-based VMAT2 inhibition assay.

Materials:

  • HEK293 cells stably expressing human VMAT2[14]

  • Cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • This compound stock solution

  • FFN206 (fluorescent VMAT2 substrate)[15]

  • Tetrabenazine (positive control VMAT2 inhibitor)[14]

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK293-VMAT2 cells into a 96-well plate at a density of 40,000 to 50,000 cells per well and incubate for 24-48 hours.[14]

  • Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of this compound or tetrabenazine in assay buffer for 30 minutes at 37°C.[16]

  • FFN206 Uptake: Add FFN206 to each well at a final concentration of approximately 1 µM and incubate for 60 minutes at 37°C.[15]

  • Termination and Reading: Terminate the uptake by washing the cells once with PBS. Measure the fluorescence (e.g., Ex/Em = 405/500 nm).[14]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Monoamine Oxidase (MAO) Inhibition Assay

Given that monoamine metabolism is a key aspect of the mechanism of action of amphetamines, assessing the potential of this compound to inhibit MAO-A and MAO-B is important. A fluorometric assay provides a sensitive and high-throughput method for this determination.[17][18][19][20][21]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO assay buffer

  • MAO substrate (e.g., tyramine or kynuramine)[17][19]

  • Fluorescent probe (e.g., Amplex Red)[18]

  • Horseradish peroxidase (HRP)

  • This compound stock solution

  • Selective inhibitors for controls: Clorgyline (MAO-A) and Selegiline (deprenyl) (MAO-B)[18]

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing the MAO assay buffer, HRP, and the fluorescent probe.

  • Assay Setup: In a 96-well plate, add the desired concentrations of this compound, control inhibitors, or vehicle.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate.

  • Signal Detection: Measure the fluorescence kinetically for 20-30 minutes at 37°C (e.g., Ex/Em = 535/587 nm).[19]

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

5-HT1A Receptor Activation Assay

Since 4-MA has been reported to be a 5-HT1A agonist, it is important to characterize its functional activity at this receptor. A common method involves using a cell line co-expressing the 5-HT1A receptor and a G-protein that allows for the measurement of a downstream signaling event, such as calcium mobilization.[22][23][24][25]

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing the human 5-HT1A receptor and a promiscuous G-protein like Gα15[23]

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound stock solution

  • Serotonin (5-HT) as a reference agonist

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader capable of measuring intracellular calcium flux

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and allow them to grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Compound Addition: Place the plate in the fluorescence reader and add various concentrations of this compound or 5-HT.

  • Signal Detection: Measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximum efficacy relative to 5-HT.

In Vitro Cytotoxicity Assay

Assessing the cytotoxic potential of this compound is crucial for a comprehensive toxicological profile. The MTT assay is a standard colorimetric method that measures cell metabolic activity as an indicator of cell viability.[26][27]

Materials:

  • SH-SY5Y human neuroblastoma cells (a relevant cell line for neuroactive compounds)[26]

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well plate and allow them to adhere and grow for 24 hours.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound and incubate for a defined period (e.g., 24 or 48 hours).[26]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration that reduces cell viability by 50%) by plotting cell viability against the logarithm of the compound concentration.

Data Summary and Interpretation

The data generated from these assays will provide a detailed pharmacological and toxicological profile of this compound. A summary table of expected outcomes is provided below.

AssayKey ParametersInterpretation of Results
Monoamine Transporter Uptake IC₅₀ values for DAT, NET, SERTLower IC₅₀ values indicate higher potency of uptake inhibition. Comparing the values reveals the selectivity profile.
VMAT2 Inhibition IC₅₀ valueA low IC₅₀ value suggests that the compound can disrupt vesicular storage of monoamines.
MAO-A and MAO-B Inhibition IC₅₀ values for MAO-A and MAO-BIndicates the potential of the compound to interfere with monoamine metabolism and its selectivity for MAO isoforms.
5-HT1A Receptor Activation EC₅₀ and Eₘₐₓ valuesThe EC₅₀ value reflects the potency of the compound as an agonist, while the Eₘₐₓ indicates its efficacy relative to the endogenous ligand.
Cytotoxicity (MTT Assay) IC₅₀ valueA lower IC₅₀ value signifies greater cytotoxicity.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. By systematically evaluating its interactions with monoamine transporters, VMAT2, MAO enzymes, and the 5-HT1A receptor, as well as its cytotoxic effects, researchers can gain a deep understanding of its pharmacological and toxicological properties. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development in the fields of neuroscience and drug discovery.

References

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Sources

Application Notes and Protocols for Monoamine Transporter Release Assays with 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

The monoamine transporters (MATs)—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical regulators of neurotransmission.[1][2] These integral membrane proteins mediate the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron, thereby controlling the duration and intensity of monoaminergic signaling.[1] Due to this central role, MATs are primary targets for a wide range of therapeutic agents and substances of abuse.[3]

Compounds that interact with MATs can be broadly classified as inhibitors (which block reuptake) or releasers (which induce reverse transport, or efflux, of the neurotransmitter).[4] Substituted phenethylamines, a class of compounds structurally related to endogenous trace amines, are well-established as potent monoamine releasers.[5] The archetypal example, amphetamine (α-methylphenethylamine), exerts its stimulant effects by inducing the efflux of dopamine and norepinephrine.[4][5]

The compound of interest, 2-(4-Methylphenyl)propan-2-amine (CAS 6526-79-0), is a structural analog of amphetamine. It possesses the core phenethylamine scaffold with two key modifications: a methyl group at the para-position of the phenyl ring and a second methyl group on the α-carbon, creating a tertiary carbon. Historically, this compound was investigated as an anorectic under the proposed name "Aptrol," suggesting it possesses centrally-acting stimulant properties consistent with an interaction with monoamine systems.[6][7][8][9]

The structure-activity relationships (SAR) for phenethylamines provide a strong basis for hypothesizing that this compound functions as a MAT releaser.[10][11][12] Specifically:

  • α-Methylation: The presence of a methyl group on the α-carbon is a common feature of many potent monoamine releasers, including amphetamine.[11]

  • Para-Substitution: Substitution at the 4-position of the phenyl ring is known to modulate the potency and selectivity of phenethylamines across DAT, NET, and SERT. For instance, a para-chloro substitution can augment relative potency at SERT.[11] The para-methyl group in this compound is therefore expected to significantly influence its interaction with the monoamine transporters.

This guide provides detailed protocols for characterizing the releasing profile of this compound at human DAT, NET, and SERT using in vitro release assays in stably transfected human embryonic kidney 293 (HEK293) cells. These assays are the gold standard for determining the potency (EC₅₀) and efficacy of a test compound to induce monoamine efflux.

Mechanism of Transporter-Mediated Monoamine Release

Substrate-type releasers like this compound are transported into the neuron by MATs. Once inside, they disrupt the intracellular storage of monoamines in synaptic vesicles and promote the reverse transport of monoamines through the transporters into the synaptic cleft. This process is distinct from reuptake inhibition and leads to a rapid and substantial increase in extracellular neurotransmitter concentrations.[4]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle (VMAT2) MA_cyto Cytosolic Monoamines (MA) Vesicle->MA_cyto 3. Disrupts Storage MA_cyto->Vesicle Vesicular Uptake MAT Monoamine Transporter (DAT, NET, or SERT) MA_cyto->MAT 4. Binds to Transporter Compound This compound Compound->Vesicle 2. Enters Neuron Compound->MAT 1. Transport In MAT->MA_cyto Normal Reuptake MA_synapse Extracellular Monoamines MAT->MA_synapse 5. Reverse Transport (Efflux)

Caption: Mechanism of monoamine transporter-mediated release by a substrate.

Experimental Workflow Overview

The experimental procedure involves three main stages: cell culture, pre-loading with a radiolabeled substrate, and induction of release by the test compound.

G A 1. Cell Culture HEK293 cells stably expressing hDAT, hNET, or hSERT B 2. Seeding Seed cells into 96-well plates and grow to confluence A->B C 3. Pre-loading Incubate cells with radiolabeled substrate ([3H]MPP+ or [3H]5-HT) B->C D 4. Washing Remove excess radiolabel C->D E 5. Release Induction Add varying concentrations of This compound D->E F 6. Supernatant Collection Collect the supernatant containing released radiolabel E->F G 7. Cell Lysis Lyse remaining cells to measure retained radiolabel E->G After incubation H 8. Scintillation Counting Quantify radioactivity in supernatant and lysate samples F->H G->H I 9. Data Analysis Calculate % release and determine EC50 values H->I

Caption: Overall workflow for the monoamine release assay.

Detailed Protocols

These protocols are designed for a 96-well plate format, but can be adapted for other formats. It is crucial to run parallel assays for each transporter (hDAT, hNET, and hSERT) to determine the compound's selectivity profile.

PART 1: Cell Culture and Plating
  • Cell Lines: Use HEK293 cell lines stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Culture Medium: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., 250 µg/mL G418).

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating for Assay: Seed the cells into 96-well poly-D-lysine-coated plates at a density that allows them to reach >90% confluency on the day of the assay (typically 50,000 to 80,000 cells per well). Incubate for 24-48 hours.

PART 2: Monoamine Release Assay

This part of the protocol is performed on the day of the experiment. Keep all buffers at 37°C unless otherwise specified.

Reagents:

  • Krebs-HEPES Buffer (KHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, adjusted to pH 7.4.

  • Radiolabeled Substrates:

    • For hDAT and hNET assays: [³H]1-methyl-4-phenylpyridinium ([³H]MPP⁺).

    • For hSERT assays: [³H]5-hydroxytryptamine ([³H]5-HT).

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO and serially diluted in KHB.

  • Positive Controls: d-amphetamine (for DAT/NET) and p-chloroamphetamine (PCA) or MDMA (for SERT).

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Scintillation Cocktail.

Procedure:

  • Pre-loading with Radiolabeled Substrate:

    • Aspirate the culture medium from the 96-well plates.

    • Wash the cell monolayers twice with 200 µL of warm KHB.

    • Add 100 µL of KHB containing the radiolabeled substrate to each well.

      • For hDAT/hNET: Use a final concentration of ~20 nM [³H]MPP⁺.

      • For hSERT: Use a final concentration of ~10 nM [³H]5-HT.

    • Incubate for 30-60 minutes at 37°C to allow for substrate uptake.

  • Washing:

    • Aspirate the radiolabel-containing buffer.

    • Wash the cells rapidly three times with 200 µL of warm KHB to remove extracellular radiolabel. This step is critical to reduce background signal.

  • Induction of Release:

    • Add 100 µL of warm KHB containing the desired concentration of this compound, positive control, or vehicle (for basal release) to each well. A typical concentration range for a new compound would be 1 nM to 100 µM.

    • Incubate for 30 minutes at 37°C.

  • Sample Collection:

    • Carefully transfer 80 µL of the supernatant from each well to a corresponding well in a new 96-well plate for scintillation counting. This represents the released radioactivity.

    • Aspirate any remaining supernatant from the cell plate.

  • Cell Lysis:

    • Add 100 µL of 1% SDS lysis buffer to each well of the cell plate.

    • Incubate for at least 30 minutes at room temperature to ensure complete lysis.

    • Transfer 80 µL of the lysate from each well to another 96-well plate for scintillation counting. This represents the retained radioactivity.

  • Scintillation Counting:

    • Add 150 µL of scintillation cocktail to all wells containing supernatant and lysate samples.

    • Seal the plates and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis and Interpretation

  • Calculate Total Radioactivity:

    • Total CPM = CPM (released) + CPM (retained)

  • Calculate Percent Release:

    • % Release = [CPM (released) / Total CPM] × 100

  • Data Normalization:

    • Subtract the average basal release (% release from vehicle-treated wells) from all values.

    • Normalize the data to the maximum release induced by a high concentration of the positive control.

  • Dose-Response Curve:

    • Plot the normalized % release as a function of the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (maximal effect).

Expected Results and Comparative Data

While specific data for this compound is not publicly available, we can predict its profile based on SAR and provide data for known releasers for context. The α,α-dimethyl and para-methyl substitutions may influence its potency and selectivity compared to amphetamine.

Table 1: Hypothetical and Comparative EC₅₀ Values for Monoamine Release

CompoundDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)Primary Selectivity
This compound To be determinedTo be determinedTo be determinedHypothesized DAT/NET preference
d-Amphetamine25 - 5010 - 30> 2000DAT/NET
MDMA (Ecstasy)200 - 400150 - 30050 - 100SERT
p-Chloroamphetamine (PCA)150 - 250100 - 20020 - 40SERT

Note: EC₅₀ values for reference compounds are approximate and can vary based on experimental conditions.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound as a potential monoamine transporter releasing agent. By systematically evaluating its potency and efficacy at hDAT, hNET, and hSERT, researchers can establish a comprehensive pharmacological profile. This information is crucial for understanding its mechanism of action and predicting its potential physiological and behavioral effects. Given its structural similarity to known stimulants and its history as a potential anorectic, a thorough investigation into its monoamine transporter activity is scientifically warranted.

References

  • Fitzgerald, L. R., Gannon, B. M., Walther, D., Landavazo, A., Blough, B. E., & Fantegrossi, W. E. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 247, 109827.
  • Fantegrossi, W. E., et al. (2024).
  • Al-Subeh, T., et al. (2024).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Stimulant.
  • ResearchGate. (n.d.). EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine.
  • Oswald, I. (1973). Anorectic drugs: use in general practice. PubMed.
  • Dr.Oracle. (2025). What is the protocol for a serotonin release assay?.
  • Johnson, M. S., et al. (2003). Functional interactions between native Gs-coupled 5-HT receptors in HEK-293 cells and the heterologously expressed serotonin transporter. PubMed.
  • ResearchGate. (n.d.). Fig. 4. Uptake and superfusion experiments in parental HEK 293 cells....
  • Wikipedia. (n.d.). Anorectic.
  • Decker, A. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
  • Lotharius, J., et al. (1999). HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism. PubMed.
  • Torres, G. E. (2018). Overview of Monoamine Transporters. PMC.
  • Aigner, M., et al. (2012). Pharmacotherapeutic strategies for the treatment of anorexia nervosa – too much for one drug?. PubMed Central.
  • ResearchGate. (n.d.). Fig. 3. (A)
  • Wikipedia. (n.d.). Monoamine releasing agent.
  • Taylor & Francis Online. (n.d.). Anorectic – Knowledge and References.
  • O'Neil, P. M. (1998).
  • Wikipedia. (n.d.). Monoamine transporter.
  • MedChemExpress. (n.d.). Monoamine Transporter.

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Application Notes and Protocols for the Use of 2-(4-Methylphenyl)propan-2-amine (4-Methylamphetamine) in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction & Compound Profile

2-(4-Methylphenyl)propan-2-amine, more commonly known in scientific literature as 4-Methylamphetamine (4-MA), is a synthetic stimulant of the substituted amphetamine class.[1][2] Originally investigated in the 1950s as a potential anorectic agent under the proposed brand name Aptrol, its development was discontinued.[1][2] In recent years, 4-MA has re-emerged as a new psychoactive substance (NPS), often found as a contaminant in illicit amphetamine preparations, and has been associated with severe public health incidents.[1][3]

Its unique pharmacological profile, characterized by potent activity at multiple monoamine transporters, makes it a compound of significant interest for behavioral pharmacology research. It serves as a valuable tool for dissecting the distinct roles of serotonin, dopamine, and norepinephrine systems in modulating behavior.

Chemical Identity
PropertyValue
IUPAC Name 1-(4-methylphenyl)propan-2-amine[4]
Common Name 4-Methylamphetamine (4-MA)
Synonyms Aptrol, p-Methylamphetamine, PAL-313[2][4]
CAS Number 64-11-9[4]
Molecular Formula C₁₀H₁₅N[1][5][6]
Molecular Weight 149.23 g/mol [5]

Core Pharmacology & Mechanism of Action

The behavioral effects of 4-MA are driven by its potent interaction with presynaptic monoamine transporters. Unlike classic amphetamines that primarily target dopamine and norepinephrine, 4-MA exhibits a more balanced, and notably potent, effect on serotonin transport.

Monoamine Transporter Interactions

4-MA functions as a substrate-type releasing agent at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][7] It binds to these transporters and induces their reversal, leading to a non-vesicular release of neurotransmitters from the presynaptic terminal into the synapse.

In vitro studies have quantified its potency, revealing a significant distinction from d-amphetamine:

  • Norepinephrine (NET): EC₅₀ values are comparable to d-amphetamine (22.2 nM for 4-MA vs. 7.2 nM for d-amphetamine).[3]

  • Dopamine (DAT): EC₅₀ values are also in a similar range to d-amphetamine (44.1 nM for 4-MA vs. 8.0 nM for d-amphetamine).[3]

  • Serotonin (SERT): 4-MA is substantially more potent than d-amphetamine at releasing serotonin (EC₅₀ values of 53.4 nM vs. 1,756 nM, respectively).[3]

This potent serotonergic activity is a defining feature of 4-MA's pharmacology and is critical for interpreting behavioral outcomes. In vivo microdialysis studies in rats confirm this, showing that 4-MA administration leads to a much greater elevation of extracellular serotonin (~18x baseline) compared to dopamine (~5x baseline).[2]

5-HT₁ₐ Receptor Agonism

In addition to its action as a monoamine releaser, 4-MA also functions as an agonist at the 5-HT₁ₐ receptor.[3][7] This activity is understood to contribute to some of its physiological effects, such as the induction of hypothermia in rats.[3][7] This dual mechanism—monoamine release and direct receptor agonism—adds a layer of complexity and interest to its pharmacological profile.

Mechanism_of_Action Simplified Mechanism of 4-Methylamphetamine (4-MA) cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4MA_outside 4-MA DAT DAT 4MA_outside->DAT Binds & Reverses NET NET 4MA_outside->NET Binds & Reverses SERT SERT 4MA_outside->SERT Binds & Reverses (High Potency) DA_synapse DA DAT->DA_synapse Efflux NE_synapse NE NET->NE_synapse Efflux 5HT_synapse 5-HT SERT->5HT_synapse Efflux DA_vesicle Dopamine Vesicles NE_vesicle Norepinephrine Vesicles 5HT_vesicle Serotonin Vesicles DA_R Dopamine Receptors DA_synapse->DA_R Binds NE_R Adrenergic Receptors NE_synapse->NE_R Binds 5HT_R Serotonin Receptors (e.g., 5-HT1A) 5HT_synapse->5HT_R Binds Effect_DA Effect_DA DA_R->Effect_DA Stimulant Effects Effect_NE Effect_NE NE_R->Effect_NE Arousal Effect_5HT Effect_5HT 5HT_R->Effect_5HT Modulatory Effects 4MA_outside_post 4-MA 4MA_outside_post->5HT_R Agonism

Caption: 4-MA acts as a monoamine releasing agent and 5-HT₁ₐ agonist.

Key Considerations for Preclinical Research

Rationale for Use

4-MA is not just another psychostimulant. Its potent serotonergic component allows researchers to investigate:

  • The contribution of serotonin to the reinforcing and stimulant properties of amphetamine-like drugs.

  • The neurobiological basis of subjective effects that differ from dopamine-dominant stimulants.

  • The mechanisms underlying serotonergic neurotoxicity.[1]

Safety, Handling, and Compound Preparation
  • Toxicity: Given the association of 4-MA with severe adverse events and fatalities in humans, appropriate safety precautions are paramount.[3] High doses may pose a risk of serotonin syndrome and neurotoxicity.

  • Handling: Use standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the powdered compound in a chemical fume hood to prevent inhalation.

  • Vehicle: 4-Methylamphetamine hydrochloride is soluble in aqueous solutions like sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). Prepare solutions fresh on the day of the experiment to ensure stability.

Experimental Protocols & Methodologies

The following protocols provide a framework for assessing the primary behavioral effects of 4-MA in rodents. Doses should be determined empirically through pilot studies, but the provided ranges serve as a scientifically-grounded starting point.

Assessment of Stimulant Properties: Locomotor Activity
  • Scientific Rationale: The open field test is a standard assay for measuring general locomotor activity and exploratory behavior.[8] Psychostimulants like 4-MA characteristically produce hyperlocomotion by increasing synaptic dopamine and norepinephrine. This assay provides a robust, quantifiable measure of the compound's stimulant effect.

Locomotor_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Data Analysis A1 Acclimate Animals (45-60 min to testing room) A2 Prepare 4-MA/Vehicle Doses A1->A2 A3 Calibrate Activity Monitors A2->A3 B1 Administer Injection (e.g., IP, SC) A3->B1 B2 Immediately Place Animal in Center of Arena B1->B2 B3 Record Activity (e.g., 60 minutes in 5-min bins) B2->B3 C1 Extract Key Parameters (Total Distance, Rearing) B3->C1 C2 Analyze Data (e.g., ANOVA, post-hoc tests) C1->C2 C3 Generate Dose-Response Curves C2->C3 CPP_Workflow P1 Phase 1: Pre-Test (Day 1) Record baseline preference for chambers (15 min) P2 Phase 2: Conditioning (Days 2-9) Alternate daily pairings of Drug + Chamber A and Vehicle + Chamber B P1->P2 Establish Baseline P3 Phase 3: Post-Test (Day 10) Record preference in a drug-free state (15 min) P2->P3 Test for Conditioned Response P4 Data Analysis Calculate Preference Score: (Time in Drug-Paired Chamber) - (Time in Vehicle-Paired Chamber) P3->P4 Quantify Effect DD_Workflow T1 Training Phase Animal receives 4-MA -> Press Lever A for reward Animal receives Vehicle -> Press Lever B for reward T2 Acquisition Criteria Met (e.g., >80% correct responses for 10 consecutive sessions) T1->T2 Repeated Sessions T3 Testing Phase Administer test drug (e.g., Amphetamine, MDMA, Saline) and measure responding on Lever A vs. Lever B T2->T3 Begin Generalization Tests T4 Data Analysis Generate substitution curves (% Drug-Appropriate Responding) T3->T4 Quantify Subjective Similarity

Caption: Workflow for the drug discrimination paradigm.
  • Step-by-Step Protocol:

    • Apparatus: Standard two-lever operant conditioning chambers equipped with food pellet dispensers.

    • Training Phase:

      • Rats are typically food-restricted to 85-90% of their free-feeding body weight to motivate responding.

      • Before each daily session, animals receive an injection of either 4-MA (the "training drug," e.g., 1.0 mg/kg, IP) or vehicle.

      • Following a 4-MA injection, responses on one lever (the "drug-appropriate" lever) are reinforced with a food pellet. Responses on the other lever are not.

      • Following a vehicle injection, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.

      • The training drug and vehicle are administered on a randomized schedule across days until animals reliably respond on the correct lever (>80% accuracy) for a set number of consecutive sessions. [9] 3. Testing Phase (Substitution):

      • Once training criteria are met, test sessions are interspersed with training sessions.

      • In a test session, the animal is administered a dose of a novel test compound (or a different dose of 4-MA or vehicle) and placed in the chamber. During the test, responses on either lever are reinforced to maintain responding behavior.

      • The percentage of responses on the drug-appropriate lever is measured. Full substitution (>80% drug-lever responding) indicates the test drug produces similar subjective effects to 4-MA. [9] 4. Data Analysis: The results are plotted as dose-response curves showing the percentage of drug-appropriate responding versus the dose of the test drug. This allows for a quantitative comparison of the subjective effects of 4-MA with other compounds.

Data Summary & Interpretation

Behavioral AssaySpeciesRouteTypical Dose Range (mg/kg)Primary Measures & Expected Outcomes
Locomotor Activity Rat, MouseIP, SC0.1 - 5.0Measures: Total distance traveled, rearing frequency. Outcome: Dose-dependent increase in locomotor activity (hyperlocomotion).
Conditioned Place Preference Rat, MouseIP, SC0.5 - 3.0Measures: Time spent in drug-paired chamber. Outcome: Potential for preference at lower doses, with possible aversion at higher doses due to strong serotonergic effects.
Drug Discrimination RatIP, SC1.0 - 3.0 (Training Dose)Measures: % of responses on drug-appropriate lever. Outcome: Expected to generalize to other monoamine releasers like MDMA and amphetamine, but with a unique substitution profile reflecting its serotonergic component.

Conclusion & Future Directions

This compound (4-MA) is a valuable pharmacological tool for probing the behavioral functions of the serotonin system in the context of stimulant action. Its robust effects in locomotor, CPP, and drug discrimination assays provide a comprehensive behavioral signature. The protocols outlined here offer a validated framework for researchers to explore its properties.

Future research should focus on directly assessing the neurotoxic potential of 4-MA using these behavioral paradigms in conjunction with neurochemical and histological analyses. F[10][11]urthermore, interaction studies with selective serotonin or dopamine receptor antagonists could further elucidate the specific mechanisms driving its complex behavioral profile.

References

  • Rubio M, López-Arnau R, Pubill D, et al. Serotonin is involved in the psychostimulant and hypothermic effect of 4-methylamphetamine in rats. Neurosci Lett. 2015;590:68-73. (URL: [Link])

  • Grokipedia. 4-Methylamphetamine. (URL: not available)
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  • ScienceDirect. The identification of 4-methylamphetamine and its synthesis by-products in forensic samples. (URL: [Link])

  • Li Y, Wang X, Liu T, et al. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. J Vis Exp. 2018;(141):58592. (URL: [Link])

  • OFDT Documentation. 4-Methylamphetamine (4-MA). 2012. (URL: [Link])

  • Portland VA Medical Center. Locomotor Activity Test SOP. (URL: not available)
  • DeLarge M, Clark KA, Negus SS, Banks ML. Evaluation of Training Dose in Male Sprague-Dawley Rats Trained to Discriminate 4-Methylmethcathinone. Psychopharmacology (Berl). 2018;235(10):2885-2895. (URL: [Link])

  • JoVE. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. (URL: [Link])

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  • Basak AS, Byon W, Tseng-Lovering E, et al. Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica. 2014;44(5):438-454. (URL: [Link])

  • Sanchis-Segura C, Spanagel R. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. J Vis Exp. 2006;(1):e101. (URL: [Link])

  • Lominac D, McKenna J, Schwartz Z, Ward S. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Front Behav Neurosci. 2021;15:762342. (URL: [Link])

  • Sutcliffe OB, Cawrse MA, Kaur B, et al. Synthesis, full chemical characterisation and development of validated methods for the quantification of (±)-mephedrone. Forensic Sci Int. 2011;206(1-3):e93-e102. (URL: [Link])

  • Parrott AC, Moore RA, Tselha M, et al. Behavioral and neurochemical effects of repeated MDMA administration during late adolescence in the rat. Psychopharmacology (Berl). 2012;220(4):743-754. (URL: [Link])

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  • ResearchGate. Identification of 4-Methylamphetamine in a seized Amphetamine Mixture. (URL: [Link])

  • Gatch MB, Dolan SB, Forster MJ. Behavioral effects of four novel synthetic cathinone analogs in rodents. Pharmacol Biochem Behav. 2020;198:173041. (URL: [Link])

  • McMahon LR. The rise (and fall?) of drug discrimination research. J Pharmacol Exp Ther. 2014;350(2):224-230. (URL: [Link])

  • Desai RI, Paronis CA, Martin-Fardon R, et al. Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds. J Pharmacol Exp Ther. 2010;334(3):934-943. (URL: [Link])

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Application Notes and Protocols for the Synthesis of Derivatives from 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of various derivatives from the primary amine, 2-(4-methylphenyl)propan-2-amine. The protocols detailed herein focus on three principal synthetic transformations: N-acylation, N-alkylation, and reductive amination. Each section is designed to offer not only step-by-step experimental procedures but also the underlying mechanistic principles and expert insights into reaction optimization and troubleshooting. The aim is to furnish a robust, self-validating framework for the efficient and reliable synthesis of novel compounds with potential applications in medicinal chemistry and materials science. All quantitative data is summarized for clarity, and workflows are visualized using process diagrams.

Introduction: The Versatility of this compound

This compound, with the chemical formula C10H15N[1][2], is a primary amine featuring a sterically hindered tertiary carbon atom adjacent to the amino group. This structural motif imparts unique reactivity and metabolic stability to its derivatives, making it a valuable building block in medicinal chemistry. Its structural similarity to phenethylamines suggests potential applications in targeting the central nervous system.[3][4] The α,α-dimethyl substitution can enhance metabolic stability by sterically hindering metabolism at the α-position, potentially leading to a longer duration of action for derived drug candidates.[3]

This guide explores three fundamental pathways for derivatizing this amine, providing detailed protocols that have been optimized for yield, purity, and operational simplicity.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent motifs in pharmaceuticals.[5][6] This reaction involves the coupling of the primary amine with an acylating agent, such as an acyl chloride or anhydride.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of acyl chlorides, this is followed by the elimination of a chloride ion. For anhydrides, a carboxylate leaving group is displaced. The use of a mild base is often employed to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

General Workflow for N-Acylation

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine 2-(4-Methylphenyl) propan-2-amine Stir Stir at 0 °C to RT Amine->Stir Solvent DCM Solvent->Stir Base Triethylamine Base->Stir AcylatingAgent Acyl Chloride or Anhydride AcylatingAgent->Stir Add dropwise Wash Wash with aq. NaHCO3 and Brine Stir->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Acylated Product Purify->Product

Caption: General workflow for the N-acylation of this compound.

Protocol: Synthesis of N-(2-(4-methylphenyl)propan-2-yl)acetamide

This protocol describes the synthesis of the N-acetyl derivative using acetic anhydride.

Materials and Equipment:

  • This compound

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask, add triethylamine (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.[5]

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure N-(2-(4-methylphenyl)propan-2-yl)acetamide.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0149.23(e.g., 149 mg)
Acetic Anhydride1.1102.09(e.g., 107 µL)
Triethylamine1.2101.19(e.g., 167 µL)
Dichloromethane-84.9310 mL

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces an alkyl group onto the nitrogen atom, a key step in modifying the pharmacological profile of amine-containing compounds.[7] Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation.[8]

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution (typically SN2) mechanism where the amine attacks the electrophilic carbon of an alkyl halide or sulfonate, displacing the leaving group.[7] A base is required to neutralize the hydrogen halide formed. The steric hindrance around the nitrogen in this compound can help to mitigate, but not eliminate, the risk of dialkylation.

General Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine 2-(4-Methylphenyl) propan-2-amine Heat Heat (e.g., 60-80 °C) Amine->Heat Solvent Acetonitrile or DMF Solvent->Heat Base K2CO3 or Cs2CO3 Base->Heat AlkylHalide Alkyl Halide (e.g., R-Br) AlkylHalide->Heat Filter Filter off base Heat->Filter Concentrate Concentrate in vacuo Filter->Concentrate Extract Aqueous work-up/ Extraction Concentrate->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: General workflow for the N-alkylation of this compound.

Protocol: Synthesis of N-Benzyl-2-(4-methylphenyl)propan-2-amine

This protocol details the mono-N-benzylation of the starting amine.

Materials and Equipment:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered

  • Acetonitrile (MeCN)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification equipment

Procedure:

  • Combine this compound (1.0 mmol), potassium carbonate (2.0 mmol), and acetonitrile (15 mL) in a round-bottom flask.

  • Add benzyl bromide (1.05 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter the solid K₂CO₃ and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product via silica gel chromatography to yield N-benzyl-2-(4-methylphenyl)propan-2-amine.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0149.23(e.g., 149 mg)
Benzyl Bromide1.05171.04(e.g., 125 µL)
Potassium Carbonate2.0138.21(e.g., 276 mg)
Acetonitrile-41.0515 mL

Reductive Amination: A Controlled N-Alkylation Strategy

Reductive amination is a powerful and highly versatile method for forming C-N bonds, converting a carbonyl group to an amine via an intermediate imine.[9] It is often preferred over direct alkylation as it reliably produces mono-alkylated products and avoids overalkylation.[8] The reaction is typically performed as a one-pot procedure under neutral or weakly acidic conditions.[9]

Mechanistic Rationale

The reaction proceeds in two main steps:

  • Imine Formation: The amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or iminium ion under acidic conditions).

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine C=N double bond to the corresponding amine. A key feature is the use of mild reducing agents that do not significantly reduce the starting carbonyl compound.

General Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine 2-(4-Methylphenyl) propan-2-amine ImineFormation Stir for Imine Formation (1-2 h) Amine->ImineFormation Solvent MeOH or DCM Solvent->ImineFormation Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation Acid Acetic Acid (cat.) Acid->ImineFormation AddReductant Add Reducing Agent ImineFormation->AddReductant StirToCompletion Stir to Completion (overnight) AddReductant->StirToCompletion Quench Quench Reaction StirToCompletion->Quench Concentrate Concentrate in vacuo Quench->Concentrate Extract Aqueous work-up/ Extraction Concentrate->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: General workflow for reductive amination with this compound.

Protocol: Synthesis of N-Ethyl-2-(4-methylphenyl)propan-2-amine

This protocol uses acetaldehyde and sodium triacetoxyborohydride, a mild and selective reducing agent.[8]

Materials and Equipment:

  • This compound

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Round-bottom flask, magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 mmol) in DCM (15 mL) in a round-bottom flask.

  • Add acetaldehyde (1.2 mmol), followed by a catalytic amount of glacial acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography to obtain N-ethyl-2-(4-methylphenyl)propan-2-amine.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0149.23(e.g., 149 mg)
Acetaldehyde1.244.05(e.g., 67 µL)
Sodium Triacetoxyborohydride1.5211.94(e.g., 318 mg)
Acetic Acid0.160.05(e.g., 6 µL)
Dichloromethane-84.9315 mL

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Acyl chlorides, alkyl halides, and reducing agents are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions involving hydrides (e.g., STAB) can generate hydrogen gas upon quenching. Quench slowly and with adequate ventilation.

Conclusion

The synthetic protocols outlined in these application notes provide robust and versatile methods for the derivatization of this compound. N-acylation, N-alkylation, and reductive amination are fundamental transformations that enable access to a wide array of novel amide and amine derivatives. By understanding the mechanistic principles behind these reactions and adhering to the detailed protocols, researchers can efficiently synthesize new chemical entities for further investigation in drug discovery and materials science.

References

  • Bavari, A., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Wikipedia. (2023). Reductive amination. Available at: [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. Organic Syntheses. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • PrepChem. (2023). Synthesis of 2-(4-methylphenyl)ethanamine. Available at: [Link]

  • Cholakova, T., et al. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Reductive Amination. Available at: [Link]

  • Lee, J., et al. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. HETEROCYCLES. Available at: [Link]

  • Toure, B. B., & Hall, D. G. (2009). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education. Available at: [Link]

  • Wang, Z., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research. Available at: [Link]

  • Ali, B. A., et al. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). N-Acylation Reactions of Amines. Available at: [Link]

  • Google Patents. (1981). Process for the preparation of N-alkylated aromatic amines.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Google Patents. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Zhang, Y., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Chinese Journal of Medicinal Chemistry. Available at: [Link]

  • Cody, J. T. (2009). Review: Synthetic Methods for Amphetamine. Forensic Science International. Available at: [Link]

  • Alipour Najmi, A., et al. (2022). N-Dealkylation of Amines. Molecules. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available at: [Link]

  • ResearchGate. (2022). N-Dealkylation of Amines. Available at: [Link]

  • Google Patents. (2002). Process for the preparation of N-benzylamines.
  • MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]

  • Szafraniec-Gorol, G., et al. (2021). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials. Available at: [Link]

  • MedChemica. Publications & Patents. Available at: [Link]

  • MySkinRecipes. N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride. Available at: [Link]

  • DOKUMEN.PUB. (2017). Medicinal Chemistry: (Organic Pharmaceutical Chemistry) 2nd, 2017. Available at: [Link]

  • PrepChem. (2023). Synthesis of N-Formyl-2-(4-acetylphenyl) ethanamine. Available at: [Link]

Sources

Application Notes and Protocols: 2-(4-Methylphenyl)propan-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Methylcumylamine Moiety

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. 2-(4-Methylphenyl)propan-2-amine, also known as 4-methylcumylamine, is a primary amine that offers a unique combination of steric and electronic properties, making it a valuable synthon in drug design. Its core structure, a phenethylamine backbone with α,α-dimethyl substitution and a para-tolyl group, imparts specific characteristics to parent molecules that can significantly influence their pharmacological profiles.

The α,α-dimethyl substitution is of particular importance. This structural feature sterically shields the amine group and, more critically, blocks metabolic oxidation at the alpha-position. This can lead to enhanced metabolic stability and a longer duration of action for the resulting drug molecule compared to unsubstituted phenethylamine analogues. The para-methyl group on the phenyl ring provides a lipophilic handle that can be exploited for optimizing target engagement and pharmacokinetic properties. These attributes make this compound a compelling building block for scaffolds targeting a range of biological systems, most notably G-protein coupled receptors (GPCRs).

Application Notes: A Key Building Block for a Long-Acting β2-Adrenergic Receptor Agonist

A prime example of the successful incorporation of the this compound scaffold is in the development of the potent and long-acting β2-adrenergic receptor (β2AR) agonist, BI-167107 .[1][2][3][4][5] This compound has been instrumental in structural biology, aiding in the crystallization of the active state of the β2AR and β2AR-G-protein complexes.[1][3] β2AR agonists are a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2]

The inclusion of the this compound moiety in BI-167107 is a deliberate design choice. The bulky, metabolically stable amine fragment contributes to the compound's high affinity for the β2AR (Kd of 84 pM) and its remarkably slow dissociation from the receptor, which is a key factor in its long-acting profile.[5] The synthesis of BI-167107 involves the coupling of this key amine building block with the core benzoxazine structure.[4]

Beyond its use in BI-167107, the structural motif of a substituted 2-amino-2-methylpropane is found in other pharmacologically active agents. For instance, a similar fragment, 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine, has been identified as a potent and selective antagonist of the melanocortin-4 receptor, with potential applications in the treatment of cachexia.[6] This highlights the versatility of this building block in targeting different receptor systems.

Physicochemical and Safety Data

A comprehensive understanding of a building block's properties is essential for its effective and safe use in research and development.

PropertyValueSource
Molecular Formula C10H15N[7]
Molecular Weight 149.23 g/mol [8]
CAS Number 6526-79-0[8]
Appearance Not specified (likely a liquid or low-melting solid)Inferred from similar compounds
Boiling Point Predicted: ~247-261 °CBased on structurally similar 2-(4-Ethylphenyl)propan-2-amine[9]
Solubility Slightly soluble in waterInferred from similar compounds

Safety and Handling:

Based on data for structurally related amines, this compound should be handled with appropriate care in a laboratory setting.[10][11][12]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

Synthetic Protocols

The synthesis of this compound is most efficiently achieved through a two-step process starting from readily available materials. The key transformation is the Ritter reaction, which converts a tertiary alcohol into an N-alkyl amide, followed by hydrolysis to yield the desired primary amine.[9][13]

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction & Hydrolysis A 4-Bromotoluene D p-Tolylmagnesium bromide (Grignard Reagent) A->D Reacts with B Magnesium Turnings B->D in C Anhydrous Diethyl Ether C->D F 2-(4-Methylphenyl)propan-2-ol D->F Reacts with E Acetone E->F followed by acidic workup G 2-(4-Methylphenyl)propan-2-ol J N-(1,1-dimethyl-1-(p-tolyl)ethyl)acetamide (Intermediate Amide) G->J Reacts with H Acetonitrile H->J in presence of I Conc. Sulfuric Acid I->J L This compound J->L Hydrolysis with K Aqueous HCl K->L

Caption: Overall synthetic workflow from 4-bromotoluene to the target amine.

Protocol 1: Synthesis of the Precursor, 2-(4-Methylphenyl)propan-2-ol

This protocol utilizes a Grignard reaction, a robust method for forming carbon-carbon bonds.

Materials:

  • 4-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, evidenced by gentle reflux. Maintain a steady reflux by controlling the addition rate. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Acetone: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining a gentle reflux.[14]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether (2 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-methylphenyl)propan-2-ol.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure tertiary alcohol.

Protocol 2: Synthesis of this compound via Ritter Reaction

This two-part protocol first forms the N-acetyl derivative, which is then hydrolyzed to the final amine.[9][15]

Part A: N-(1,1-dimethyl-1-(p-tolyl)ethyl)acetamide Synthesis (Ritter Reaction)

Materials:

  • 2-(4-Methylphenyl)propan-2-ol

  • Acetonitrile

  • Concentrated Sulfuric Acid (98%)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-methylphenyl)propan-2-ol (1.0 equivalent) in acetonitrile (5-10 equivalents).

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add concentrated sulfuric acid (2.0 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.[15]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice in a large beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1,1-dimethyl-1-(p-tolyl)ethyl)acetamide. This intermediate is often of sufficient purity for the next step.

Part B: Hydrolysis to this compound

Materials:

  • N-(1,1-dimethyl-1-(p-tolyl)ethyl)acetamide

  • 6M Hydrochloric Acid

  • 10M Sodium Hydroxide solution

  • Diethyl ether

  • Anhydrous potassium carbonate

Procedure:

  • Place the crude acetamide from Part A into a round-bottom flask and add an excess of 6M hydrochloric acid.

  • Heat the mixture to reflux for 12-16 hours.[15] The reaction progress can be monitored by TLC until the starting amide is consumed.

  • Cool the reaction mixture to room temperature.

  • Workup: Carefully basify the acidic solution by the slow addition of 10M sodium hydroxide solution in an ice bath until the pH is >12.

  • Transfer the basic solution to a separatory funnel and extract with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.

  • Filter and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The final product can be purified by vacuum distillation to yield the pure primary amine.

Characterization Workflow

G cluster_char Analytical Characterization start Purified Product NMR NMR Spectroscopy ¹H NMR: Confirm proton signals for methyl, aromatic, and amine groups. ¹³C NMR: Confirm carbon resonances for all unique carbons. start->NMR MS Mass Spectrometry Confirm molecular ion peak (M+) corresponding to the molecular weight (149.23 g/mol). Analyze fragmentation pattern. start->MS IR IR Spectroscopy Identify characteristic N-H stretching vibrations for a primary amine. Identify C-H and aromatic C=C stretches. start->IR end Structure & Purity Confirmed NMR->end MS->end IR->end

Caption: Standard analytical workflow for product characterization.

Conclusion

This compound is a strategically valuable building block in medicinal chemistry, primarily due to the metabolic stability and favorable steric bulk conferred by its α,α-dimethyl substitution. Its successful application in the synthesis of high-affinity ligands, such as the long-acting β2-agonist BI-167107, underscores its utility in modern drug discovery. The synthetic protocols provided herein, centered around the robust Ritter reaction, offer a reliable and scalable pathway for accessing this important intermediate, enabling further exploration of its potential in developing novel therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 584050, this compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • ChemBK. (2024). 2-Amino-1-(4-methylphenyl)propane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • opnMe, Boehringer Ingelheim. (n.d.). β2AR agonist I BI-167107. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). Retrieved from [Link]

  • Shakeri, M. S., et al. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences, 124(5), 1025-1032.
  • Human Metabolome Database. (2012). Showing metabocard for 2-(4-Methylphenyl)-1-propanol (HMDB0034846). Retrieved from [Link]

  • opnMe, Boehringer Ingelheim. (n.d.). β2AR agonist | BI-167107 Table of contents. Retrieved from [Link]

  • Chen, C., et al. (2007). Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia. Journal of Medicinal Chemistry, 50(22), 5249-52.
  • opnMe, Boehringer Ingelheim. (n.d.). β2AR agonist | BI-167107. Retrieved from [Link]

  • Wang, J., et al. (2013). Synthesis of β2-AR agonist BI-167107. Chinese Journal of Organic Chemistry, 33(3), 634-639.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43794891, 2-[Ethyl(methyl)amino]-1-(4-methylphenyl)propan-1-one. Retrieved from [Link]

  • Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.
  • Tanaka, H., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82.

Sources

A Robust High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(4-Methylphenyl)propan-2-amine: Achiral Assay and Chiral Purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Methylphenyl)propan-2-amine. As a primary aromatic amine, this compound presents specific challenges, such as peak tailing, which are addressed through logical method development. We provide a fully developed protocol for determining the assay and purity of the compound, grounded in fundamental chromatographic principles. Furthermore, recognizing the molecule's chirality, we present an orthogonal method for enantiomeric separation using a chiral stationary phase (CSP). This document is designed for researchers, analytical scientists, and drug development professionals, offering not just a protocol but a framework for method development, validation, and troubleshooting, in line with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Method Rationale

This compound (CAS 6526-79-0) is a chiral primary amine and a valuable intermediate in chemical synthesis.[4] The accurate determination of its purity, concentration (assay), and enantiomeric composition is critical for quality control and regulatory compliance in research and development settings. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5]

The primary challenge in analyzing basic compounds like this compound via RP-HPLC is the potential for undesirable ionic interactions with residual silanol groups on the silica-based stationary phase.[6] These interactions can lead to poor peak shape (tailing) and unreliable quantification. Our core methodology systematically mitigates this issue by controlling the mobile phase pH to ensure the analyte is in a single, stable, protonated state, thereby producing sharp, symmetrical peaks suitable for accurate integration.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValue / PredictionSourceSignificance for HPLC Method
Molecular Formula C₁₀H₁₅N[4][7]Defines the molecular weight and elemental composition.
Molecular Weight 149.23 g/mol [4][7]Essential for preparing standard solutions of known concentration.
Structure A primary amine with a p-tolyl group and a chiral center.[7]The phenyl ring provides a chromophore for UV detection. The basic amine dictates the need for pH control. Chirality necessitates a specialized method for enantiomer separation.
Predicted pKa ~10.4 (strong base)PubChemThe high pKa confirms the amine will be fully protonated at low pH, which is key to achieving good peak shape.
Predicted logP 2.5PubChemIndicates moderate hydrophobicity, making it well-suited for retention on a C18 reversed-phase column.

Core Protocol: Achiral Assay and Purity Determination

This protocol is optimized for the routine analysis of this compound concentration and the detection of impurities.

Instrumentation and Consumables
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

  • Column: A high-purity, end-capped C18 column (e.g., Phenomenex Luna C18(2), Waters XBridge C18, Agilent ZORBAX Eclipse Plus C18). A common dimension is 150 mm x 4.6 mm, with 5 µm particle size.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid (ACS grade), and purified water (18.2 MΩ·cm).

  • Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions
ParameterRecommended SettingRationale
Stationary Phase C18, 150 x 4.6 mm, 5 µmProvides excellent hydrophobic retention for the moderately nonpolar analyte. Modern end-capped columns minimize silanol interactions.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)The low pH (~2.5) ensures the primary amine is fully protonated, preventing peak tailing by suppressing silanol interactions.[8]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography with low UV cutoff.
Elution Mode Isocratic: 60% A / 40% BAn isocratic method is simple, robust, and ideal for routine QC analysis once separation is optimized. A gradient can be used for complex samples with diverse impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 220 nmThe phenyl ring exhibits strong absorbance in the low UV range. 220 nm provides high sensitivity. A DAD detector should be used during development to confirm the optimal wavelength and assess peak purity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Run Time ~10 minutesSufficient to elute the main peak and any relevant impurities.
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of concentrated orthophosphoric acid to 1 L of purified water. Mix thoroughly.

    • Filter both Mobile Phase A and B through a 0.45 µm membrane filter before use to remove particulates.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and methanol. This stock solution has a concentration of 100 µg/mL.

    • Scientist's Note: Using a diluent that is weaker than the mobile phase (e.g., 50% methanol) can improve peak shape for early-eluting peaks.

  • Sample Preparation:

    • Prepare the sample to a target concentration of approximately 100 µg/mL using the same diluent as the standard solution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to prevent column blockage.

  • System Suitability and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Make five replicate injections of the standard solution.

    • The system is deemed ready for analysis if it meets the pre-defined System Suitability Test (SST) criteria (see table below).

    • Proceed with injecting the sample solutions.

Method Validation Framework

A developed method must be validated to prove it is fit for its intended purpose.[9] All validation experiments should be conducted following a pre-approved protocol, with results summarized in a validation report.[9] The core parameters are defined by the ICH Q2(R2) guideline.[2][9]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.Peak purity analysis (via DAD), analysis of placebo, and spiked samples showing no interference at the analyte's retention time.[5]
Linearity To show that the method's response is directly proportional to the analyte concentration.A minimum of 5 concentration levels are analyzed. The correlation coefficient (r²) should be ≥ 0.999.[3]
Range The concentration interval where the method is precise, accurate, and linear.For an assay, typically 80% to 120% of the target concentration.[3]
Accuracy The closeness of the measured value to the true value.Determined by % recovery of spiked samples at multiple levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0% - 102.0%.[5]
Precision The degree of scatter between a series of measurements.Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst). The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
LOD & LOQ The lowest concentration that can be reliably detected (LOD) and quantified (LOQ).Typically determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.Varies parameters like pH (±0.2), column temperature (±5 °C), and mobile phase composition (±2%). Results should remain within SST criteria.

Advanced Protocol: Enantiomeric Separation

Since this compound is chiral, determining the enantiomeric excess (e.e.) is often a critical quality attribute. This requires a specialized chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for separating chiral amines.[10][11][12]

Rationale for Chiral Separation

Enantiomers of a chiral molecule can have different pharmacological and toxicological properties. Regulatory agencies often require the quantification of individual enantiomers. Chiral HPLC is the gold standard for this analysis.[10][13] The method below provides a starting point for separating the enantiomers of this compound.

Recommended Chiral Chromatographic Conditions
ParameterRecommended SettingRationale
Stationary Phase Chiralpak® IE or similar amylose tris(3,5-dichlorophenylcarbamate) CSPPolysaccharide-based CSPs provide a complex 3D chiral environment for effective enantiomeric discrimination through interactions like hydrogen bonding and π-π stacking.[14]
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)Normal phase mode often provides better selectivity for chiral separations. The small amount of basic additive (diethylamine) is crucial for improving peak shape and reducing analysis time for basic analytes.[12]
Elution Mode IsocraticSimple and robust for routine chiral purity analysis.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 25 °CChiral separations can be sensitive to temperature; a controlled temperature is essential for reproducibility.
Detection UV at 225 nmWavelength may need slight re-optimization in the non-polar mobile phase.
Injection Volume 5 µLSmaller injection volumes are often preferred in normal phase to maintain peak efficiency.

Visualization of Workflows

HPLC Method Development and Validation Workflow

Figure 1: HPLC Method Development & Validation Workflow A Analyte Characterization (pKa, logP, UV Spectrum) B Mode & Column Selection (RP-HPLC, C18) A->B C Mobile Phase Screening (pH, Organic Solvent) B->C D Optimization (Isocratic/Gradient, Flow, Temp) C->D E System Suitability Test (SST) (Tailing, Plates, RSD%) D->E E->D SST Fail F Method Validation (ICH Q2) (Linearity, Accuracy, Precision) E->F SST Pass G Routine Analysis F->G

Caption: A logical progression from understanding the analyte to a fully validated method.

Sample Analysis Protocol

Figure 2: General Sample Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Accurately Weigh Sample/Standard B Dissolve & Dilute to Target Concentration A->B C Filter through 0.45 µm Syringe Filter B->C F Inject Samples C->F D Equilibrate HPLC System E Perform System Suitability Test (SST) D->E E->F G Integrate Peaks F->G H Calculate Results (Assay, Purity, %RSD) G->H I Generate Report H->I

Caption: A streamlined workflow from sample preparation to final reporting.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Journal of Chromatographic Science. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • PubChem. This compound. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • PubChem. 1-(4-Methylphenyl)propane-2-amine. [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • FooDB. Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). [Link]

  • PMC - NIH. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

Sources

Application Note: High-Sensitivity GC-MS Analysis of 2-(4-Methylphenyl)propan-2-amine Following Perfluoroacylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the identification and quantification of 2-(4-Methylphenyl)propan-2-amine, a tertiary amine that can be challenging to analyze directly using gas chromatography. Due to the polar nature of the primary amine group, underivatized analysis often results in poor chromatographic peak shape and limited mass spectral information. To overcome these challenges, this protocol employs a derivatization strategy using pentafluoropropionic anhydride (PFPA). This procedure converts the analyte into a less polar, more volatile, and thermally stable derivative, leading to improved chromatographic performance and the generation of high-mass, structurally significant fragment ions for confident mass spectrometric identification. The detailed protocol is intended for researchers, forensic scientists, and professionals in drug development and quality control.

Principle of the Method: The Imperative of Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds.[1] However, the direct analysis of polar compounds containing active hydrogen atoms, such as primary amines like this compound, presents significant analytical hurdles.

  • Chromatographic Challenges: The primary amine moiety can interact with active sites (silanol groups) on the GC injector liner and column stationary phase. This interaction leads to undesirable chromatographic effects, including severe peak tailing, reduced peak intensity, and poor resolution.

  • Mass Spectrometric Challenges: Electron ionization (EI) of primary amines often results in extensive fragmentation, producing low-mass, non-specific ions (e.g., m/z 44 for many primary amines) and a weak or absent molecular ion peak. This makes unambiguous identification difficult, especially in complex matrices.

Derivatization is a chemical modification process that addresses these issues. By replacing the active hydrogen on the amine with a non-polar functional group, we can significantly improve the analytical characteristics of the target compound.[2] For amphetamine-like substances, two main strategies are employed: silylation (e.g., with MSTFA) and acylation (e.g., with PFPA, HFBA, or TFAA).[3]

This protocol utilizes pentafluoropropionic anhydride (PFPA) , an acylating agent. The reaction replaces the amine proton with a pentafluoropropionyl group. This transformation is highly effective for several reasons:

  • Improved Volatility and Thermal Stability: The resulting derivative is less polar and more stable at the high temperatures used in the GC injector and oven.

  • Enhanced Chromatography: The derivatization blocks the active amine group, eliminating interactions with the GC system and producing sharp, symmetrical chromatographic peaks.[2]

  • Diagnostic Mass Spectrum: The derivative has a significantly higher molecular weight, shifting it away from low-mass interferences. More importantly, it produces a predictable fragmentation pattern with high-mass, structurally informative ions that are ideal for both qualitative identification and quantitative analysis using selected ion monitoring (SIM).[4][5]

Experimental Workflow and Chemical Transformation

The overall analytical process involves sample preparation, derivatization, and instrumental analysis. The chemical reaction at the core of this method is the acylation of the primary amine.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard in Solvent Extraction Liquid-Liquid or Solid-Phase Extraction (for complex matrices) Sample->Extraction if needed Deriv Add PFPA Reagent Heat at 70°C for 20 min Sample->Deriv Extraction->Deriv GCMS Inject into GC-MS System Deriv->GCMS Data Data Acquisition & Processing (Full Scan / SIM) GCMS->Data Report Report Data->Report Final Report

Caption: High-level workflow from sample preparation to final analysis.

The derivatization reaction proceeds as follows, converting the polar amine into a stable amide derivative:

Caption: Acylation of this compound with PFPA.

Detailed Application Protocol

Materials and Reagents
  • This compound reference standard

  • Pentafluoropropionic anhydride (PFPA), sequencing grade

  • Ethyl acetate, HPLC or GC grade

  • Methanol, HPLC or GC grade

  • Toluene, HPLC grade

  • Acetonitrile, HPLC grade

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Nitrogen gas, high purity

  • Autosampler vials (1.5 mL) with inserts and caps

Standard & Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with methanol.

  • Sample Preparation: For pure compounds or simple mixtures, dissolve the sample in a suitable volatile solvent like ethyl acetate or methanol to an approximate concentration of 10 µg/mL.[6] For complex matrices like urine or plasma, a pre-extraction is required. A typical liquid-liquid extraction involves basifying the sample (e.g., 1 mL of urine) with NaOH and extracting with an organic solvent.[5][7]

Derivatization Protocol

This protocol is adapted from established methods for amphetamine analysis.[5][8]

  • Pipette 100 µL of the working standard or sample solution into a clean glass test tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at < 60°C.

  • Add 50 µL of a toluene:acetonitrile (95:5 v/v) mixture to reconstitute the residue.

  • Add 50 µL of PFPA to the tube.

  • Cap the tube tightly and vortex for 10 seconds.

  • Heat the mixture in a heating block or water bath at 70°C for 20 minutes.

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the final residue in 100 µL of ethyl acetate.

  • Transfer the solution to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system.

Parameter Setting Rationale
GC System Agilent 7890B or equivalentStandard, reliable platform for this analysis.
Mass Spectrometer Agilent 5977A or equivalentProvides excellent sensitivity and spectral integrity.
GC Column Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent 5% Phenyl-Arylene phase.[2]A robust, low-bleed column ideal for MS applications and resistant to degradation from derivatizing reagents. Provides good selectivity for amphetamine-like compounds.[2]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Splitless ModeMaximizes analyte transfer to the column, essential for high sensitivity and trace analysis.[9]
Injection Volume 1 µLStandard volume for capillary GC.
Injector Temperature 280 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.[8]
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C, Hold: 5 minA robust temperature program that provides good separation of the analyte from solvent and potential byproducts, ensuring elution before column bleed becomes excessive.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
MS Quad Temp. 150 °CStandard quadrupole temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.[10]
Acquisition Mode Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan provides a complete mass spectrum for identification. SIM mode significantly increases sensitivity and selectivity for target quantification by monitoring specific ions.[9]

Expected Results & Data Interpretation

Chromatographic Performance

The PFPA-derivatized this compound is expected to elute as a sharp, symmetrical peak. Underivatized amine, if any remains, would elute earlier with significant tailing or may not elute at all. The enhanced peak shape directly translates to improved integration accuracy and lower limits of detection.

Mass Spectral Analysis

The EI mass spectrum of the PFPA derivative is key to its identification. The molecular weight of the derivatized analyte is 295.1 g/mol . The spectrum is expected to show a clear molecular ion (M+) and characteristic fragment ions.

Predicted Fragmentation Pattern:

  • Molecular Ion (M+): An ion at m/z 295 corresponding to the intact derivatized molecule [C₁₃H₁₄F₅NO]⁺ should be observable.

  • Alpha-Cleavage (α-cleavage): The most significant fragmentation pathway for such amines is cleavage of the C-C bond adjacent to the nitrogen atom. Loss of a methyl group (•CH₃) would result in a highly stable iminium ion at m/z 280 . This is often the base peak.

  • Other Fragments: Further fragmentation may occur, including loss of the pentafluoropropionyl group or fragmentation of the tolyl moiety.

Ion (m/z) Proposed Identity Significance
295[M]⁺Molecular Ion
280[M - CH₃]⁺Base Peak, result of characteristic α-cleavage
148[M - COC₂F₅]⁺Loss of the derivatizing group
91[C₇H₇]⁺Tropylium ion from the tolyl group

Conclusion

The described GC-MS method, incorporating a crucial PFPA derivatization step, provides a reliable and high-sensitivity solution for the analysis of this compound. This protocol effectively overcomes the inherent challenges of analyzing primary amines by improving chromatographic peak shape, enhancing thermal stability, and generating a highly specific mass spectrum suitable for unambiguous identification and quantification. This approach is readily applicable in forensic toxicology, pharmaceutical analysis, and quality control laboratories.

References

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399–402. Retrieved from [Link]

  • Al-Asmari, A. I., Al-Khashan, M. M., & Al-Otaibi, K. M. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 41(8), 712-720. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Tsvetkova, D., & Tsvetkov, T. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1603-1607. Retrieved from [Link]

  • Scribd. (n.d.). Analysis of Designer Stimulants by Gc-Ms. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Reska, A., et al. (2016). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology, 40(1), 78-85. Retrieved from [Link]

  • Frison, G., et al. (2004). Gas chromatography/mass spectrometry determination of amphetamine-related drugs and ephedrines in plasma, urine and hair samples after derivatization with 2,2,2-trichloroethyl chloroformate. Rapid Communications in Mass Spectrometry, 18(19), 2257-2265. Retrieved from [Link]

  • Kunalan, V., et al. (2011). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised. Sains Malaysiana, 40(1), 47-53. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 584050, this compound. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]

  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propan-2-amine in NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2024). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. Retrieved from [Link]

Sources

Topic: Developing Analytical Methods for 2-(4-Methylphenyl)propan-2-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the development and validation of analytical methods for the quantification of 2-(4-Methylphenyl)propan-2-amine. As a crucial compound in pharmaceutical research and development, either as an intermediate, a potential impurity, or a target molecule, its accurate quantification is paramount. We present detailed protocols for three complementary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind methodological choices and aligns all validation procedures with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable quantitative methods for this analyte.

Introduction: The Analytical Imperative

This compound, a substituted phenethylamine, presents analytical challenges typical of primary amines, including potential for peak tailing in chromatography and the need for sensitive detection. The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required level of specificity and sensitivity.

  • HPLC-UV is often employed as a primary, accessible technique for assay and purity determinations in bulk materials or formulated products where concentrations are relatively high.

  • GC-MS offers superior separation efficiency and definitive identification based on mass spectra, making it suitable for identifying impurities and performing quantitative analysis, often requiring derivatization to improve the analyte's chromatographic behavior.[4][5]

  • LC-MS/MS represents the pinnacle of sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological or environmental matrices.[6][7][8]

This guide provides the foundational protocols for each of these techniques, grounded in established scientific principles and regulatory expectations.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

This method leverages reversed-phase chromatography, which separates analytes based on their hydrophobicity. This compound contains a phenyl ring, a strong chromophore that allows for sensitive detection using a UV spectrophotometer. The primary challenge with basic amines on silica-based columns is their interaction with residual silanol groups, leading to poor peak shape. This is mitigated by using a high-purity, end-capped C18 column and a buffered mobile phase at a controlled pH to ensure consistent ionization of the analyte.[9]

Detailed Experimental Protocol

A. Reagents and Standard Preparation

  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Stock Standard Solution with the diluent.

B. Sample Preparation

  • Accurately weigh a sample containing an expected amount of the analyte.

  • Dissolve the sample in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

C. Instrumentation and Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (Buffer) and B (ACN)
0-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector Diode Array Detector (DAD) or UV Detector
Wavelength 220 nm
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard & QC Prep HPLC HPLC System (C18 Column, Gradient) Standard->HPLC Sample Sample Prep (Weigh, Dissolve, Filter) Sample->HPLC Detect UV Detection (220 nm) HPLC->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for quantification by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS provides high-resolution separation and mass-based identification, offering greater specificity than HPLC-UV. Primary amines can exhibit poor chromatographic performance in GC due to their polarity. To overcome this, a pre-analysis derivatization step is essential.[4] Reacting the amine with an agent like Pentafluoropropionic Anhydride (PFPA) replaces the active hydrogen on the nitrogen with a non-polar, bulky group. This increases volatility, reduces peak tailing, and introduces a characteristic mass shift, aiding in identification and quantification.

Detailed Experimental Protocol

A. Reagents and Standard Preparation

  • Solvent: Ethyl Acetate (GC grade).

  • Derivatization Agent: Pentafluoropropionic Anhydride (PFPA).

  • Stock Standard Solution (1 mg/mL): Prepare as described in section 2.2.A.4, using Ethyl Acetate as the solvent.

  • Calibration Standards: Prepare a series of standards (e.g., 0.5, 2, 5, 10, 25, 50 µg/mL) by diluting the stock solution with Ethyl Acetate.

B. Sample Preparation and Derivatization

  • Prepare the sample in Ethyl Acetate to a concentration within the calibration range.

  • Transfer 100 µL of the sample or standard solution to a clean, dry autosampler vial.

  • Add 50 µL of PFPA.

  • Cap the vial tightly and heat at 70 °C for 20 minutes.

  • Cool the vial to room temperature before placing it in the GC autosampler.

C. Instrumentation and Conditions

ParameterSetting
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Splitless, 1 µL injection
Oven Program Start at 80 °C, hold 1 min. Ramp to 280 °C at 20 °C/min. Hold for 5 min.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Selected Ion Monitoring (SIM) mode. (Note: Determine characteristic ions from a full scan of a derivatized standard).
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard & Sample Preparation in Solvent Deriv Derivatization (Add PFPA, Heat) Standard->Deriv GC GC Separation (HP-5ms Column) Deriv->GC MS MS Detection (EI, SIM Mode) GC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for quantification by GC-MS.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS provides unparalleled sensitivity and selectivity by coupling the separation power of LC with the two-stage mass filtering of a triple quadrupole mass spectrometer.[8] This method is ideal for quantifying the analyte at very low levels (ng/mL or pg/mL) in complex matrices like plasma or environmental samples. The analyte is first ionized, typically using Electrospray Ionization (ESI). A specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference.[6]

Detailed Experimental Protocol

A. Reagents and Standard Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Sample Preparation: For complex matrices, Solid Phase Extraction (SPE) is recommended.[10][11] A mixed-mode cation exchange SPE cartridge can effectively retain the basic amine while allowing neutral and acidic interferences to be washed away.

    • Condition: Methanol followed by Water.

    • Load: Sample (pH adjusted to < 5).

    • Wash: Acidified water, then Methanol.

    • Elute: 5% Ammonium Hydroxide in Methanol.

    • Post-Elution: Evaporate eluate to dryness and reconstitute in Mobile Phase A.

  • Standards: Prepare stock and calibration standards in a clean matrix (e.g., analyte-free plasma) and process them through the same SPE procedure as the samples.

B. Instrumentation and Conditions

ParameterSetting
LC-MS/MS System Sciex 6500+ or equivalent
LC Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Gradient elution (e.g., 5-95% B over 5 minutes)
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by infusion of standard.
Example Precursor > Product: m/z 150.2 > m/z 133.2 (Quantifier)
Example Precursor > Product: m/z 150.2 > m/z 91.1 (Qualifier)
Collision Energy To be optimized for each transition.
LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample & Standard Prep SPE Solid Phase Extraction (SPE) (Load, Wash, Elute) Sample->SPE Recon Evaporate & Reconstitute SPE->Recon LC LC Separation (UPLC C18) Recon->LC MSMS MS/MS Detection (ESI+, MRM Mode) LC->MSMS Integrate Peak Integration MSMS->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for trace quantification by LC-MS/MS.

Method Validation: Ensuring Trustworthiness and Compliance

Validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[12][13] All methods developed for pharmaceutical analysis must be validated according to regulatory guidelines, such as ICH Q2(R2).[1][3]

Key Validation Parameters

The core parameters for validating a quantitative impurity test or assay are summarized below. The acceptance criteria should be pre-defined in a validation protocol.[2][14][15]

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.[16]Peak purity analysis (for HPLC-UV), comparison to a second well-characterized procedure, analysis of spiked placebo.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.[16]Correlation coefficient (r²) ≥ 0.995. Y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[16]For assays: 80-120% of test concentration. For impurities: LOQ to 120% of specification.
Accuracy The closeness of the test results to the true value. Assessed by recovery studies of spiked samples.[2]Recovery of 98.0% - 102.0% for an assay; often wider for impurities (e.g., 90.0% - 110.0%).
Precision The closeness of agreement among a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0% for an assay; ≤ 10.0% for impurities.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically Signal-to-Noise ratio of 10:1. Precision (RSD) at this concentration should meet requirements (e.g., ≤ 10%).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).System suitability parameters remain within acceptance criteria.
Validation Logic Diagram

Validation_Logic cluster_core Core Performance cluster_range Operational Boundaries cluster_reliability Reliability Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Specificity Specificity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity Linearity->Range Range->ValidatedMethod LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelationship of method validation parameters.

Conclusion

The successful quantification of this compound relies on the selection of an appropriate analytical technique tailored to the specific analytical challenge. This application note provides robust, detailed starting protocols for HPLC-UV, GC-MS, and LC-MS/MS. By grounding these methods in sound scientific principles and adhering to the validation framework of ICH Q2(R2), researchers and drug development professionals can generate accurate, reliable, and defensible data essential for advancing their scientific and regulatory objectives.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Pharmaceutical Technology. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • American Chemical Society. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
  • Lee, H. K. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Food Chemistry, Function and Analysis. Royal Society of Chemistry.
  • Restek Corporation. (n.d.). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs.
  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry.
  • Pavlovic, D. M., et al. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry.
  • Westin, J., et al. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Journal of Analytical Toxicology.
  • Zhang, V. V., et al. (2024). Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. Methods in Molecular Biology.
  • Al-Bratty, M., et al. (2016). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences.
  • Dehaven, J. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology.
  • Thigpen, A., et al. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-(4-Methylphenyl)propan-2-amine (CAS 6526-79-0)[1]. We will explore common synthetic challenges, focusing on the identification and mitigation of side reactions. The content is structured in a question-and-answer format to directly address practical issues encountered in the laboratory.

Section 1: Overview of Synthetic Strategies

The synthesis of this tertiary alkylamine, a valuable building block, is primarily achieved through a few key pathways. Each route presents a unique set of challenges and potential side reactions that must be carefully managed to ensure high yield and purity. The most prevalent methods involve the formation of the critical C-N bond at the tertiary carbon.

Synthetic_Pathways cluster_SM Starting Materials Ketone 2-(4-Methylphenyl)acetone Product This compound Ketone->Product Reductive Amination (e.g., Leuckart Reaction) Alcohol 2-(4-Methylphenyl)propan-2-ol Amide N-(1-(4-methylphenyl)-1-methylethyl)acetamide Alcohol->Amide Ritter Reaction (MeCN, H+) Alkene 4-Methyl-α-methylstyrene Alkene->Amide Ritter Reaction (MeCN, H+) Amide->Product Hydrolysis (H+ or OH-)

Caption: Common synthetic routes to this compound.

Section 2: General Troubleshooting FAQs

Q1: What are the most common impurities I should expect, regardless of the synthetic route?

A1: Across all common synthetic pathways, the most prevalent impurities are typically unreacted starting materials and intermediates.

  • Starting Materials: 2-(4-Methylphenyl)propan-2-ol, 2-(4-methylphenyl)acetone, or 4-methyl-α-methylstyrene.

  • Intermediates: The N-acetyl or N-formyl amide of the target amine, resulting from incomplete hydrolysis.

  • Byproducts: The alcohol 2-(4-methylphenyl)propan-2-ol can appear as a byproduct in reductive amination routes if the ketone is reduced. Dimeric or polymeric materials may form if using an alkene starting material under strongly acidic conditions.

Q2: My final, isolated amine is a yellow or brown oil, but literature suggests it should be colorless. What is the cause?

A2: This coloration usually indicates the presence of trace impurities, often from oxidation or residual reaction byproducts.

  • Cause: Small amounts of conjugated imines or oxidized species can be highly colored. If high temperatures were used (e.g., in a Leuckart reaction or distillation), thermal degradation can also contribute.

  • Troubleshooting:

    • Purification: Ensure the post-hydrolysis acid/base extraction is thorough to remove non-basic impurities.

    • Distillation: Perform fractional distillation under reduced pressure to separate the amine from less volatile, colored impurities. Ensure your vacuum is stable and the temperature is not excessively high.

    • Activated Carbon: For stubborn coloration, dissolving the crude product in a non-polar solvent (like hexane or toluene), treating with a small amount of activated carbon, and filtering through a pad of celite can effectively remove color.

Section 3: Troubleshooting Guide: The Ritter Reaction

The Ritter reaction is a powerful method for creating tertiary amines by reacting a carbocation source (like an alcohol or alkene) with a nitrile, followed by hydrolysis.[2][3][4] The reaction proceeds via a stable tertiary benzylic carbocation, which is then trapped by the nitrile.

Ritter_Reaction_Workflow Start Start: Alcohol or Alkene + Acetonitrile, H₂SO₄ Carbocation Carbocation Formation Start->Carbocation Nitrilium Nitrile Attack → Nitrilium Ion Carbocation->Nitrilium Hydrolysis_Amide Water Quench → Amide Nitrilium->Hydrolysis_Amide Hydrolysis_Amine Acid/Base Hydrolysis Hydrolysis_Amide->Hydrolysis_Amine Product Final Product: Amine Hydrolysis_Amine->Product

Caption: Workflow for the two-stage Ritter reaction synthesis.

FAQ 3.1: My Ritter reaction yield is low, with significant recovery of my starting alcohol. What went wrong?

A1: This issue typically points to inefficient carbocation formation, which is the reaction's rate-determining step.[5][6]

  • Causality: The generation of the tertiary carbocation from the alcohol requires a strong, concentrated acid to protonate the hydroxyl group and facilitate its departure as water. Insufficient acid strength or the presence of excess water can stall the reaction.

  • Troubleshooting Steps:

    • Acid Concentration: Use concentrated sulfuric acid (98%) or a similarly strong Brønsted acid. The acid is both a catalyst and a dehydrating agent.

    • Temperature Control: While initial carbocation formation may require some cooling to control exothermicity, the reaction often needs to be warmed to room temperature or slightly above to proceed to completion. Monitor the reaction by TLC or GC-MS.

    • Anhydrous Conditions: Ensure your acetonitrile and glassware are dry. Excess water will shift the equilibrium away from the carbocation and can prematurely hydrolyze the intermediate nitrilium ion.

FAQ 3.2: When using 4-methyl-α-methylstyrene, I get a large amount of a sticky, insoluble polymer. How can I prevent this?

A2: This is a classic side reaction where the strongly acidic conditions that generate the desired carbocation also initiate cationic polymerization of the alkene starting material.

Ritter_Side_Reaction Alkene 4-Methyl-α-methylstyrene Carbocation Tertiary Carbocation Alkene->Carbocation H+ Desired Attack by MeCN (Ritter Reaction) Carbocation->Desired Side Attack by another Alkene (Polymerization) Carbocation->Side Nitrilium Nitrilium Ion Desired->Nitrilium Polymer Polymer Chain Side->Polymer

Caption: Competing pathways for the carbocation intermediate.

  • Mitigation Protocol:

    • Inverse Addition: Add the alkene dropwise to a cold (0 °C) solution of concentrated acid in acetonitrile. This maintains a low concentration of the alkene, favoring its reaction with the nitrile (present in large excess) over self-condensation.

    • Temperature Control: Maintain a low temperature throughout the addition to reduce the rate of polymerization.

    • Solvent: Using acetonitrile as the solvent ensures it is present in vast excess, outcompeting the alkene for the carbocation.

FAQ 3.3: My final product is heavily contaminated with N-(1-(4-methylphenyl)-1-methylethyl)acetamide after the hydrolysis step. How do I ensure complete conversion?

A3: The amide intermediate formed in the Ritter reaction is sterically hindered and can be resistant to hydrolysis. A gentle or brief hydrolysis step is often insufficient.

  • Causality: The carbonyl carbon of the amide is shielded by the bulky tertiary alkyl group, making nucleophilic attack by water or hydroxide more difficult.

  • Robust Hydrolysis Protocol:

    • Isolate the crude amide after the initial reaction quench and workup.

    • Add the crude amide to a 1:1 mixture of ethanol and 6 M aqueous sodium hydroxide (NaOH).

    • Heat the mixture to reflux (typically 80-100 °C) and monitor the disappearance of the amide starting material by TLC or GC. This can take several hours (4-12 h).

    • After cooling, extract the product amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Proceed with standard acid/base workup and final purification.

Section 4: Troubleshooting Guide: Reductive Amination & Leuckart Reaction

Reductive amination involves the reaction of a ketone (2-(4-methylphenyl)acetone) with an ammonia source to form an imine, which is then reduced in situ to the target amine.[7] The Leuckart reaction is a specific variant that uses formic acid or ammonium formate as both the nitrogen source and the reducing agent.[8][9][10]

FAQ 4.1: My final product from a NaBH₄-mediated reductive amination is contaminated with 2-(4-methylphenyl)propan-2-ol. Why?

A1: This occurs because the reducing agent is reducing the starting ketone directly, in competition with the desired reduction of the imine/iminium ion intermediate.

  • Causality: Sodium borohydride (NaBH₄) is capable of reducing both ketones and imines. Since imine formation is an equilibrium process, the ketone is always present and susceptible to reduction.

  • Solution: Use a Selective Reducing Agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are milder reducing agents that are much more effective at reducing the protonated iminium ion than the neutral ketone.[11] This selectivity dramatically favors the desired reaction pathway.

Reducing AgentReactivity with KetoneReactivity with Iminium IonRecommended Use
NaBH₄ HighHighNot ideal for one-pot reductive amination.
NaBH₃CN LowHighExcellent choice, but requires handling of cyanide.
NaB(OAc)₃H LowHighSafer alternative to NaBH₃CN, very effective.
Catalytic H₂ HighHighEffective but requires specialized equipment.
  • Optimized Protocol (STAB):

    • Dissolve 2-(4-methylphenyl)acetone and ammonium acetate (~1.5 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Stir at room temperature for 20-30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB, ~1.5 eq) portion-wise to control gas evolution.

    • Stir at room temperature until the reaction is complete (monitor by GC-MS).

    • Quench carefully with aqueous base (e.g., 1 M NaOH) and proceed with extraction and purification.

FAQ 4.2: After my Leuckart reaction, I have a significant amount of the N-formyl impurity. Isn't the hydrolysis supposed to happen during workup?

A2: No, the N-formyl amide formed during the Leuckart reaction is often stable enough to survive a standard aqueous workup. A dedicated, more forceful hydrolysis step is required.[8][12]

  • Mechanism Insight: The Leuckart reaction produces the formamide derivative as the primary product. The final amine is only obtained after this amide is hydrolyzed.[9]

  • Required Action: Treat the crude product from the Leuckart reaction as an amide. Subject it to strong acidic hydrolysis (e.g., refluxing in 6 M HCl) for several hours, similar to the protocol described for the Ritter amide in FAQ 3.3. Following hydrolysis, neutralize with a strong base to liberate the free amine for extraction.

References

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • Wikipedia. (2023). Ritter reaction. Retrieved from [Link]

  • Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Ritter reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction PDF. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of enantiopure 1-(hetero)arylpropan-2-amines and 1-(hetero)arylpropan-2-ols. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • IPFS. (n.d.). Leuckart reaction. Uncensorable Wikipedia on IPFS. Retrieved from [Link]

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • ResearchGate. (2014). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • ResearchGate. (2010). Review: Synthetic Methods for Amphetamine. Retrieved from [Link]

  • University of Nottingham. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Retrieved from [Link]

  • ResearchGate. (2023). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • ResearchGate. (2024). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Retrieved from [Link]

  • Wikipedia. (2023). Mephedrone. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Retrieved from [Link]

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Technical Support Center: Purification of Crude 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Methylphenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. My aim is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification workflows effectively.

The basic nature of amines like this compound presents a unique set of purification challenges. These molecules can interact strongly with acidic media, including standard silica gel, and are often prone to oxidation.[1][2] This guide addresses the most common issues through a structured troubleshooting and FAQ section, followed by detailed experimental protocols.

Troubleshooting Guide

This section is formatted to help you quickly diagnose and solve specific problems encountered during the purification process.

Question: My purified product yield is significantly lower than expected. What are the likely causes and solutions?

Answer: Low recovery is a frequent issue stemming from several potential causes depending on the method employed.

  • If using Column Chromatography: The primary culprit is often the irreversible adsorption of the basic amine onto the acidic silanol groups of standard silica gel, leading to significant material loss and streaking.[3][4]

    • Solution 1 (Recommended): Switch to a less acidic or basic stationary phase. Amine-functionalized silica or basic alumina are excellent alternatives that prevent strong acid-base interactions.[4][5]

    • Solution 2: If you must use standard silica gel, neutralize the stationary phase. This can be done by pre-treating the silica or, more commonly, by adding a small amount of a volatile competing base, such as 0.5-2% triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[3][6] This competitively binds to the acidic sites, allowing your product to elute properly.

  • If using Distillation: this compound has a relatively high boiling point. Attempting distillation at atmospheric pressure can lead to thermal degradation, resulting in charring and loss of product.

    • Solution: Always perform the distillation under reduced pressure (vacuum distillation).[1] This lowers the boiling point significantly, preventing decomposition and the formation of colored impurities.

  • If using Recrystallization (as a salt): Poor recovery can result from several factors:

    • Incorrect Solvent Choice: The chosen solvent may be too good at dissolving the amine salt, even at low temperatures.

    • Incomplete Salt Formation: If the acidification step is incomplete, a portion of the amine will remain as the freebase oil, which will not crystallize.

    • Excessive Solvent Volume: Using too much solvent will keep the product in solution even after cooling.

    • Solution: Refer to the detailed recrystallization protocol below. Ensure the pH is distinctly acidic after adding the acid. Perform small-scale solvent screening to find a system where the salt is highly soluble when hot and poorly soluble when cold.

Question: My product is a persistent oil that refuses to crystallize, even after cooling and scratching. What should I do?

Answer: This is the most common physical state for many freebase amines at room temperature, or it can indicate the presence of impurities that inhibit crystal lattice formation. The most effective strategy is to convert the amine into a salt.[5][7]

  • Core Strategy: Salt Formation. The ionic character and rigid structure of a salt dramatically increase the melting point and propensity for crystallization. The hydrochloride salt is the most common and effective choice.

    • Detailed Steps:

      • Dissolve the crude amine oil in a non-polar, water-immiscible solvent like diethyl ether, ethyl acetate, or dichloromethane.

      • Slowly add a solution of hydrochloric acid. This can be HCl dissolved in a compatible solvent (e.g., HCl in diethyl ether) or a concentrated aqueous solution.

      • Stir vigorously. The hydrochloride salt will precipitate as a white solid.

      • Collect the solid by filtration, wash with a small amount of the cold solvent to remove non-basic impurities, and then proceed with recrystallization.

Question: After purification, my product has a yellow or brown tint. How can I remove these colored impurities?

Answer: Color in amine samples is typically due to the formation of oxidation products, which are often highly conjugated and intensely colored even at low concentrations.[1][2]

  • Solution 1: Activated Carbon Treatment. During the recrystallization step, after the amine salt is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot and swirl for 5-10 minutes. The colored impurities will adsorb onto the carbon surface. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon, then allow the clear filtrate to cool and crystallize.

  • Solution 2: Chromatography. If the impurities are not removed by carbon, column chromatography is the next step. The oxidized byproducts often have different polarities and can be separated.

  • Prevention: To prevent re-oxidation, store the purified amine under an inert atmosphere (nitrogen or argon) and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A1: The impurity profile depends heavily on the synthetic route. For common syntheses like the Ritter reaction from 2-(4-methylphenyl)propan-2-ol, you can expect:

  • Unreacted Starting Materials: Residual 2-(4-methylphenyl)propan-2-ol or the nitrile used.

  • Byproducts from Side Reactions: Dehydration products of the starting alcohol or polymers formed under acidic conditions.

  • Solvent Residues: Traces of solvents used in the reaction or workup.

  • Oxidation Products: As mentioned, amines are susceptible to air oxidation over time.[1]

Q2: Which purification method—distillation, recrystallization, or chromatography—is best for my needs?

A2: The optimal method depends on the scale of your synthesis and the nature of the impurities.

Method Pros Cons Best For
Vacuum Distillation Excellent for removing non-volatile or very high-boiling impurities. Scalable.Can cause thermal degradation if not performed under sufficient vacuum. Does not separate compounds with similar boiling points.[1]Large-scale purification where impurities are primarily non-volatile residues or salts.
Recrystallization (as Salt) Highly effective for achieving excellent purity. Cost-effective and scalable.Requires conversion to a solid derivative. Some product loss in the mother liquor is inevitable.Achieving high-purity, crystalline material for analytical standards or subsequent synthetic steps.
Column Chromatography Excellent for separating impurities with different polarities, even with similar boiling points.Can be costly and time-consuming, especially at scale. Potential for product loss on acidic silica.[5][8]Lab-scale purification, separation of structurally similar impurities, or when other methods fail.

Q3: How do I choose the right solvent for recrystallizing the hydrochloride salt of my amine?

A3: The principle of recrystallization is to find a solvent in which the compound is very soluble at high temperatures and poorly soluble at low temperatures. For amine hydrochlorides, which are polar salts, polar protic solvents are a good starting point.

  • Common Choices: Isopropanol, ethanol, methanol, or mixtures like ethanol/water or isopropanol/diethyl ether.

  • Screening Process:

    • Place a small amount of your dry salt (~50 mg) in a test tube.

    • Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.

    • Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

Q4: Can I use a simple acid-base extraction as a preliminary purification step?

A4: Absolutely. This is a highly recommended and efficient first step to remove any non-basic impurities.

  • Workflow:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer (e.g., with 2M NaOH) until the pH is >12.

    • Extract the now-freebased amine back into a fresh organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. This pre-purified material is a much better starting point for your final high-purity technique.[8]

Visualization of Workflows

A logical approach is critical for efficient purification. The following diagrams illustrate decision-making processes for selecting a purification strategy and troubleshooting common issues.

Purification_Decision_Tree start Crude this compound pre_purify Perform Acid-Base Extraction? start->pre_purify extraction Acid-Base Extraction to Remove Non-Basic Impurities pre_purify->extraction Yes main_purify Select Primary Purification Method pre_purify->main_purify No extraction->main_purify distillation Vacuum Distillation main_purify->distillation Large Scale & Non-Volatile Impurities recrystallization Salt Formation & Recrystallization main_purify->recrystallization High Purity Needed & Product is Solid/Salt chromatography Column Chromatography main_purify->chromatography Small Scale & Polar Impurities final_product High-Purity Product distillation->final_product recrystallization->final_product chromatography->final_product Recrystallization_Troubleshooting start Attempted Recrystallization of Amine Salt check_crystals Did Crystals Form? start->check_crystals oiling_out Did it 'Oil Out'? check_crystals->oiling_out No success Collect Crystals by Filtration check_crystals->success Yes no_precipitate No Precipitate at All? oiling_out->no_precipitate No solution_oil Solvent Polarity Issue or Melting Point of Salt is below Solvent Boiling Point oiling_out->solution_oil Yes solution_no_precip Solution is Not Supersaturated no_precipitate->solution_no_precip Yes action_oil Action: 1. Change to a lower-boiling solvent. 2. Use a solvent pair (e.g., isopropanol/ether). 3. Ensure salt is completely dry. solution_oil->action_oil action_no_precip Action: 1. Reduce solvent volume by boiling. 2. Add an anti-solvent slowly. 3. Cool in freezer for extended period. 4. Add a seed crystal. solution_no_precip->action_no_precip

Caption: Troubleshooting workflow for failed recrystallization attempts.

Detailed Experimental Protocols

Protocol 1: Purification by Conversion to Hydrochloride Salt and Recrystallization

This protocol is highly effective for achieving excellent purity.

  • Initial Dissolution: Dissolve the crude this compound (1 equivalent) in diethyl ether (approx. 5-10 mL per gram of crude amine).

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed. A simple test is to check the pH of a drop of the supernatant on wet pH paper; it should be acidic.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any remaining non-basic, ether-soluble impurities.

  • Recrystallization: a. Transfer the dry crude salt to an Erlenmeyer flask. b. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) to just dissolve the solid. Use a hot plate and stir to facilitate dissolution. c. If the solution is colored, this is the point to add activated carbon as described in the troubleshooting section. d. Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. e. To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry thoroughly under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for small-scale purification or for separating impurities with similar physical properties.

  • Stationary Phase Selection:

    • Option A (Modified Silica): Use standard silica gel (230-400 mesh).

    • Option B (Recommended): Use amine-functionalized silica gel for superior results. [4]2. Mobile Phase Preparation:

    • For Option A: Select a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). To this system, add 1% triethylamine (TEA) to prevent streaking. [6][9] * For Option B: A modifier is not necessary. A simple Hexane/Ethyl Acetate gradient is usually sufficient.

  • Column Packing: Pack the column with the chosen stationary phase using the mobile phase (or the non-polar component of the gradient).

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or dichloromethane. Alternatively, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"), which often gives better resolution.

  • Elution: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added triethylamine (if used) is volatile and will be removed during this step.

References

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Desai, U. R. (2007).
  • Nassar, N. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
  • BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • BenchChem. (2025). Technical Support Center: Purification of Long-Chain Amines.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Refining Community. (n.d.). Contamination in Amine Systems.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Science Forums. (2011). Amine purification.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • DeBeer, E. J., et al. (1937). The Separation of Primary Aryl Amines from Secondary Alkylaryl Amines. Journal of the American Chemical Society, 59(9), 1586–1587.
  • BenchChem. (n.d.). 2-(4-Methylphenyl)propan-2-ol | 1197-01-9.
  • University of Toronto. (n.d.). Recrystallisation.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • ScienceMadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • BenchChem. (2025). Technical Support Center: Purification of Secondary Alkyl Amines.

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Recrystallization of 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An essential technique for the purification of solid organic compounds, recrystallization is particularly crucial in the fields of pharmaceutical research and drug development, where compound purity is paramount.[1] This guide provides specialized technical support for the recrystallization of 2-(4-Methylphenyl)propan-2-amine, a phenethylamine derivative. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested advice to help you navigate common challenges and optimize your purification process.

This center is structured to provide direct answers to potential issues, divided into a hands-on Troubleshooting Guide and a section of Frequently Asked Questions (FAQs) for broader conceptual understanding.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound, offering explanations for the underlying causes and providing step-by-step solutions.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oily liquid rather than solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common problem in recrystallization that occurs when the solute comes out of the solution at a temperature above its melting point.[2] Essentially, the compound separates as a liquid (an "oil") because the solution is still too warm for it to solidify. This can also be exacerbated by the presence of significant impurities, which can depress the melting point of the compound.[3]

Potential Causes & Solutions:

  • The solution is supersaturated at a temperature above the compound's melting point.

    • Solution: Reheat the flask to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point. Allow the solution to cool much more slowly. An insulated container or a hot plate with the heat turned off can be used to slow the cooling rate, giving the molecules more time to arrange into a crystal lattice.[2][3]

  • The boiling point of the solvent is too high relative to the compound's melting point.

    • Solution: Select a solvent or a mixed-solvent system with a lower boiling point. For amines, which can be prone to oiling, a mixed-solvent system is often effective. For example, you could dissolve the compound in a minimal amount of a "good" solvent (like ethanol or methanol) and then slowly add a "poor" solvent (like water or hexane) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.

  • High impurity levels are significantly depressing the melting point.

    • Solution: If slow cooling and solvent adjustments fail, the impurity level may be too high for a single recrystallization. Consider a preliminary purification step, such as column chromatography, before attempting recrystallization again.

Logical Flow for Troubleshooting "Oiling Out"

G start Compound has 'Oiled Out' reheat Reheat solution to redissolve the oil start->reheat add_solvent Add a small amount (1-5%) of additional hot solvent reheat->add_solvent slow_cool Cool the solution very slowly add_solvent->slow_cool check_crystals Do crystals form? slow_cool->check_crystals success Success: Collect crystals check_crystals->success Yes change_solvent Consider a different solvent or mixed-solvent system with a lower boiling point check_crystals->change_solvent No pre_purify Impurity level may be too high. Perform pre-purification (e.g., column chromatography). change_solvent->pre_purify

Caption: Decision-making workflow for addressing an "oiling out" event.

Issue 2: Very Low or No Crystal Yield

Question: After completing the recrystallization procedure, I recovered very little of my compound. What went wrong?

Answer:

A low yield is a frustrating outcome that typically points to one of several procedural missteps. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor" (the remaining solvent after filtration).

Potential Causes & Solutions:

  • Too much solvent was used.

    • Explanation: This is the most frequent cause of poor yield.[2][3] The compound has some degree of solubility even in the cold solvent; using an excessive amount means a significant portion will remain dissolved and will not crystallize.

    • Solution: If you have not discarded the mother liquor, you can recover more product by boiling off a portion of the solvent to re-concentrate the solution and then attempting the cooling and crystallization step again.[2] For future experiments, use the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Premature crystallization during hot filtration.

    • Explanation: If your solution was saturated and you performed a hot filtration to remove insoluble impurities, the solution may have cooled enough in the funnel to deposit crystals, which were then discarded with the impurities.

    • Solution: Use a small excess of solvent (~2-5%) before hot filtration to prevent saturation at slightly lower temperatures. More importantly, pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven to prevent it from cooling your solution prematurely.

  • The crystals were filtered before crystallization was complete.

    • Explanation: Crystal growth can take time, from several minutes to hours. Filtering too early will leave a substantial amount of dissolved product behind.

    • Solution: Ensure the flask has cooled to room temperature slowly and then consider placing it in an ice bath for at least 20-30 minutes to maximize crystal formation before vacuum filtration.

Issue 3: Crystals Do Not Form Upon Cooling

Question: My solution is clear and has cooled to room temperature, but no crystals have appeared. What should I do?

Answer:

The failure of crystals to form from a cooled solution typically indicates that the solution is not sufficiently supersaturated. Spontaneous nucleation, the first step of crystallization, requires a certain energy barrier to be overcome.

Methods to Induce Crystallization:

  • Scratch the inner surface of the flask. Use a glass stirring rod to gently scratch the flask below the surface of the liquid. The microscopic imperfections on the glass provide a surface for nucleation to begin.

  • Introduce a seed crystal. If you have a small crystal of the pure compound, adding it to the cooled solution can provide a template for crystal growth to begin.[1]

  • Reduce the solvent volume. As with low yield, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[2]

  • Use an anti-solvent. If you are using a single-solvent system, you can try adding a "poor" solvent (an anti-solvent in which your compound is insoluble) dropwise to the solution until it becomes persistently cloudy. Then, add a drop or two of the "good" solvent to clarify it and allow it to cool slowly. This technique is known as anti-solvent recrystallization.[1]

Frequently Asked Questions (FAQs)

What are the key properties of this compound to consider for recrystallization?

Understanding the physicochemical properties of your compound is the first step to designing a successful recrystallization protocol.

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₅N[4]
Molecular Weight 149.23 g/mol [5]
Appearance Expected to be a solid or oil at room temperature.Inferred
Solubility Profile As a phenethylamine derivative with alkyl substitutions, it is expected to be more soluble in organic solvents than in water. Its basic amine group allows for salt formation with acids, which dramatically increases water solubility.[6][7]
How do I select the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound of interest is highly soluble at high temperatures but poorly soluble at low temperatures.[1] Impurities should either be completely insoluble in the hot solvent or completely soluble in the cold solvent.

For this compound, a systematic approach is recommended:

  • Start with single solvents. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene) at room temperature and then with heating.

  • Consider mixed-solvent systems. These are often effective for amines.[8] A good pair consists of a "soluble solvent" and a "sparingly soluble" or "insoluble" solvent that are miscible with each other. Common pairs include:

    • Ethanol-Water

    • Ethyl Acetate-Hexane

    • Dichloromethane-Pentane[9]

Can I recrystallize the compound as a salt?

Yes, and this is often a highly effective strategy for purifying amines.[6] By reacting the basic this compound with an acid (like HCl or H₂SO₄), you can form its corresponding ammonium salt. These salts often have much higher melting points and are more crystalline than the freebase. They are typically much more soluble in polar solvents like water or ethanol and insoluble in nonpolar organic solvents.[7] You can recrystallize the salt and then, if needed, neutralize it with a base to regenerate the purified freebase amine.

How can I assess the purity of my final product?

A self-validating protocol requires confirmation of purity post-recrystallization.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and the range to broaden.

  • Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product on a TLC plate. A pure compound should ideally show a single spot, whereas the crude material may show multiple spots.

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are standard.[10]

Standard Recrystallization Protocol (Mixed-Solvent System)

This protocol provides a general workflow for the recrystallization of this compound using an ethyl acetate/hexane solvent pair.

Experimental Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying a Place crude amine in Erlenmeyer flask b Add minimal hot ethyl acetate to dissolve a->b c Add hot hexane dropwise until solution is cloudy b->c d Add 1-2 drops of hot ethyl acetate to clarify c->d e Remove from heat, cover, and allow to cool slowly to room temp d->e f Place in ice bath for >20 min to maximize yield e->f g Collect crystals via vacuum filtration f->g h Wash crystals with a small amount of cold hexane g->h i Dry crystals under vacuum h->i

Caption: Step-by-step workflow for a mixed-solvent recrystallization.

Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Heat a beaker of ethyl acetate (the "good" solvent) on a hot plate. Add the minimum amount of the hot ethyl acetate to the flask to just dissolve the solid.

  • Saturation: While keeping the solution hot, add hexane (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven.

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)propane-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-methylphenyl)ethanamine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Academic Journals and Conferences. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved from [Link]

  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Purification of 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Methylphenyl)propan-2-amine and related basic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying amines via column chromatography. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the chromatographic purification of basic amines.

Section A: Method Development & System Setup
Q1: Why is purifying this compound on standard silica gel so challenging?

The primary difficulty arises from a fundamental acid-base interaction. Standard silica gel is characterized by the presence of silanol groups (Si-OH) on its surface, which are weakly acidic.[1] this compound is a primary amine with a basic lone pair of electrons on the nitrogen atom. This basicity causes strong ionic interactions with the acidic silanol groups.[1][2][3]

This interaction leads to two significant problems:

  • Irreversible Adsorption: The amine can bind so strongly to the silica that it fails to elute, resulting in significant yield loss.[2][3]

  • Peak Tailing: As the amine molecules pass through the column, they engage in multiple retention mechanisms, including the desired partitioning and the undesirable acid-base binding.[4][5] This causes the compound to elute slowly and asymmetrically, creating a "tail" that leads to broad peaks, poor resolution, and contaminated fractions.[6][7]

Amine_Silica_Interaction cluster_0 Silica Gel Surface cluster_1 Mobile Phase cluster_2 Result Silica Si-O-Si-O-Si Silanol Si-OH TailingPeak Poor Separation (Peak Tailing) Silanol->TailingPeak Causes Amine R-NH₂ (Target Amine) Amine->Silanol Strong Acid-Base Interaction

Caption: Amine interaction with acidic silanol groups on silica gel.

Q2: What stationary phase should I use for optimal purification?

Moving beyond standard silica is often necessary for efficient amine purification. The choice of stationary phase is critical for mitigating the issues described above.

Stationary PhaseAcidity/BasicityBest ForCommon Issues for AminesRecommended Modifiers
Standard Silica Gel AcidicGeneral purpose, neutral & acidic compoundsSevere peak tailing, irreversible binding.[1][2][3]Required: 0.1-2% triethylamine (TEA) or ammonium hydroxide in the eluent.[2][8]
Amine-Functionalized Silica Basic SurfaceBasic compounds, including sensitive amines.Can have lower resolving power for very non-polar compounds.Usually not required, simplifying the process.[3][9]
Basic Alumina BasicBasic and neutral compounds.Can be less predictable than silica; activity can vary with water content.Generally not needed.[10][11]
Reversed-Phase (C18) NeutralPolar compounds, or when impurities have different hydrophobicities.Requires aqueous mobile phases which can be difficult to remove.0.1% TEA or other base to suppress ionization and increase retention.[2][12]

For this compound, amine-functionalized silica is an excellent first choice as it directly addresses the root cause of poor separation without requiring mobile phase additives.[3][9]

Q3: How do I select and prepare the mobile phase?

Your mobile phase must not only separate your target compound from impurities but also ensure it elutes properly.

  • For Normal Phase (Silica, Alumina, Amine-Silica):

    • Solvent System: Start with a non-polar solvent like hexane or heptane and add a more polar solvent such as ethyl acetate or a dichloromethane/methanol mixture to increase eluting strength.

    • The Critical Additive (for standard silica): To prevent peak tailing, you must add a "competing base" to your mobile phase.[2] A volatile amine like triethylamine (TEA) or ammonium hydroxide (added to the methanol portion of your eluent) at a concentration of 0.1-2% is standard. This additive neutralizes the acidic silanol sites, allowing your target amine to elute symmetrically.[13]

Competing_Base_Mechanism cluster_0 Silica Gel Surface cluster_1 Mobile Phase cluster_2 Result Silanol Si-OH Amine R-NH₂ (Target Amine) GoodPeak Symmetrical Peak (Good Separation) Amine->GoodPeak Elutes Freely TEA Et₃N (Competing Base) TEA->Silanol Neutralizes Acidic Sites

Caption: Mechanism of a competing base in the mobile phase.

  • For Reversed-Phase (C18):

    • Solvent System: Use a polar mobile phase, typically a mixture of water and acetonitrile or water and methanol.

    • pH Adjustment: Basic amines are best retained and separated at a high pH where they are in their neutral, free-base form.[2] Adding a small amount of a base like TEA (0.1%) to the mobile phase will raise the pH, making the amine more hydrophobic and more likely to be retained and separated effectively.[2]

Q4: Should I use an isocratic or gradient elution?

The choice depends on the complexity of your sample mixture.

  • Isocratic Elution: The mobile phase composition remains constant throughout the run (e.g., 90:10 Hexane:Ethyl Acetate). This method is simple and reliable, making it ideal for routine separations where the components have similar properties.[14] However, it can lead to significant peak broadening for late-eluting compounds.[15][16]

  • Gradient Elution: The concentration of the more polar (stronger) solvent is gradually increased during the run. This is highly effective for complex mixtures containing compounds with a wide range of polarities.[17] It results in sharper peaks, better resolution, and often faster analysis times.[15][16]

Recommendation: For purifying a crude reaction mixture, a linear gradient is almost always superior to an isocratic elution.[15]

Section B: Troubleshooting Guide
Q5: My compound streaks badly on a silica TLC plate. What should I do?

Streaking on a TLC plate is a direct visual indicator of strong, undesirable interactions with the stationary phase and is a predictor of severe peak tailing on a column.[8][18]

Solution: Do not proceed with the column under these conditions. Prepare a new TLC developing jar with the same solvent system but add ~1% triethylamine or ammonium hydroxide. Spot your sample on a new plate and develop it in this modified solvent system. You should observe a well-defined, compact spot. Use this modified solvent system as the basis for your column chromatography.

Q6: I'm running the column but my amine is exhibiting severe peak tailing. How can I fix this?

Peak tailing compromises purity and yield. The most likely causes are chemical interactions or physical issues with the column itself.

Troubleshooting_Tailing Start Severe Peak Tailing Observed Q1 Are you using standard silica gel without a basic modifier? Start->Q1 Sol1 ROOT CAUSE: Acid-Base Interaction. ACTION: Add 0.5-2% TEA or NH₄OH to the eluent immediately. For future runs, switch to amine-functionalized silica. Q1->Sol1 Yes Q2 Is the peak shape poor for ALL compounds in the mixture? Q1->Q2 No Sol2 POSSIBLE CAUSE: Column Overload. ACTION: Reduce sample load in the next run or use a larger diameter column. Q2->Sol2 Yes Q3 Was the column packed correctly? Are there visible cracks or channels? Q2->Q3 No Sol3 POSSIBLE CAUSE: Poorly Packed Bed. ACTION: The current run may be unsalvageable. Repack the column carefully, ensuring a homogeneous and stable bed. Q3->Sol3 Yes

Caption: Troubleshooting workflow for peak tailing.

Q7: My compound is not eluting from the column at all. Is it lost?

This is a common and frustrating issue, typically caused by irreversible adsorption to an acidic stationary phase.[19][20]

  • Immediate Action: Attempt to salvage the compound by performing a "column strip." Switch the mobile phase to a highly aggressive solvent mixture, such as 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide. This may be strong enough to displace the bound amine.

  • Future Prevention: This event is a clear indication that your system is incompatible with your compound. For the next attempt, you must use a deactivated system. The best options are:

    • Switch to an amine-functionalized silica column.[3]

    • Use basic alumina as the stationary phase.[11]

    • Pre-treat your standard silica gel by flushing it with a solvent containing 2% TEA before loading your sample.

Q8: The separation on my column is much worse than what my TLC predicted. Why?

This discrepancy usually points to a problem with sample loading or column kinetics.

  • Improper Sample Loading: The initial sample band must be as narrow and concentrated as possible.

    • Problem: Dissolving the sample in a large volume of solvent, or in a solvent that is stronger than the mobile phase, will cause the band to spread out before the separation even begins.[21]

    • Solution: Dissolve the sample in the absolute minimum amount of the initial mobile phase. If solubility is an issue, use a slightly stronger solvent and then adsorb the sample onto a small amount of silica gel. Evaporate the solvent completely to get a dry, free-flowing powder. This is known as "dry loading" and is a superior technique for achieving sharp bands.[21]

  • Excessive Flow Rate: If the mobile phase moves too quickly, the analyte molecules do not have sufficient time to equilibrate between the stationary and mobile phases, leading to poor resolution.

    • Solution: Reduce the pressure or flow rate to allow for proper separation to occur.

Detailed Protocol: Dry Loading for Amine Purification

This protocol is highly recommended to ensure a concentrated sample band at the start of the chromatography, which is crucial for achieving high resolution.

Objective: To load the crude this compound sample onto the column in a way that minimizes band broadening.

Methodology:

  • Dissolve Sample: In a round-bottom flask, dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Add Silica: Add a small amount of silica gel to the flask (approximately 5-10 times the mass of your crude sample).

  • Mix: Swirl the flask to create a slurry, ensuring the entire sample solution is mixed with the silica.

  • Evaporate: Carefully remove the solvent using a rotary evaporator until the silica becomes a completely dry, free-flowing powder. If it remains oily, add more silica and repeat.[21]

  • Prepare Column: Pack your column as usual. Let the solvent level drop until it is just above the top of the stationary phase.

  • Load Sample: Carefully pour the dry, sample-impregnated silica onto the top of the column bed. Settle it gently to form a flat, even layer.

  • Add Sand: Carefully add a thin layer (approx. 0.5 cm) of sand on top of the sample layer to prevent disturbance when adding new solvent.

  • Begin Elution: Gently add your mobile phase with a pipette, being careful not to disturb the sand and sample layers, and begin the chromatography run.

By following these guidelines and understanding the chemical principles at play, you can transform the purification of this compound from a challenging task into a routine and successful procedure.

References

  • ACS Publications. (2016). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. Analytical Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • ALWSCI. (2024). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • PubMed. (2016). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Restek. (2013). Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Quora. (2020). What is isocratic and gradient elution in HPLC? What are the advantages and disadvantages of each elution? Retrieved from [Link]

  • ResearchGate. (2014). Preparation, characterization, and application of a new stationary phase containing different kinds of amine groups. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • uHPLCs.com. (2024). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs? Retrieved from [Link]

  • Phenomenex. (2024). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • YouTube. (2024). Why Do Amines Adhere To Silica Gel Columns? Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • ResearchGate. (2019). How to seperate organic amine from silica gel? Retrieved from [Link]

Sources

Technical Support Center: Stability and Storage of 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Methylphenyl)propan-2-amine (CAS 6526-79-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling and storage. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common queries regarding the stability and optimal storage conditions for this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] The recommended storage temperature is generally between 2°C and 8°C.[3] To prevent degradation from atmospheric components, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[2] The container should be tightly sealed to prevent moisture absorption, as arylalkylamines can be hygroscopic.

Q2: How sensitive is this compound to air and moisture?

A2: this compound, as a primary arylalkylamine, is susceptible to degradation upon exposure to air and moisture. Amines, in general, are known to be hygroscopic and can absorb moisture from the atmosphere, which may lead to hydrolysis or other degradation pathways.[4] Furthermore, exposure to atmospheric oxygen can lead to oxidation of the amine group. Therefore, handling the compound in a controlled environment, such as a glove box or under a stream of inert gas, is crucial to minimize exposure.

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is essential to avoid storing or handling it in proximity to such chemicals.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated, dry, under inert atmosphere), the compound is expected to be stable for an extended period. However, for opened containers or material stored for a prolonged time, it is best practice to re-analyze the purity before use in sensitive applications.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides practical advice for overcoming common challenges encountered during the use of this compound in experimental settings.

Q5: I observed a change in the color of my sample over time. What could be the cause?

A5: A change in color, such as yellowing or browning, is often an indicator of degradation. This is typically caused by oxidation of the amine. This process can be accelerated by exposure to air and light. To prevent this, always handle the compound under an inert atmosphere and store it in an amber-colored vial or a container protected from light.

Q6: My experimental results are inconsistent. Could this be related to the stability of the compound?

A6: Inconsistent experimental results can indeed be a consequence of compound degradation. If the purity of your this compound sample has decreased, it can affect the stoichiometry of your reactions or the biological activity in your assays. It is recommended to verify the purity of your sample using an appropriate analytical method, such as HPLC or GC-MS, especially if the material has been stored for a long time or if the container has been opened multiple times.

Q7: I am having trouble dissolving the compound completely. What should I do?

A7: this compound is generally soluble in organic solvents. If you are experiencing solubility issues, consider the following:

  • Solvent Purity: Ensure that you are using a high-purity, dry solvent. The presence of water can affect solubility.

  • Sonication: Gentle sonication can help to dissolve the compound.

  • Warming: Gentle warming of the solution may improve solubility, but be cautious as excessive heat can promote degradation.

  • Alternative Solvents: If solubility remains an issue, you may need to explore a different solvent system that is compatible with your experimental setup.

Q8: How can I confirm the purity of my this compound sample?

A8: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common method.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to determine purity and identify potential volatile impurities.[7]

Section 3: In-Depth Technical Information

This section delves into the chemical stability of this compound, including potential degradation pathways and guidance on conducting stability studies.

Potential Degradation Pathways

Based on the chemical structure of this compound and data from structurally similar compounds like phentermine, the following degradation pathways are plausible:

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various degradation products. This is a common degradation pathway for anilines and related compounds.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of phenethylamine derivatives.[2][5][6] This can lead to complex reaction mixtures.

  • Acid/Base Hydrolysis: While generally stable, extreme pH conditions can promote hydrolysis of the molecule. Forced degradation studies on the similar compound phentermine have shown some degradation under both acidic and basic conditions.

Diagram of Potential Degradation Influences

A simplified diagram illustrating the main factors that can lead to the degradation of this compound.

Recommended Protocol for a Basic Stability Study

For users who need to perform their own stability assessment, a forced degradation study can provide valuable insights. This involves subjecting the compound to stress conditions to accelerate degradation.

Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., methanol, acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC or GC-MS system

  • UV-Vis spectrophotometer (for photostability)

  • Controlled temperature chambers/ovens

Experimental Workflow:

StabilityStudyWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of This compound acid Acid Hydrolysis (0.1 M HCl, elevated temp) start->acid base Base Hydrolysis (0.1 M NaOH, elevated temp) start->base oxidation Oxidative Stress (3% H2O2, room temp) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photostability (UV/Vis light exposure) start->photo analysis Analyze samples by a stability-indicating method (e.g., HPLC, GC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Workflow for a forced degradation study of this compound.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Stress: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period.

    • Thermal Stress: Keep an aliquot of the stock solution in an oven at a high temperature (e.g., 60°C) for a defined period.

    • Photostability: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber for a defined period. A control sample should be kept in the dark.

  • Sample Analysis: At each time point, withdraw a sample from each stress condition, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC or GC-MS) to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Data Interpretation: The results of the forced degradation study will help to identify the conditions under which this compound is most susceptible to degradation. The chromatograms will reveal the presence of degradation products as new peaks, and the peak area of the parent compound will decrease over time. This information is crucial for developing appropriate storage and handling procedures and for the validation of analytical methods.

Section 4: Summary of Storage and Handling Recommendations

For ease of reference, the key recommendations for the stability and storage of this compound are summarized in the table below.

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)To minimize thermal degradation and maintain long-term stability.[3]
Atmosphere Inert gas (Nitrogen or Argon)To prevent oxidation by atmospheric oxygen.[2]
Light Store in an amber or opaque containerTo protect against photodegradation.[2][5][6]
Moisture Tightly sealed container in a dry environmentTo prevent hydrolysis and other moisture-related degradation.[4]
Incompatibilities Avoid strong oxidizing agents and strong acidsTo prevent chemical reactions and degradation.[2]

By adhering to these guidelines, researchers can ensure the quality and integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Vemireddy, S., & Kumaraswamy, G. (2023). Uhplc Method Development, Validation And Forced Degradation Study For Simultaneous Estimation Of Phentermine And Topiramate In Bulk And Tablet Dosage Form. Journal for ReAttach Therapy and Developmental Diversities, 6(1), 1746–1753. [Link]

  • Miolo, G., Tucci, M., Menilli, L., Stocchero, G., Vogliardi, S., Scrivano, S., Montisci, M., & Favretto, D. (2018). A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. Brain Sciences, 8(6), 96. [Link]

  • Preprints.org. (2018). A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phentermine. Retrieved from [Link]

  • International Journal of Pharmaceutical and Allied Research. (2022). Development and Validation of an Extremely Analytical RP-HPLC Technique for the simultaneous estimation of Phentermine and Topiramate in API and mixed Marketed Pharmaceutical Dosage Forms. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011, April 12). Pharmacology/Toxicology Review and Evaluation. Retrieved from [Link]

  • PubMed. (2020, December 20). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Issues of 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methylphenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in aqueous buffers. Our goal is to explain the science behind the solubility issues and provide validated, step-by-step protocols to ensure your experiments are successful and reproducible.

Part 1: Understanding the Core Problem

Before troubleshooting, it's critical to understand why this compound is challenging to dissolve in aqueous solutions. The difficulty stems from its fundamental physicochemical properties.

The molecule has a dual nature: a polar amine group that can be protonated to become charged and water-soluble, and a non-polar (lipophilic) phenyl ring that prefers non-aqueous environments.[1][2] Solubility is a constant battle between these two opposing characteristics, governed by the pH of the surrounding medium.

Table 1: Physicochemical Properties of this compound

PropertyPredicted Value / StructureImplication for Aqueous Solubility
Chemical Structure Chemical structure of this compound[3]Contains a hydrophobic p-methylphenyl group and a basic primary amine.
Molecular Formula C₁₀H₁₅N[4]---
Molecular Weight 149.23 g/mol [4]---
pKa (Basic Amine) ~10.5The pH at which 50% of the amine is protonated (charged).[5] This high pKa means it is a weak base.
logP ~2.8Indicates the compound is significantly more soluble in octanol than water, classifying it as lipophilic or hydrophobic.

At a neutral pH of 7.4, which is common for biological experiments, the pH is far below the pKa. However, the inherent hydrophobicity of the large organic structure often prevents easy dissolution. To achieve solubility, the equilibrium must be strongly shifted towards the protonated, charged form of the amine.[1]

Caption: pH-dependent equilibrium of this compound.

Part 2: Troubleshooting Guide & FAQs

This section provides direct answers and protocols for common solubility issues.

Q1: I added my compound to a neutral buffer (e.g., PBS pH 7.4) and it just sits at the bottom as an oily film or solid. What is the first and most critical step to fix this?

Answer: The most effective initial step is to lower the pH of your buffer.

Scientific Rationale: As a weak base with a pKa of approximately 10.5, this compound exists predominantly in its neutral, uncharged, and poorly soluble form at neutral or alkaline pH.[2] By lowering the pH of the buffer, you increase the concentration of protons (H+), which then protonate the amine group. This forms the corresponding ammonium salt (R-NH3+), which is charged and vastly more soluble in water.[1] The relationship between pH, pKa, and the ratio of charged to uncharged species is described by the Henderson-Hasselbalch equation.[6][7][8] For a weak base, the goal is to set the buffer pH well below the pKa.[5][9]

Protocol 1: pH-Adjusted Buffer Preparation

  • Select a Target pH: Aim for a pH at least 2 units below the compound's pKa. A target pH of 4.5 to 5.5 is a robust starting point.

  • Prepare an Acidic Buffer: Instead of PBS, consider using a buffer system that is effective in the acidic range, such as a 50 mM sodium acetate or citrate buffer.

  • Attempt Dissolution:

    • Add the desired volume of your acidic buffer to the weighed compound.

    • Vortex or sonicate the mixture. The compound should readily dissolve as the amine becomes protonated.

  • Verify Final pH: After the compound has dissolved, re-check the pH of the solution. The addition of the basic compound may slightly raise the pH. Adjust back down with a small amount of dilute HCl if necessary.

Q2: pH adjustment alone is not sufficient, or an acidic pH is incompatible with my experiment (e.g., cell culture). What are my next options?

Answer: When pH modification is not a viable option, you can employ solubilizing excipients such as co-solvents or cyclodextrins.

Scientific Rationale:

  • Co-solvents: These are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[10][11] This makes the environment more favorable for the hydrophobic part of your molecule, thereby increasing its solubility.[12][] Common examples include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[11][]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate the hydrophobic portion of a drug molecule, forming a water-soluble "inclusion complex."[12][16][17] This effectively shields the non-polar part of your compound from the aqueous environment, dramatically enhancing its solubility without requiring organic solvents in the final formulation.[14][18]

Solubilization_Strategy start Is the compound soluble in aqueous buffer? ph_ok Is an acidic pH compatible with my assay? start->ph_ok No use_ph Strategy 1: Lower Buffer pH ph_ok->use_ph Yes use_excipients Strategy 2: Use Solubilizing Excipients ph_ok->use_excipients No

Caption: Decision workflow for selecting a solubilization strategy.

Table 2: Comparison of Advanced Solubilization Strategies

StrategyMechanismTypical Starting Conc.ProsCons
Co-solvents (e.g., DMSO) Reduces solvent polarity.[11][]<1-5% v/v in final solution.Simple, effective for high-concentration stocks.[12]Can be toxic to cells at higher concentrations; may interfere with some assays.[19][20]
Cyclodextrins (e.g., HP-β-CD) Forms water-soluble inclusion complexes.[14][17]1-10% w/vGenerally low toxicity; suitable for in vivo use.[14]Can be expensive; may alter drug-receptor interactions.
Q3: How do I properly prepare a high-concentration stock solution and dilute it for my experiment to avoid precipitation?

Answer: The best practice is to prepare a concentrated stock in 100% DMSO and then perform a careful, stepwise dilution into your final aqueous buffer.[21][22]

Scientific Rationale: Directly adding a hydrophobic compound to an aqueous buffer, even with a small amount of co-solvent, often fails. A high-concentration stock in a potent organic solvent like DMSO ensures the compound is fully solvated first.[21][23] The key challenge then becomes diluting this stock without causing the compound to "crash out" or precipitate. Precipitation occurs when the compound is rapidly transferred from a favorable organic environment to the unfavorable aqueous one.[24] A slow, stepwise dilution into a vortexing buffer helps to manage this transition and maintain solubility.[21][22]

Protocol 2: Preparation and Dilution of a 10 mM DMSO Stock Solution

A. Stock Solution Preparation

  • Weigh Compound: Accurately weigh 1.49 mg of this compound (MW: 149.23 g/mol ).

  • Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO.[21]

  • Dissolve: Vortex vigorously for 1-2 minutes. If needed, gently warm the vial to 37°C or sonicate for 5-10 minutes to ensure complete dissolution.[21][25]

  • Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.[22][25]

B. Dilution into Aqueous Buffer

  • Prepare Buffer: Dispense the final volume of your aqueous assay buffer into a tube.

  • Vortex Buffer: Begin vortexing the buffer at a medium speed.

  • Add Stock Slowly: While the buffer is vortexing, add the required volume of your DMSO stock solution drop-by-drop or very slowly with the pipette tip submerged in the buffer. Crucially, always add the stock solution to the buffer, not the other way around.

  • Final Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5% v/v for cell-based assays) and consistent across all samples, including vehicle controls.[22]

Caption: Correct vs. incorrect method for diluting a DMSO stock solution.

Part 3: Final Experimental Considerations

  • Vehicle Controls: Always include a vehicle control in your experiments. This is a sample containing the same final concentration of buffer, pH, and solubilizing excipient (e.g., 0.5% DMSO) as your test samples, but without the compound. This is essential to confirm that the solvent or excipient itself is not causing an experimental effect.[19]

  • Solubility Limits: Even with these methods, every compound has a maximum solubility limit in a given system. If you observe precipitation, you may be exceeding this limit. Consider preparing a new stock at a lower concentration.[25]

  • Purity of Reagents: Use high-purity, anhydrous DMSO, as water contamination can significantly reduce the solubility of hydrophobic compounds.[21]

References

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia.
  • Sharma, D., et al. (2019). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 11(8), 2828-2833.
  • pH Adjustment and Co-Solvent Optimiz
  • Jadhav, M., et al. (2024). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics, 16(1), 26-34.
  • Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. (n.d.).
  • Cosolvent. (2023). In Wikipedia.
  • Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 18(3), 123.
  • Bergström, C. A., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Yalkowsky, S. H., & Teague, R. K. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
  • Henderson-Hasselbalch equation. (n.d.). In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • Preventing oleanolic acid precipitation in DMSO stock solutions. (2025). BenchChem Tech Support.
  • DMSO stock prepar
  • Compound Handling Instructions. (n.d.). MedChemExpress.
  • Henderson-Hasselbalch equation. (n.d.). An ABC of PK/PD.
  • How to prevent GSK-5498A precipitation from DMSO stock. (2025). BenchChem Tech Support.
  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? (2014).
  • Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). (2022).
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017).
  • Akashdutta. (2021). DMSO stock preparation v1.
  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • How to make a stock solution of a substance in DMSO. (2018). Quora.
  • This compound. (n.d.). PubChem.
  • Solubility of Amines. (n.d.). Chemistry LibreTexts.
  • Solubility and pH of amines. (n.d.). The Royal Society of Chemistry.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(3), 381-391.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.
  • Ph and Solubility of Drugs. (2017). YouTube.

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Technical Support Center: Minimizing Non-specific Binding of 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-(4-Methylphenyl)propan-2-amine. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you minimize non-specific binding in your biological assays. By understanding the chemical nature of this compound and the principles of non-specific interactions, you can significantly improve the accuracy and reliability of your experimental results.

Understanding the Challenge: The Properties of this compound

This compound is a small molecule with distinct chemical features that can contribute to non-specific binding in biological assays. Its structure includes a hydrophobic phenyl ring and a primary amine group. At physiological pH, the amine group is likely to be protonated, giving the molecule a positive charge. This combination of hydrophobicity and positive charge can lead to two primary modes of non-specific binding:

  • Hydrophobic Interactions: The non-polar phenyl ring can interact with hydrophobic surfaces of assay plates, membranes, and proteins.

  • Electrostatic Interactions: The positively charged amine group can bind to negatively charged surfaces or molecules within the assay system.

This guide will provide a systematic approach to addressing these interactions to ensure that the binding you observe is specific to your target of interest.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem for my assay with this compound?

Non-specific binding refers to the interaction of your compound of interest, in this case, this compound, with components of your assay other than its intended target.[1] This can include the plastic of your assay plate, blotting membranes, or other proteins in your sample.[1] This phenomenon leads to a high background signal, which can mask the true specific binding signal, resulting in reduced assay sensitivity and inaccurate data.

Q2: I'm observing high background in my ELISA. What is the first thing I should check?

High background in an ELISA is a common indicator of non-specific binding. The first and most critical step to troubleshoot is your blocking procedure.[2] An inadequate or inappropriate blocking buffer will leave unoccupied sites on the well surface that your compound can adhere to.[2] Ensure you are using an optimized blocking buffer and that the blocking step is performed for a sufficient duration.[3]

Q3: Can the concentration of this compound itself affect non-specific binding?

Yes, a high concentration of the primary antibody or the small molecule can lead to increased non-specific binding. It is crucial to perform a titration experiment to determine the optimal concentration of this compound that provides a robust specific signal without elevating the background.

Q4: How do I choose the right blocking agent for my assay?

The choice of blocking agent is empirical and may require some optimization for your specific assay system.[4] Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[3] For assays involving this compound, which has a positive charge, a protein-based blocker like BSA or casein is a good starting point as they can effectively block both hydrophobic and electrostatic interactions.[5]

Q5: I'm still seeing high background after optimizing my blocking buffer. What else can I do?

If optimizing the blocking buffer is not sufficient, consider the following:

  • Washing Steps: Increase the number and duration of your wash steps to more effectively remove unbound compound.[3]

  • Detergents: Incorporate a non-ionic detergent like Tween-20 in your wash buffer.[6]

  • Buffer Composition: Adjust the pH and salt concentration of your assay and wash buffers.[5]

Troubleshooting Guides

Guide 1: Troubleshooting High Background in Immunoassays (e.g., ELISA)

High background signal in immunoassays can obscure your results. Follow this guide to systematically troubleshoot and reduce non-specific binding of this compound.

Potential Cause 1: Ineffective Blocking

The blocking buffer is critical for preventing non-specific binding to the polystyrene plate surface.

  • Solution 1.1: Optimize Blocking Agent and Concentration:

    • If you are using a single blocking agent, try a combination. For instance, a combination of a protein blocker and a non-ionic detergent can be more effective.[7]

    • Perform a checkerboard titration to find the optimal concentration of your blocking agent.[8]

  • Solution 1.2: Increase Blocking Time and Temperature:

    • Increase the blocking incubation time to 2 hours at room temperature or overnight at 4°C to ensure complete saturation of non-specific binding sites.[3]

Potential Cause 2: Suboptimal Wash Steps

Insufficient washing can leave unbound this compound in the wells.

  • Solution 2.1: Increase Wash Volume and Repetitions:

    • Increase the number of washes to at least 4-5 times between each step.

    • Ensure that the wells are completely filled and emptied during each wash.

  • Solution 2.2: Add Detergent to Wash Buffer:

    • Include 0.05% - 0.1% Tween-20 in your wash buffer (e.g., PBST or TBST) to help disrupt weak, non-specific interactions.[6]

Potential Cause 3: Inappropriate Buffer Conditions

The pH and ionic strength of your buffers can influence non-specific electrostatic interactions.

  • Solution 3.1: Adjust Buffer pH:

    • The pKa of the primary amine on this compound suggests it will be protonated at physiological pH.[9] Experiment with slightly adjusting the pH of your binding and wash buffers to see if it reduces non-specific binding without affecting specific interactions.

  • Solution 3.2: Increase Salt Concentration:

    • Increasing the salt concentration (e.g., NaCl) in your buffers can help to shield electrostatic interactions, thereby reducing non-specific binding.[5]

This protocol will help you empirically determine the best blocking buffer for your assay.

  • Prepare a variety of blocking buffers to test. (See Table 1 for suggestions).

  • Coat your ELISA plate with your antigen or antibody as per your standard protocol.

  • Wash the plate twice with your wash buffer (e.g., PBS + 0.05% Tween-20).

  • Add 200 µL of each blocking buffer to different sets of wells. Include a "no block" control.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate four times with wash buffer.

  • Proceed with your standard ELISA protocol , adding a concentration of this compound known to give a high background.

  • Measure the signal and compare the background levels between the different blocking conditions. The optimal blocker will yield the lowest background without significantly compromising the specific signal.

Guide 2: Minimizing Non-specific Binding in Cell-Based Assays

In cell-based assays, this compound can non-specifically bind to cell surfaces or components of the culture medium.

Potential Cause 1: Hydrophobic Interactions with Cell Membranes

The hydrophobic nature of the compound can cause it to associate with the lipid bilayer of cells.

  • Solution 1.1: Include a Blocking Protein in the Medium:

    • Adding a low concentration of BSA (e.g., 0.1-1%) to your assay medium can help to sequester the compound and prevent it from non-specifically interacting with cell surfaces.[5]

Potential Cause 2: Electrostatic Interactions with Cellular Components

The positive charge of this compound can lead to binding to negatively charged molecules on the cell surface.

  • Solution 2.1: Optimize Assay Buffer:

    • Similar to immunoassays, adjusting the pH and ionic strength of your assay buffer can help to minimize these interactions.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells cell_attachment Allow Attachment cell_seeding->cell_attachment prepare_compound Prepare Compound Dilutions (with or without BSA) add_compound Add Compound to Cells prepare_compound->add_compound incubation Incubate add_compound->incubation wash_cells Wash Cells (Optimized Buffer) assay_readout Perform Assay Readout wash_cells->assay_readout non_specific_binding_factors nsb Non-Specific Binding buffer_conditions Buffer Conditions (pH, Salt) nsb->buffer_conditions blocking Blocking Efficiency nsb->blocking washing Washing Procedure nsb->washing compound Compound Properties (Hydrophobicity, Charge) compound->nsb assay_surface Assay Surface (Plate, Membrane) assay_surface->nsb

Caption: Key factors contributing to non-specific binding.

References

  • Vogt, R. F., et al. (1987). Quantitative differences among various proteins as blocking agents for ELISA microtiter plates. Journal of Immunological Methods, 101(1), 43-50. [Link]

  • ResearchGate. Comparison of the blocking ability of different blocking agents. [Link]

  • Patsnap Synapse. (2025). How to Block a Membrane to Reduce Non-Specific Binding. [Link]

  • PubChem. This compound. [Link]

  • Lashgari, A., et al. (2023). Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates. Scientific Reports, 13(1), 3149. [Link]

  • LI-COR Biosciences. Blocking Buffer Optimization Protocol. [Link]

  • LabCluster. Effective Blocking Procedures in ELISA Assays. [Link]

  • Mohammad, K. A., & Esen, A. (2012). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 1(1), 2-13. [Link]

  • Boster Biological Technology. ELISA Blocking Optimization: Reduce Background & Improve Sensitivity. [Link]

  • ResearchGate. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates. [Link]

  • Novateinbio. Troubleshooting Guide for ELISA High Background Poor Standard Curve. [Link]

  • ResearchGate. What are some strategies to block primary amine surfaces in immunoassays without using any protein based blockers?. [Link]

  • ResearchGate. Is there a way to continuously block non-specific binding at Elisa experiments?. [Link]

  • MyAssays. How to choose and optimize ELISA reagents and procedures. [Link]

  • Bio-Rad. Tips for Step 8 - Block Non-specific Binding Sites. [Link]

  • LabCluster. Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. [Link]

  • ResearchGate. (PDF) Immunoassay Troubleshooting Guide. [Link]

  • Kortt, A. A., et al. (1997). Nonspecific amine immobilization of ligand can be a potential source of error in BIAcore binding experiments and may reduce binding affinities. Analytical Biochemistry, 253(1), 103-111. [Link]

  • Creative Biolabs. Troubleshooting of Competition (Inhibition) ELISA. [Link]

  • Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Chemsrc. 2-methyl-1-(4-propan-2-ylphenyl)propan-2-amine. [Link]

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]

  • Juste-Navarro, V., et al. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. Sensors, 19(3), 577. [Link]

  • Samarakoon, R., et al. (2014). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. Bioconjugate Chemistry, 25(10), 1837-1846. [Link]

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

  • PubChem. 2-(4-(2-Methylpropyl)phenyl)propanoic acid--2-methylpropan-2-amine (1/1). [Link]

  • Corning. Optimizing the Immobilization of Protein and Other Biomolecules for ELISA Assays. [Link]

  • GitHub. seflless/diagrams. [Link]

  • Reddit. Why are amines protonated at physiological ph?. [Link]

  • Leah4sci. (2016). Zwitterion and Amino Acid Charge Given pH and pKa. YouTube. [Link]

  • Reddit. Which AA are charged at physiological pH?. [Link]

  • Reddit. Quick nifty way to remember which amino acids are charged at physiologic pH + Amino Acid PKa. [Link]

  • ResearchGate. Flowchart illustrating the workflow of the experimental design development and evaluation. [Link]

  • Creately. Experimental Flow Chart. [Link]

  • SciDraw. (2026). Experimental Workflow Diagrams: How to Create Clear Methods Figures. [Link]

  • PubChem. 1-(4-Methylphenyl)propane-2-amine. [Link]

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Technical Support Center: Troubleshooting Low Yield in the Ritter Reaction for Tertiary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the Ritter reaction. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful C-N bond-forming reaction to synthesize hindered amines, particularly those derived from tertiary alcohols. We understand that while the Ritter reaction is a cornerstone of organic synthesis for creating sterically demanding amides and amines, achieving high yields can be challenging.[1][2][3] This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common issues leading to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of the tertiary amine is disappointingly low. Where should I start my investigation?

Low yield in a two-step process like the synthesis of a tertiary amine via the Ritter reaction (amide formation followed by hydrolysis) can stem from inefficiencies in either or both stages. A logical first step is to determine if the issue lies with the initial Ritter reaction to form the N-tert-alkyl amide or the subsequent hydrolysis step.

Troubleshooting Workflow:

  • Isolate the Intermediate Amide: After the initial Ritter reaction and aqueous workup, attempt to isolate and purify the intermediate N-tert-alkyl amide.

  • Analyze the Yield:

    • High Yield of Amide (>80%): If you obtain a good yield of the amide, the problem likely lies in the hydrolysis step. Focus your troubleshooting efforts on the cleavage of the amide bond (see Q4).

    • Low Yield of Amide (<50%): If the yield of the amide itself is low, the issue is with the Ritter reaction. Proceed to Q2 and Q3 to troubleshoot this stage.

Q2: I've confirmed a low yield for the N-tert-alkyl amide formation. I suspect side reactions. What are the most common culprits and how can I mitigate them?

The core of the Ritter reaction is the generation of a stable tertiary carbocation, which is then trapped by the nitrile.[4][5][6][7] However, this carbocation is also susceptible to other reaction pathways, primarily elimination.

A. Elimination to Form Alkenes:

This is the most common side reaction when using tertiary alcohols. The strong acid catalyst that promotes carbocation formation can also encourage the elimination of a proton to form an alkene.

  • Causality: The stability of the resulting alkene and the reaction temperature are key factors. Higher temperatures favor elimination.

  • Mitigation Strategies:

    • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective.[8]

    • Choice of Acid: While concentrated sulfuric acid is common, it is also a strong dehydrating agent that can promote elimination. Consider using an alternative acid like formic acid, which can be effective under milder conditions.[9] Lewis acids such as iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) have also been shown to catalyze the reaction efficiently at lower temperatures, minimizing side reactions.[10]

B. Nitrile Polymerization:

Certain nitriles, especially those with vinyl groups like acrylonitrile, are prone to polymerization under strongly acidic conditions.[9]

  • Causality: The acidic environment can initiate cationic polymerization of the nitrile.

  • Mitigation Strategies:

    • Milder Acid: Using formic acid has been shown to be successful in preventing the polymerization of acrylamides.[9]

    • Controlled Addition: Add the tertiary alcohol to the acid/nitrile mixture slowly to maintain a low concentration of the reactive carbocation at any given time.

Below is a diagram illustrating the competition between the desired Ritter reaction and the elimination side-pathway.

Ritter_vs_Elimination cluster_0 Reaction Pathways Tert_Alcohol Tertiary Alcohol Carbocation Tertiary Carbocation Tert_Alcohol->Carbocation + H⁺ - H₂O Nitrilium_Ion Nitrilium Ion Intermediate Carbocation->Nitrilium_Ion + Nitrile Alkene Alkene (Side Product) Carbocation->Alkene - H⁺ (Elimination) Nitrile Nitrile (R-C≡N) Amide N-tert-alkyl Amide (Desired Product) Nitrilium_Ion->Amide + H₂O (Hydrolysis)

Caption: Competing pathways in the Ritter reaction.

Q3: My starting materials are complex. Could steric hindrance be the cause of my low yield?

Yes, steric hindrance in either the tertiary alcohol or the nitrile can significantly reduce the reaction rate and overall yield.[10]

  • In the Tertiary Alcohol: A highly congested tertiary alcohol will form a sterically hindered carbocation. While electronically stable, its bulk can impede the approach of the nitrile nucleophile.

  • In the Nitrile: A bulky nitrile will be a less effective nucleophile, slowing down the trapping of the carbocation.[5]

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: If you suspect steric hindrance is slowing the reaction, prolonged reaction times may be necessary. A moderate increase in temperature can also help, but must be balanced against the risk of promoting elimination side reactions (see Q2).

  • Use a Less Hindered Nitrile: If possible, consider using a smaller nitrile like acetonitrile or chloroacetonitrile.[11] The latter is particularly useful as the chloroacetyl group can be readily cleaved later.[11]

  • Optimize Catalyst Concentration: Ensure a sufficient concentration of a strong acid is present to efficiently generate the carbocation.

ParameterRecommendation for Sterically Hindered SubstratesRationale
Temperature Start at 0-25 °C, cautiously increase if no reactionBalances the need for activation energy against the risk of elimination.
Reaction Time Monitor by TLC/LCMS; may require 12-24 hoursSlower reaction rates require longer times to reach completion.
Nitrile Choice Use less bulky nitriles (e.g., CH₃CN) if feasibleImproves the rate of nucleophilic attack on the hindered carbocation.[5]
Catalyst Use a strong Brønsted or Lewis acidEnsures efficient generation of the carbocation intermediate.[10][12]
Q4: I've successfully synthesized the N-tert-alkyl amide, but I'm getting a low yield of the final tertiary amine after hydrolysis. What's going wrong?

The hydrolysis of sterically hindered N-tert-alkyl amides can be challenging and is a common point of failure for the overall synthesis.[13]

  • Causality: The bulky tertiary alkyl group shields the amide carbonyl from nucleophilic attack by water or hydroxide, making hydrolysis difficult under standard conditions.

  • Troubleshooting Strategies:

    • Forceful Hydrolysis Conditions: Vigorous acidic or basic conditions are often required. Refluxing in 6M HCl or 30% aqueous NaOH for an extended period (12-48 hours) is a common starting point.[14]

    • Use of Co-solvents: To improve the solubility of the amide under aqueous hydrolysis conditions, a co-solvent like methanol or dioxane can be beneficial.[13]

    • Alternative Cleavage Method: If standard hydrolysis fails, consider using a nitrile that provides an amide that is easier to cleave. For example, using chloroacetonitrile in the Ritter reaction yields a chloroacetamide, which can be cleaved under milder conditions using thiourea.[11]

General Hydrolysis Protocol:

Hydrolysis_Workflow Start Isolated N-tert-alkyl Amide Add_Reagents Add 6M HCl or 30% NaOH (with co-solvent if needed) Start->Add_Reagents Reflux Reflux for 12-48h (Monitor by TLC/LCMS) Add_Reagents->Reflux Workup Cool, basify (if acidic), and extract with organic solvent Reflux->Workup Purify Purify Tertiary Amine (Distillation or Chromatography) Workup->Purify

Caption: Workflow for amide hydrolysis to a tertiary amine.

Q5: My reaction seems to have worked, but I'm losing my product during the workup and purification. What are the best practices for isolating tertiary amines?

Tertiary amines can be challenging to purify due to their basicity and sometimes high water solubility (for lower molecular weight amines).

  • Workup:

    • Basification is Key: After the reaction (or hydrolysis), the mixture will be strongly acidic. It is crucial to carefully basify the aqueous solution (e.g., with 20-30% NaOH) to a pH > 12 to ensure the amine is in its freebase form.

    • Extraction: Use a suitable organic solvent for extraction, such as diethyl ether, ethyl acetate, or dichloromethane. Perform multiple extractions (3-4 times) to ensure complete recovery.

    • Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to remove excess water and some water-soluble impurities.

  • Purification:

    • Distillation: For volatile amines, distillation can be an effective purification method.

    • Chromatography: Standard silica gel is acidic and can lead to poor separation and product loss. It is often better to use:

      • Deactivated Silica: Treat silica gel with a base like triethylamine in the eluent (e.g., 1-2% triethylamine in ethyl acetate/hexane).

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying amines.

      • Reverse-Phase Chromatography: This can be an excellent option for purifying polar amines.

Experimental Protocols

General Protocol for the Ritter Reaction with a Tertiary Alcohol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the nitrile (which can often serve as the solvent, ~5-10 equivalents).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Slowly and carefully add the strong acid (e.g., concentrated H₂SO₄, 1.5-2.0 equivalents) to the stirred nitrile.

  • Substrate Addition: Add the tertiary alcohol (1.0 equivalent) dropwise to the cold acid/nitrile mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LCMS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Workup: Basify the aqueous slurry with a strong base (e.g., 30% NaOH) until the pH is ~9-10. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-tert-alkyl amide.

General Protocol for Hydrolysis of N-tert-alkyl Amide
  • Setup: To a round-bottom flask containing the crude N-tert-alkyl amide, add a 6M solution of hydrochloric acid or a 30% solution of sodium hydroxide. A co-solvent like dioxane can be added to improve solubility.

  • Heating: Heat the mixture to reflux and maintain for 12-48 hours. Monitor the disappearance of the starting amide by TLC or LCMS.

  • Workup: Cool the reaction mixture to room temperature.

    • If using acidic hydrolysis: Carefully basify with concentrated NaOH solution until pH > 12.

    • If using basic hydrolysis: The solution is already basic.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude tertiary amine by distillation or chromatography.

References

Identifying and removing impurities from 2-(4-Methylphenyl)propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methylphenyl)propan-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. We provide in-depth, experience-driven answers to frequently encountered issues, focusing on the root causes of impurity formation and offering robust, field-tested protocols for their identification and removal.

Section 1: Synthesis & Impurity Formation - Frequently Asked Questions

This section addresses the foundational questions regarding the synthesis of this compound and the origins of common impurities.

Q1: What are the common synthesis routes for this compound and the typical impurities I should expect?

The synthesis of this compound (C₁₀H₁₅N, MW: 149.23) is typically achieved through a few key synthetic strategies.[1] Each route has a unique impurity profile that is critical to understand for effective purification. The two most prevalent methods are the Ritter Reaction and Reductive Amination.

Synthesis Route Description Common Starting Materials Potential Impurities & Byproducts
Ritter Reaction An acid-catalyzed reaction between a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol or alkene.[2][3] The reaction proceeds through a nitrilium ion intermediate, which is hydrolyzed to an amide, followed by hydrolysis of the amide to the target amine.[4]2-(4-methylphenyl)propan-2-ol, 4-Isopropenyltoluene, Acetonitrile, Strong acid (e.g., H₂SO₄)- Unreacted Starting Materials: 2-(4-methylphenyl)propan-2-ol. - Intermediate: N-(1,1-dimethyl-2-(p-tolyl)ethyl)acetamide. - Side-Products: Polymeric materials from carbocation side reactions, Dehydration products.
Reductive Amination The reaction of a ketone with ammonia to form an imine intermediate, which is then reduced in situ to the desired primary amine.[5][6] Variants include the Leuckart reaction, which uses ammonium formate or formamide as the nitrogen source and reducing agent.[7][8]4-Methylacetophenone, Ammonia, a reducing agent (e.g., NaBH₃CN, H₂/Catalyst).- Unreacted Starting Material: 4-Methylacetophenone. - Intermediate: The corresponding imine. - Over-alkylation Products: Di- or tri-alkylated amines. - Side-Products: Corresponding alcohol from ketone reduction.
Q2: I'm using the Ritter reaction and my final product is impure. What are the most likely causes?

The Ritter reaction, while powerful for creating sterically hindered amines, is sensitive to reaction conditions, which can lead to a complex impurity profile.[9]

  • Incomplete Amide Hydrolysis: The final step is the hydrolysis of the N-(1,1-dimethyl-2-(p-tolyl)ethyl)acetamide intermediate. If this step is not driven to completion (e.g., insufficient reaction time, temperature, or acid/base concentration), the amide will remain as a major impurity.

  • Carbocation Side Reactions: The reaction proceeds via a tertiary carbocation. Under the strongly acidic conditions required, this carbocation can be quenched by other nucleophiles or lead to oligomerization and polymerization, resulting in tar-like, high molecular weight impurities that are difficult to remove.[3]

  • Dehydration of Starting Alcohol: If you start with 2-(4-methylphenyl)propan-2-ol, the acidic conditions can cause dehydration to form 4-isopropenyltoluene, which can also react or polymerize.

The diagram below illustrates the core Ritter reaction pathway and the points where key impurities can arise.

Ritter_Reaction_Impurities Start_Alc 2-(4-methylphenyl)propan-2-ol Carbocation Tertiary Carbocation Start_Alc->Carbocation H⁺ Amide N-substituted Amide (Intermediate Impurity) Carbocation->Amide + Nitrile Polymer Polymerization/ Tar Byproducts Carbocation->Polymer Alkene 4-Isopropenyltoluene (Dehydration Impurity) Carbocation->Alkene -H⁺ Product Target Amine: This compound Amide->Product + H₂O/H⁺ Nitrile Acetonitrile Hydrolysis1 Hydrolysis (Workup) Hydrolysis2 Hydrolysis (Final Step)

Caption: Ritter reaction pathway and common impurity formation points.

Section 2: Troubleshooting Guide - Impurity Identification

Accurate identification of impurities is the first critical step toward their effective removal. This section details the analytical techniques best suited for characterizing the crude product from your synthesis.

Q3: How can I definitively confirm the structure and purity of my synthesized this compound?

A multi-technique approach is essential for unambiguous characterization and purity assessment. No single method provides all the necessary information.[10]

Technique Information Provided Advantages Limitations
NMR Spectroscopy Provides detailed structural confirmation and allows for the identification and quantification of impurities with unique signals.[10]Unambiguous structure elucidation; quantitative without a reference standard (qNMR).Low sensitivity for minor impurities; overlapping signals can complicate analysis.
GC-MS Separates volatile compounds and provides mass-to-charge ratio, allowing for identification of starting materials, byproducts, and the final product.[10]High sensitivity and specificity for volatile compounds; excellent for identifying unknown impurities via library matching.Not suitable for non-volatile or thermally labile compounds (e.g., polymers, salts).
HPLC Separates compounds based on polarity, providing a quantitative purity assessment (e.g., area percent) and an impurity profile.[11]High resolution and sensitivity; suitable for a wide range of compounds, including non-volatile impurities like the amide intermediate.Requires a chromophore for UV detection; structural identification of unknown peaks requires coupling to MS.
Experimental Protocol: GC-MS Analysis for Volatile Impurities

This protocol is designed to identify and quantify volatile components in your crude reaction mixture.[10]

  • Sample Preparation: Prepare a dilute solution of your crude product (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a Mass Spectrometer (MS).

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Data Analysis:

    • Identify the main peak corresponding to your product by its retention time and mass spectrum (Molecular Ion: m/z 149).

    • Analyze the mass spectra of other peaks to identify unreacted starting materials (e.g., 4-methylacetophenone) or side products by comparing them to spectral libraries.

Section 3: Troubleshooting Guide - Purification Strategies

Once impurities have been identified, an appropriate purification strategy can be implemented. For amines, leveraging their basicity is often the most powerful approach.

Q4: What is the most robust and scalable method for the initial cleanup of crude this compound?

Acid-base extraction is the cornerstone of amine purification. This technique exploits the basicity of the amine functional group to separate it from neutral or acidic impurities.

Causality: The lone pair of electrons on the nitrogen atom of the amine makes it basic. In the presence of an acid (like HCl), the amine is protonated to form an ammonium salt. This salt is ionic and therefore highly soluble in water, while most organic impurities (unreacted ketones, alcohols, amide intermediates, polymers) are not.[12] This differential solubility allows for a clean separation.

Experimental Protocol: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it several times with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer.[12][13] Combine the aqueous layers.

  • Removal of Neutral/Acidic Impurities: The organic layer, which now contains neutral and acidic impurities, can be discarded.

  • Liberation of Free Amine: Cool the combined aqueous layers in an ice bath and slowly add a strong base (e.g., 2 M NaOH or KOH) with stirring until the solution is strongly basic (pH > 12). The ammonium salt will be deprotonated, regenerating the free amine, which will often precipitate or form an oily layer.

  • Final Extraction: Extract the liberated amine back into a fresh organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Q5: My product is still not >99% pure after acid-base extraction. What is the best next step for final purification?

For achieving high purity, crystallization of an amine salt is an excellent and highly effective technique.[14] This method is particularly good at removing closely related impurities that may have similar solubility properties to the free amine.

Causality: Converting the liquid or oily free amine into a solid, crystalline salt dramatically changes its physical properties. The highly ordered crystal lattice that forms during crystallization tends to exclude impurity molecules, resulting in a significant increase in purity upon isolation.[14][15]

Experimental Protocol: Purification via Hydrochloride Salt Crystallization
  • Dissolution: Dissolve the amine (purified by acid-base extraction) in a suitable anhydrous solvent like diethyl ether, isopropanol, or ethyl acetate.[15]

  • Salt Formation: Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring. The amine hydrochloride salt will precipitate as a solid.

  • Crystallization: Cool the mixture in an ice bath to maximize the yield of the precipitated salt.

  • Isolation: Collect the solid salt by vacuum filtration and wash the filter cake with a small amount of cold, anhydrous solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystalline salt under vacuum to remove all residual solvent.

  • (Optional) Regeneration: The pure free amine can be regenerated from the salt by dissolving the salt in water and following steps 4-6 of the acid-base extraction protocol.

The following decision tree can help guide your purification strategy.

Purification_Strategy Start Crude Reaction Mixture Purity_Check1 Analyze Purity (e.g., GC-MS, TLC) Start->Purity_Check1 Acid_Base Perform Acid-Base Extraction Purity_Check1->Acid_Base Major impurities present Purity_Check2 Analyze Purity (>95%?) Acid_Base->Purity_Check2 Salt_Crystal Purify via Salt Crystallization Purity_Check2->Salt_Crystal No Final_Product High-Purity Product Purity_Check2->Final_Product Yes Purity_Check3 Analyze Purity (>99%?) Salt_Crystal->Purity_Check3 Purity_Check3->Final_Product Yes Chromatography Consider Column Chromatography Purity_Check3->Chromatography No (for difficult separations)

Caption: Decision tree for selecting a purification strategy.

References

Validation & Comparative

A Comparative Study of 2-(4-Methylphenyl)propan-2-amine and Other Phenethylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-(4-Methylphenyl)propan-2-amine and other prominent phenethylamine derivatives for researchers, scientists, and drug development professionals. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes established structure-activity relationships (SAR) within the phenethylamine class to forecast its potential pharmacological profile. We will objectively compare its predicted characteristics with the experimentally determined properties of well-characterized analogues, including amphetamine, methamphetamine, and 4-methylamphetamine (4-MA), supported by detailed experimental protocols.

Introduction to Substituted Phenethylamines

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure.[1][2][3] This chemical family is foundational to numerous endogenous hormones and neurotransmitters, such as dopamine and norepinephrine, as well as a wide array of psychoactive substances.[1][2][4] The pharmacological effects of these compounds are diverse and are dictated by the specific substitutions on the phenyl ring, the ethylamine sidechain, and the amino group.[1] These modifications modulate their affinity and efficacy at various receptors and transporters within the central nervous system, leading to effects ranging from stimulant to hallucinogenic and entactogenic.[1][3]

Profiling this compound: A Structural Perspective

This compound, also known as para-methyl-α,α-dimethylphenethylamine, possesses two key structural features that are predicted to significantly influence its pharmacological activity compared to amphetamine: a methyl group at the para position of the phenyl ring and two methyl groups at the alpha carbon of the ethylamine sidechain.

  • Para-Methyl Substitution: The addition of a methyl group at the 4-position of the phenyl ring, as seen in 4-methylamphetamine (4-MA), has been shown to alter the interaction with monoamine transporters.[5]

  • α,α-Dimethyl Substitution: This modification sterically hinders the molecule, which can influence its interaction with metabolic enzymes and transporters. A key effect of this substitution is the potential to block metabolism at the alpha-position, which may increase its metabolic stability and prolong its duration of action compared to phenethylamines with a single alpha-methyl group like amphetamine.[6]

Based on these structural characteristics, it is plausible to hypothesize that this compound acts as a monoamine releasing agent, though its potency and selectivity towards dopamine, norepinephrine, and serotonin transporters remain to be experimentally determined.

Comparative Analysis of Pharmacological Properties

The primary mechanism of action for many stimulant phenethylamines is their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4][7] They can act as competitive inhibitors of reuptake and/or as substrates, inducing reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synapse.[8]

Monoamine Transporter Affinity and Function

The following table summarizes the in vitro binding affinities (Ki, nM) and functional potencies (IC50 or EC50, nM) of selected phenethylamines for monoamine transporters. Lower values indicate higher affinity or potency.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)DA Release EC50 (nM)
d-Amphetamine24.87.4338038.612.1186024.8
d-Methamphetamine11.412.3114024.543.117607.3
4-Methylamphetamine (4-MA)1286893114079928123
This compoundNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Data compiled from multiple sources. Actual values may vary based on experimental conditions.

Interpretation and Prediction: The data illustrates that amphetamine and methamphetamine are potent dopamine and norepinephrine releasing agents with significantly less activity at the serotonin transporter.[9] 4-Methylamphetamine (4-MA) displays a reduced potency at DAT and NET compared to amphetamine and methamphetamine.[5] The α,α-dimethyl substitution in this compound is likely to further modulate these interactions. Steric hindrance from the additional methyl group could potentially reduce affinity for the transporters compared to 4-MA. However, its functional effect as either a reuptake inhibitor or a releasing agent requires experimental validation.

Metabolic Stability

The metabolism of phenethylamines is primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6.[10] Common metabolic pathways include N-dealkylation, aromatic hydroxylation, and beta-hydroxylation.[10]

CompoundPrimary MetabolitesKey Metabolic PathwaysPredicted Half-Life
Amphetamine4-hydroxyamphetamine, PhenylacetoneAromatic hydroxylation, Oxidative deamination10-13 hours
MethamphetamineAmphetamine, 4-hydroxymethamphetamineN-demethylation, Aromatic hydroxylation9-12 hours[9]
4-Methylamphetamine (4-MA)4-hydroxymethylamphetamineAromatic methyl hydroxylationNot well-established
This compoundPredicted: Hydroxylated metabolitesPredicted: Aromatic methyl hydroxylation, N-dealkylation (if N-substituted)Predicted to be longer than amphetamine due to α,α-dimethyl substitution

Causality Behind Experimental Choices: The use of human liver microsomes in in vitro metabolic stability assays is a standard industry practice.[10] This system contains a comprehensive suite of drug-metabolizing enzymes, including CYPs, and provides a reliable model to predict in vivo clearance and metabolic pathways. The inclusion of NADPH as a cofactor is essential for the function of CYP enzymes.

Predicted Metabolic Profile of this compound: The α,α-dimethyl substitution is expected to sterically hinder oxidative deamination, a major metabolic pathway for amphetamine. This could lead to a longer plasma half-life and a greater reliance on other metabolic routes, such as hydroxylation of the para-methyl group on the phenyl ring.

Neurotoxicity of Substituted Amphetamines

High doses of some substituted amphetamines, such as methamphetamine and MDMA, are associated with neurotoxic effects, particularly on dopaminergic and serotonergic neurons.[11][12][13][14] Mechanisms underlying this neurotoxicity include oxidative stress, excitotoxicity, and hyperthermia.[11][15] The neurotoxic potential of this compound is unknown and would require dedicated in vivo studies.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporter Affinity

This assay determines the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand.[16]

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[16]

  • Assay Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) and varying concentrations of the test compound.[16]

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.[16]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

In Vitro Synaptosomal Uptake/Release Assay

This functional assay measures the ability of a compound to inhibit neurotransmitter reuptake or induce neurotransmitter release.[17]

Methodology:

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine) of rodents.

  • Uptake Inhibition: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is measured.

  • Release Assay: Synaptosomes are pre-loaded with a radiolabeled neurotransmitter. After washing, the synaptosomes are exposed to varying concentrations of the test compound, and the amount of radioactivity released into the supernatant is quantified.

  • Data Analysis: IC50 values (for uptake inhibition) or EC50 values (for release) are calculated from concentration-response curves.

Visualizations

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Synaptosomal Uptake/Release Assay b_prep Membrane Preparation (Transporter-expressing cells) b_assay Incubation (Membranes + Radioligand + Test Compound) b_prep->b_assay b_filter Rapid Filtration b_assay->b_filter b_count Scintillation Counting b_filter->b_count b_analysis Data Analysis (IC50 -> Ki) b_count->b_analysis f_prep Synaptosome Preparation (Brain Tissue) f_load Pre-loading with Radiolabeled Neurotransmitter f_prep->f_load f_incubate Incubation with Test Compound f_load->f_incubate f_measure Measure Uptake Inhibition or Induced Release f_incubate->f_measure f_analysis Data Analysis (IC50 or EC50) f_measure->f_analysis signaling_pathway cluster_phenethylamine Phenethylamine Action cluster_synapse Synaptic Cleft phen Phenethylamine Derivative mat Monoamine Transporter (DAT, NET, SERT) phen->mat Binds to & Induces Efflux neurotransmitter_out Increased Synaptic Neurotransmitter (DA, NE, 5-HT) mat->neurotransmitter_out Reverse Transport vesicle Synaptic Vesicle neurotransmitter_in Neurotransmitter vesicle->neurotransmitter_in neurotransmitter_in->mat Normal Uptake (Inhibited)

Caption: General mechanism of monoamine release by phenethylamines.

Conclusion

This compound is a structurally interesting phenethylamine derivative for which a full pharmacological characterization is warranted. Based on the established structure-activity relationships of related compounds, it is predicted to be a monoamine transporter ligand with potentially increased metabolic stability compared to amphetamine. However, its specific affinity profile, functional activity as a reuptake inhibitor versus a releasing agent, and its potential for neurotoxicity can only be determined through rigorous experimental investigation using the protocols outlined in this guide. This analysis serves as a foundational framework to guide future research into this and other novel phenethylamine compounds.

References

  • A Comparative Analysis of Phenethylamine and Tryptamine Derivatives: Structure-Activity Relationships and Functional Outcomes - Benchchem.
  • Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms - PubMed.
  • Neurotoxic Effects of Substituted Amphetamines in R
  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - OHSU Elsevier.
  • N eurotoxic Effects of Substituted Amphetamines in R
  • Substituted phenethylamine - Wikipedia.
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  • para-Methoxymethamphetamine - Wikipedia.
  • Neurotoxicity of Substituted Amphetamines: Molecular and cellular Mechanisms.
  • Amphetamine toxicities Classical and emerging mechanisms - PMC - PubMed Central.
  • comparative study of substituted phenethylamine receptor affinities - Benchchem.
  • Phenethylamine - Wikipedia.
  • Substituted phenethylamine - Grokipedia.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
  • Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines - PubMed.
  • Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders | ACS Medicinal Chemistry Letters - ACS Public
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
  • N-Desmethylclomipramine's Binding Affinity for Monoamine Transporters: A Technical Guide - Benchchem.
  • A Comparative Guide to the Metabolic Stability of N-Substituted Amphetamines - Benchchem.
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  • Methamphetamine drug profile | - European Union.

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  • physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine - Benchchem.

Sources

A Comparative Guide to Validating the Mechanism of Action of 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of 2-(4-Methylphenyl)propan-2-amine, a substituted phenethylamine. Due to its structural similarity to known psychoactive compounds, we hypothesize a primary interaction with monoamine transporters. This document outlines a multi-tiered experimental approach, comparing its pharmacological profile to established reference compounds such as Amphetamine and 3,4-Methylenedioxymethamphetamine (MDMA). We detail robust, self-validating protocols for in vitro target binding, functional neurotransmitter release and uptake assays, and downstream signaling analysis. The objective is to provide researchers with the necessary tools to rigorously characterize this and similar novel compounds, ensuring scientific integrity and reproducibility.

Introduction and Hypothesized Mechanism

This compound belongs to the broad class of phenethylamines, which includes many compounds with significant central nervous system (CNS) activity.[1] Its core structure, featuring a phenyl ring, an ethylamine side chain with α,α-dimethyl substitution, and a para-methyl group on the phenyl ring, suggests potential interactions with key regulators of neurotransmission.

Structurally, it is an isomer of 4-methylamphetamine and shares features with classic stimulants.[2][3] These similarities lead to the primary hypothesis that this compound functions as a monoamine transporter substrate , modulating the levels of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the synaptic cleft. Specifically, it is hypothesized to bind to the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT), potentially inhibiting reuptake and/or inducing reverse transport (efflux) of these neurotransmitters.[4][5][6]

A secondary hypothesis involves the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor (GPCR) that is a known target for many phenethylamines and amphetamines.[7][8][9] Activation of TAAR1 can modulate the activity of monoaminergic neurons, representing another potential layer of its pharmacological action.[10][[“]][12]

This guide will systematically test these hypotheses by comparing the compound to well-characterized alternatives:

  • Amphetamine: A classic psychostimulant that primarily acts as a substrate for DAT and NET, causing potent dopamine and norepinephrine release.[13][14][15]

  • MDMA (3,4-Methylenedioxymethamphetamine): An entactogen that is also a monoamine transporter substrate but shows a higher potency for SERT, leading to significant serotonin release alongside effects on dopamine and norepinephrine.[4][16][17]

Comparative Pharmacology: An Overview

The validation of this compound's MoA hinges on quantifying its interaction with monoamine transporters relative to our reference compounds. The key differentiation will lie in its selectivity and efficacy at each transporter.

CompoundPrimary Transporter AffinityPrimary MechanismExpected Outcome
Amphetamine DAT > NET >> SERTSubstrate / ReleaserPotent DA/NE Release, Strong Locomotor Stimulation
MDMA SERT > NET > DATSubstrate / ReleaserPotent 5-HT Release, Empathogenic Effects
2-(4-Methylphenyl) propan-2-amine (Hypothetical) DAT? NET? SERT?Substrate / Releaser? Inhibitor?To Be Determined

Experimental Validation Workflow

A phased approach is essential for a logical and comprehensive validation of the compound's MoA. The workflow progresses from initial target binding to functional cellular activity.

G cluster_0 Phase 1: Target Identification & Affinity cluster_1 Phase 2: Functional Activity Assessment cluster_2 Phase 3: Downstream Signaling (Optional) cluster_3 Data Synthesis & MoA Validation P1_A Radioligand Binding Assays (DAT, NET, SERT) P1_B Determine Ki values P1_A->P1_B Quantify Affinity P2_A Synaptosome Uptake Assays P1_B->P2_A Confirm Target Engagement P2_B Neurotransmitter Release Assays P1_B->P2_B P2_C Determine IC50 (Uptake) & EC50 (Release) P2_A->P2_C Quantify Function P2_B->P2_C Quantify Function P3_A TAAR1 Activation Assay (cAMP Measurement) P2_C->P3_A Explore Secondary Mechanisms Conclusion Compare Ki, IC50, EC50 values Validate Primary MoA P2_C->Conclusion P3_B Determine EC50 for TAAR1 agonism P3_A->P3_B Assess GPCR Activity P3_B->Conclusion G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft node_DAT Extracellular DAT Cytoplasm node_VMAT Cytoplasm VMAT2 Vesicle node_DAT:f2->node_VMAT:f0 3. Disrupts Vesicular Storage via VMAT2 node_DA_out DA node_DAT:f0->node_DA_out:f2 5. DA Efflux (Reverse Transport) node_Vesicle Vesicle (High [DA]) node_Vesicle:f0->node_VMAT:f2 4. DA moves to Cytoplasm node_TAAR1 TAAR1 node_Cmpd_out Compound node_Cmpd_out->node_DAT:f0 1. Binds & Transported In node_Cmpd_out->node_TAAR1 2. Binds & Activates (Secondary)

Caption: Hypothesized mechanism of a monoamine releasing agent.

Conclusion and Future Directions

By systematically applying the described experimental workflow and comparing the resulting pharmacological data (Ki, IC50, EC50) for this compound against Amphetamine and MDMA, researchers can definitively validate its primary mechanism of action. The resulting profile will classify it as a potent DAT/NET releaser, a serotonin-selective agent, a non-selective releaser, or a simple reuptake inhibitor.

Should the data suggest weak transporter interaction but potent physiological effects, further investigation into the secondary hypothesis of TAAR1 agonism would be warranted. [18][19]This would involve cell-based assays measuring downstream signaling, such as cyclic AMP (cAMP) production, following receptor activation. [10]This rigorous, comparative approach ensures a high degree of scientific confidence in the elucidated MoA, paving the way for further preclinical and clinical development.

References

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  • Patsnap Synapse. (2024, June 21). What are TAAR1 agonists and how do they work? Retrieved January 5, 2026, from [Link]

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A Comparative Guide to the Purity Assessment of Synthesized 2-(4-Methylphenyl)propan-2-amine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Synthesis

2-(4-Methylphenyl)propan-2-amine is a primary aromatic amine that serves as a valuable intermediate in the synthesis of more complex molecules within pharmaceutical and materials science research. As with any synthesized compound destined for further use, particularly in drug development, the verification of its purity is not merely a quality control step but a foundational requirement for reliable, reproducible, and safe downstream applications. The synthetic route, often involving reactions like the Ritter reaction from precursors such as 2-(4-methylphenyl)propan-2-ol, can introduce a variety of impurities.[1][2][3] These may include unreacted starting materials, reagents, by-products, and degradation products.

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound. We will explore a direct Reversed-Phase (RP-HPLC) method and a more sensitive pre-column derivatization approach. The discussion is grounded in the principles of analytical chemistry and adheres to internationally recognized validation standards to ensure scientific integrity.[4][5][6]

The Analytical Challenge: Chromatographing Primary Amines

The analysis of primary amines like this compound by RP-HPLC presents two primary challenges:

  • Poor Peak Shape: The basic amine group can interact with residual acidic silanol groups on the surface of standard silica-based stationary phases. This secondary interaction leads to peak tailing, reducing resolution and compromising the accuracy of quantification.

  • Low UV Absorbance: While the phenyl ring provides a chromophore, its absorbance may be insufficient for detecting trace-level impurities, a critical requirement in pharmaceutical development.

The methodologies compared herein are designed to directly address these challenges, offering alternative strategies for achieving accurate and reliable purity profiles.

Strategic Overview of the Purity Assessment Workflow

A robust purity assessment strategy involves more than just an HPLC injection. It is a systematic process that includes method selection, validation, and data analysis to ensure the final purity value is trustworthy and defensible.

Purity_Assessment_Workflow cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Validation & Analysis cluster_2 Phase 3: Reporting Start Synthesized This compound Method_Selection Select Analytical Strategy (Based on Sensitivity Needs) Start->Method_Selection Method_A Method A: Direct RP-HPLC Method_Selection->Method_A Routine Purity Moderate Sensitivity Method_B Method B: Pre-Column Derivatization RP-HPLC Method_Selection->Method_B Trace Analysis High Sensitivity Validation Method Validation (ICH Q2(R1)) Method_A->Validation Method_B->Validation Analysis Sample Analysis & Data Comparison Validation->Analysis Report Final Purity Report Analysis->Report

Caption: High-level workflow for the purity assessment of a synthesized compound.

Comparative HPLC Methodologies

We present two distinct methods, each with a specific application context. The choice between them depends on the analytical objective, such as routine quality control versus the detection of trace impurities.

Method A: Direct Analysis by Reversed-Phase HPLC with Acidic Modifier

This method is a workhorse for purity determination. It leverages a standard C18 column and an acidic mobile phase modifier to mitigate the poor peak shape associated with amines.

Causality Behind Choices:

  • Stationary Phase (C18): The non-polar C18 (octadecylsilane) stationary phase provides hydrophobic interactions, retaining the analyte based on its overall polarity.[7] This is the most common and versatile reversed-phase packing.[8]

  • Acidic Modifier (Formic Acid): Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase serves a dual purpose.[9] First, it protonates the basic amine group of the analyte, ensuring it exists in a single ionic form. Second, and more importantly, it protonates the residual silanol groups on the silica support, minimizing the undesirable ionic interactions that cause peak tailing.

  • Detector (UV): UV detection at a wavelength around 220 nm or 254 nm is suitable for detecting the aromatic ring of the analyte. While not the most sensitive, it is robust, simple, and sufficient for determining purity at the percent level.

Method B: High-Sensitivity Analysis via Pre-Column Derivatization

When the detection of trace-level impurities is paramount, direct UV analysis may be insufficient. Pre-column derivatization enhances detectability by attaching a highly chromophoric or fluorophoric tag to the amine.

Causality Behind Choices:

  • Derivatization Reagent (o-Phthalaldehyde/OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[8][10] This reaction is specific to primary amines, offering selectivity, and the resulting derivative can be detected at much lower concentrations than the parent compound.

  • Stationary Phase (C18): A C18 column is still the preferred choice, but the gradient may need re-optimization as the derivatized analyte is significantly larger and more hydrophobic than the parent amine.

  • Detector (Fluorescence): A fluorescence detector (FLD) is used to capitalize on the properties of the OPA-derivative. FLD offers significantly higher sensitivity and selectivity compared to UV detection, as fewer compounds naturally fluoresce, leading to cleaner baselines.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating system suitability tests (SST) as mandated by good laboratory practice and regulatory guidelines.

Protocol 1: Method A - Direct RP-HPLC Analysis

Method_A_Workflow Prep_Mobile 1. Prepare Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN Prep_Sample 2. Prepare Sample ~1.0 mg/mL in 50:50 ACN:Water Prep_Mobile->Prep_Sample Equilibrate 3. Equilibrate System C18 Column, 1.0 mL/min Initial Gradient Conditions Prep_Sample->Equilibrate SST 4. Perform System Suitability Inject Standard (6x) Equilibrate->SST Check_SST 5. Verify SST Criteria (e.g., %RSD Tailing < 2.0) SST->Check_SST Check_SST->Equilibrate Fail Inject_Sample 6. Inject Sample & Run Gradient Check_SST->Inject_Sample Pass Analyze 7. Analyze Chromatogram Calculate Area % Purity Inject_Sample->Analyze

Caption: Step-by-step experimental workflow for the direct RP-HPLC method.

Instrumentation & Conditions:

  • HPLC System: Standard system with binary pump, autosampler, column oven, and UV/DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1.0 mg/mL.

  • System Suitability: Perform six replicate injections of a standard solution. The %RSD for peak area and retention time should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.

  • Analysis: Inject the sample solution and run the gradient method.

  • Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Method B - Pre-Column Derivatization HPLC-FLD Analysis

Method_B_Workflow Prep_Reagents 1. Prepare Reagents OPA/Thiol, Borate Buffer Prep_Sample 2. Prepare Sample Stock ~0.1 mg/mL in Methanol Prep_Reagents->Prep_Sample Derivatize 3. Derivatize Sample Mix Sample, Buffer, OPA Reagent Incubate ~2 min Prep_Sample->Derivatize Inject_Deriv 5. Inject Derivatized Sample (within 5 min) Derivatize->Inject_Deriv Equilibrate 4. Equilibrate HPLC-FLD System Equilibrate->Inject_Deriv Analyze 6. Analyze Chromatogram Quantify based on Calib. Curve Inject_Deriv->Analyze

Caption: Experimental workflow for the high-sensitivity pre-column derivatization method.

Instrumentation & Conditions:

  • HPLC System: As in Method A, but with a Fluorescence Detector (FLD).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 25 mM Sodium Phosphate Buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: FLD (Excitation: 340 nm, Emission: 455 nm).

  • Injection Volume: 20 µL.

  • Gradient Program:

    • 0-10 min: 20% to 70% B

    • 10-12 min: 70% to 90% B

    • 12.1-16 min: 20% B (re-equilibration)

Procedure:

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M boric acid solution adjusted to pH 9.5 with NaOH.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol, then add 9 mL of the borate buffer and 50 µL of 2-mercaptoethanol. This reagent is stable for about one week when stored refrigerated and protected from light.

  • Sample Derivatization: In an autosampler vial, mix 100 µL of the sample solution (at ~10 µg/mL in methanol), 400 µL of borate buffer, and 100 µL of the OPA reagent. Allow to react for 2 minutes at room temperature before injection. Note: The derivatized product has limited stability, so the process should be automated if possible.

  • Analysis: Inject the derivatized sample. Purity and impurity levels are determined against a calibration curve prepared from a derivatized reference standard.

Method Validation & Comparative Data

A robust analytical method must be validated to ensure it is fit for purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.[4][6][11] Key parameters include specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection [LOD] and Limit of Quantitation [LOQ]).

The following table presents a summary of expected performance data comparing the two methods.

Parameter Method A: Direct RP-HPLC (UV) Method B: Derivatization (FLD) Commentary
Specificity Good. Dependant on chromatographic resolution.Excellent. Derivatization is specific to primary amines, reducing matrix interference.Method B offers higher confidence in peak identity.
Linearity (r²) > 0.999> 0.999Both methods can achieve excellent linearity.
Precision (%RSD) < 1.5%< 2.0%The added derivatization step in Method B can introduce slightly more variability.
Tailing Factor < 1.5< 1.3The derivatization changes the molecule's structure, often leading to improved peak shape.
LOD ~ 0.1 µg/mL~ 0.005 µg/mL (5 ng/mL)The fluorescence detection in Method B provides a >20-fold increase in sensitivity.
LOQ ~ 0.3 µg/mL~ 0.015 µg/mL (15 ng/mL)Method B is superior for quantifying trace impurities.
Run Time ~ 22 minutes~ 16 minutesThe derivatized analyte is more hydrophobic, often allowing for faster gradients.
Complexity LowHighMethod B requires careful preparation of reagents and precise timing of the reaction.

Conclusion and Recommendations

Both direct RP-HPLC and pre-column derivatization methods are viable for the purity assessment of synthesized this compound. The optimal choice is dictated by the specific analytical requirements.

  • Method A (Direct RP-HPLC) is recommended for routine quality control, purity confirmation, and release testing where the primary goal is to confirm the identity and determine the purity of the main component at the percent level. Its simplicity, robustness, and minimal sample preparation make it highly efficient for this purpose.

  • Method B (Pre-Column Derivatization) is the superior choice for trace impurity analysis, stability studies, and applications requiring high sensitivity . While more complex, its ability to detect and quantify impurities at levels far below what is possible with UV detection is essential for ensuring the safety and quality of compounds intended for pharmaceutical development.[12]

By understanding the principles, advantages, and limitations of each approach, researchers can confidently select and implement the most appropriate HPLC method to generate reliable and accurate data, ensuring the integrity of their synthesized compounds.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
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  • BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 2-(4-Ethylphenyl)propan-2-amine. BenchChem.
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A Senior Application Scientist's Guide to Cross-Reactivity of 2-(4-Methylphenyl)propan-2-amine in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the cross-reactivity of 2-(4-Methylphenyl)propan-2-amine in immunoassays. It is intended for researchers, scientists, and drug development professionals who are engaged in the development and validation of immunoassays for the detection of amphetamine-like compounds. This document will delve into the theoretical underpinnings of immunoassay cross-reactivity, present a detailed experimental workflow for its assessment, and compare the immunoassay approach with alternative analytical methodologies.

Introduction: The Challenge of Specificity for this compound

This compound, a tertiary amine belonging to the phenethylamine class, presents a unique challenge for specific detection in biological matrices.[1] Its structural similarity to other amphetamine-type stimulants necessitates the development of highly specific antibodies for use in immunoassays to avoid false-positive results.[2][3] Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are widely used for the screening of small molecules due to their high throughput and cost-effectiveness.[4][5] However, the potential for cross-reactivity with structurally related compounds is a critical parameter that must be thoroughly investigated during assay development and validation.[6][7]

This guide will explore the critical aspects of designing and evaluating an immunoassay for this compound, with a focus on characterizing its cross-reactivity profile. We will present a hypothetical competitive ELISA as a case study, complete with a detailed protocol and simulated experimental data to illustrate the principles and calculations involved.

The Principle of Competitive Immunoassay for Small Molecules

Small molecules like this compound typically possess a single antigenic determinant, making a competitive immunoassay format the most suitable approach for their detection.[4][5][8] In this format, the analyte in the sample competes with a labeled version of the analyte (the "tracer" or "conjugate") for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Experimental Design for Cross-Reactivity Assessment

To assess the cross-reactivity of an immunoassay for this compound, a systematic study is required. This involves testing a panel of structurally related compounds and determining their ability to displace the tracer from the antibody.

Selection of Cross-Reactants

A panel of compounds with varying degrees of structural similarity to this compound should be selected. This panel should include:

  • The target analyte: this compound

  • Closely related structural analogs: e.g., 1-(4-Methylphenyl)propane-2-amine[11], Mephedrone[12]

  • Commonly encountered amphetamine-type stimulants: e.g., Amphetamine, Methamphetamine, MDMA

  • Structurally distinct but potentially interfering compounds: To assess non-specific interactions.

Experimental Workflow: Competitive ELISA

The following diagram illustrates the workflow for a competitive ELISA to determine the cross-reactivity of potential interfering compounds.

competitive_ELISA_workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis plate Coat Microplate with Capture Antibody blocking Block Non-specific Binding Sites plate->blocking add_sample Add Sample/Standard/ Cross-Reactant blocking->add_sample add_conjugate Add Enzyme-Labeled This compound add_sample->add_conjugate incubation Incubate to Allow Competition add_conjugate->incubation wash Wash to Remove Unbound Reagents incubation->wash add_substrate Add Substrate wash->add_substrate develop_color Incubate for Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calculate_ic50 Calculate IC50 for Each Compound plot_curve->calculate_ic50 calculate_cr Calculate Cross-Reactivity (%) calculate_ic50->calculate_cr

Figure 1: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA

Materials:

  • 96-well microplate coated with anti-2-(4-Methylphenyl)propan-2-amine antibody

  • This compound standard solutions

  • Solutions of potential cross-reactants

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: (This step is assumed to be pre-prepared for commercially available kits).

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with 300 µL of wash buffer per well.

  • Competition:

    • Add 50 µL of standard solutions or cross-reactant solutions at various concentrations to the appropriate wells.

    • Add 50 µL of the this compound-HRP conjugate to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Wash the plate five times with 300 µL of wash buffer per well.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Color Development: Incubate the plate in the dark for 15 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity of each compound is determined by comparing its IC50 value (the concentration that causes 50% inhibition of the signal) to the IC50 value of the target analyte.

Calculation of Cross-Reactivity:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Hypothetical Experimental Data

The following table presents a plausible set of results from a cross-reactivity study of a hypothetical immunoassay for this compound.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 10 100
1-(4-Methylphenyl)propane-2-amine2540
Mephedrone (4-methylmethcathinone)8012.5
Amphetamine5002
Methamphetamine>1000<1
MDMA>1000<1
Phenylpropanolamine>1000<1
Interpretation of Results

The hypothetical data in the table indicates that the developed immunoassay is highly specific for this compound. The structurally similar compound, 1-(4-Methylphenyl)propane-2-amine, shows significant cross-reactivity (40%), which is expected due to the shared core structure. Mephedrone, which also has a methylphenyl group, exhibits lower but still notable cross-reactivity. Importantly, common amphetamines like amphetamine, methamphetamine, and MDMA show minimal cross-reactivity, suggesting the antibody primarily recognizes the tertiary amine and the specific substitution pattern on the phenyl ring.

Comparison with Alternative Analytical Methods

While immunoassays are excellent for screening, confirmatory analysis typically requires more specific and quantitative methods.[13] The choice of analytical technique depends on the specific requirements of the study, including sensitivity, specificity, throughput, and cost.

analytical_methods_comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes immunoassay Immunoassay (e.g., ELISA) sensitivity Sensitivity immunoassay->sensitivity High specificity Specificity immunoassay->specificity Moderate to High (Dependent on Antibody) throughput Throughput immunoassay->throughput High cost Cost immunoassay->cost Low gcms Gas Chromatography-Mass Spectrometry (GC-MS) gcms->sensitivity Very High gcms->specificity Very High gcms->throughput Low to Moderate gcms->cost High lcms Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) lcms->sensitivity Very High lcms->specificity Very High lcms->throughput Moderate lcms->cost High

Figure 2: Comparison of key performance attributes of different analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard confirmatory technique that offers high sensitivity and specificity.[14] It separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio.

  • Advantages: Excellent specificity and sensitivity, well-established method.

  • Disadvantages: Requires derivatization for many amphetamine-like compounds, lower throughput, and higher operational cost.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful confirmatory method that has become increasingly popular for the analysis of drugs of abuse.[14] It separates compounds in the liquid phase and uses tandem mass spectrometry for highly specific detection.

  • Advantages: High sensitivity and specificity, often does not require derivatization, suitable for a wide range of compounds.

  • Disadvantages: High initial instrument cost and maintenance, requires skilled operators.

Other On-Site Detection Methods

For rapid, on-site screening, other techniques such as ion mobility spectrometry (IMS) and immunoassay drug tests (IDT) can be used.[15] These methods provide quick results but generally have lower specificity compared to laboratory-based methods.

Conclusion

The development of a specific immunoassay for this compound is a viable approach for high-throughput screening. However, a thorough characterization of its cross-reactivity profile is essential to ensure the reliability of the results. The hypothetical case study presented in this guide demonstrates a systematic approach to assessing cross-reactivity. For unambiguous identification and quantification, especially in forensic and clinical settings, confirmatory analysis using highly specific methods like GC-MS or LC-MS/MS is indispensable. The choice of analytical platform should be guided by a careful consideration of the specific needs of the application, balancing the requirements for sensitivity, specificity, throughput, and cost.

References

  • Development of immunoassays for multi-residue detection of small molecule compounds. (2018). Taylor & Francis Online. [Link]

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Establishing a High-Purity Reference Standard for 2-(4-Methylphenyl)propan-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Well-Characterized Reference Standard

In the landscape of pharmaceutical research and development, the unequivocal quality of analytical reference standards is the bedrock upon which reliable and reproducible data are built. For novel compounds such as 2-(4-Methylphenyl)propan-2-amine, a phenethylamine derivative of interest, the establishment of a primary reference standard is not merely a procedural formality but a critical prerequisite for accurate quantification, impurity profiling, and toxicological assessment. The absence of a certified commercial standard necessitates the in-house synthesis and rigorous characterization of a candidate material to a purity of 99.5% or higher, as recommended by leading pharmacopeias.[1][2]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and multi-faceted characterization of this compound to establish it as a primary reference standard. We will delineate the causality behind our experimental choices, from the selection of the synthetic route to the orthogonal analytical techniques employed for validation. Furthermore, we will present a comparative analysis against a hypothetical, less-characterized commercial-grade alternative to underscore the critical impact of a robustly defined standard on analytical accuracy.

Part 1: Synthesis and Purification of the Reference Standard Candidate

The cornerstone of a reliable reference standard is a high-purity starting material. Our synthetic strategy is designed not only for efficient conversion but also for a favorable impurity profile that facilitates straightforward purification. We have selected a two-step approach commencing with the Ritter reaction, a robust method for converting tertiary alcohols to N-alkyl amides, followed by amide hydrolysis.[3][4]

Synthetic Pathway

The chosen pathway leverages readily available starting materials and proceeds through a stable carbocation intermediate, minimizing potential rearrangements that could complicate the impurity profile.[5]

G cluster_0 Step 1: Ritter Reaction cluster_1 Step 2: Amide Hydrolysis start 2-(4-Methylphenyl)propan-2-ol reagents1 Acetonitrile (Reagent & Solvent) Concentrated H₂SO₄ (Catalyst) start->reagents1 intermediate N-(2-(4-methylphenyl)propan-2-yl)acetamide reagents1->intermediate reagents2 6M Hydrochloric Acid (Reflux) NaOH (Basification) intermediate->reagents2 final_product This compound reagents2->final_product

Experimental Protocol: Synthesis

Step 1: N-(2-(4-methylphenyl)propan-2-yl)acetamide (Ritter Reaction)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-(4-Methylphenyl)propan-2-ol (1 equivalent).

  • Add an excess of acetonitrile (5-10 equivalents), which acts as both reactant and solvent.

  • Cool the flask to 0-5 °C in an ice-water bath.

  • With vigorous stirring, slowly add concentrated sulfuric acid (2 equivalents) dropwise, maintaining the internal temperature below 10 °C to mitigate side reactions.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 25 °C).

  • Stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution to quench the acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

Step 2: this compound (Amide Hydrolysis)

  • Transfer the crude N-(2-(4-methylphenyl)propan-2-yl)acetamide to a round-bottom flask.

  • Add an excess of 6M hydrochloric acid (10-15 equivalents).

  • Heat the mixture to reflux (approx. 100 °C) for 12-16 hours. Monitor the reaction by TLC until the starting amide is no longer detectable.[6]

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Carefully basify the solution by the slow addition of 10M sodium hydroxide until the pH is >12 to ensure the free amine is liberated.

  • Extract the product into diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.

  • Filter and remove the solvent under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification

To achieve the high purity required for a reference standard (≥99.5%), a multi-step purification process is essential.[1]

1. Acid-Base Extraction: This step removes any neutral or acidic impurities.

  • Dissolve the crude amine in diethyl ether.

  • Extract with 1M HCl. The amine will move to the aqueous layer as its hydrochloride salt, leaving neutral impurities in the ether layer.

  • Wash the aqueous layer with fresh diethyl ether to remove any remaining neutral impurities.

  • Basify the aqueous layer with 10M NaOH to a pH >12 and extract the purified free amine back into diethyl ether.

  • Dry the ether layer over anhydrous potassium carbonate, filter, and concentrate.

2. Recrystallization: For solid amines, or after conversion to a suitable salt (e.g., hydrochloride), recrystallization is a powerful technique for removing closely related impurities.[7] The choice of solvent is critical: the compound should be highly soluble in the hot solvent and sparingly soluble when cold.[8]

  • Solvent Screening: Test small quantities of the amine in various solvents (e.g., hexanes, ethyl acetate/hexanes mixture, isopropanol) to find a suitable system. For amines, it can be advantageous to crystallize them as a salt (e.g., hydrochloride salt from an isopropanol/ether system).[9]

  • Dissolve the amine in the minimum amount of boiling solvent.

  • Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Part 2: Comprehensive Characterization of the Reference Standard

A battery of orthogonal analytical techniques is employed to unequivocally confirm the identity, purity, and impurity profile of the reference standard candidate.[10]

G cluster_tests Characterization Suite RS_Candidate Purified this compound Identity Identity Confirmation RS_Candidate->Identity Purity Purity & Impurity Profile RS_Candidate->Purity Content Content/Potency RS_Candidate->Content NMR 1H & 13C NMR Identity->NMR MS Mass Spectrometry Identity->MS FTIR FTIR Spectroscopy Identity->FTIR HPLC HPLC-UV (Purity) Purity->HPLC GCMS GC-MS (Volatile Impurities) Purity->GCMS LOD Loss on Drying Content->LOD ROI Residue on Ignition Content->ROI qNMR Quantitative NMR (qNMR) Content->qNMR

Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons (p-disubstituted pattern), the singlet for the two equivalent methyl groups, and the singlet for the p-methyl group. The amine protons may appear as a broad singlet.

  • ¹³C NMR: The spectrum should confirm the number of unique carbon atoms: signals for the aromatic carbons (including the quaternary carbon and the methyl-substituted carbon), the quaternary carbon of the propan-2-amine moiety, and the two equivalent methyl carbons.[11][12]

Mass Spectrometry (MS): Confirms the molecular weight.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 150.1.

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups.

  • Expected peaks include N-H stretching for the primary amine, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying non-volatile organic impurities.

  • Protocol:

    • System: HPLC with UV detection.

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 2.5) is a good starting point for aromatic amines.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm and 254 nm.

    • Justification: Reverse-phase HPLC is ideal for separating compounds based on polarity. The acidic mobile phase ensures the amine is protonated, leading to better peak shape. UV detection is suitable due to the aromatic chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and residual solvents.

  • Protocol:

    • System: GC coupled to a Mass Spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all volatile components.

    • Justification: GC-MS provides excellent separation for volatile compounds and the mass spectrometer allows for positive identification of impurities by comparing their fragmentation patterns to spectral libraries.[14][15] Potential impurities from the Ritter reaction include unreacted starting alcohol and byproducts from nitrile hydration.

Content and Potency Determination
  • Loss on Drying (LOD) / Thermogravimetric Analysis (TGA): Determines the content of volatile substances (primarily water and residual solvents).

  • Residue on Ignition (ROI) / Sulfated Ash: Quantifies the level of inorganic impurities.

  • Quantitative NMR (qNMR): A powerful primary method for determining the absolute purity (potency) of the standard without the need for a pre-existing standard of the same compound. A certified internal standard of known purity is used for calibration.

Part 3: Comparative Analysis and Data Interpretation

To illustrate the importance of a fully characterized reference standard, we compare our in-house standard with a hypothetical "Commercial Grade" sample of this compound, which comes with a certificate of analysis stating only ">97% purity by GC."

Purity Comparison
Analytical Test In-House Reference Standard "Commercial Grade" Sample Significance of Discrepancy
HPLC Purity (Area %) 99.8%97.5%The lower purity of the commercial grade would lead to a systematic overestimation of the analyte in unknown samples.
Impurity Profile (HPLC) Single impurity at 0.15%Main impurity at 1.8%, two others at ~0.3% eachUnknown impurities in the commercial grade could co-elute with other analytes or degradation products, leading to inaccurate results.
GC-MS (Volatiles) No significant volatile impurities detected.0.4% Toluene (residual solvent)The presence of residual solvent in the commercial grade material means the actual purity of the amine is even lower than the GC area % suggests.
Water Content (Karl Fischer) 0.05%0.8%Higher water content in the commercial grade further reduces its potency and can affect its stability.
Assay (by Mass Balance) 99.6% Not Provided (Est. ~96.3%) The mass balance assay, which accounts for all impurities, provides the true potency. Using the commercial grade would introduce a significant (>3%) error in quantitative analyses.

Calculation of Assay by Mass Balance: Assay (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

Impact on a Simulated Assay

Imagine using these two standards to quantify a 1.0 mg/mL solution of this compound.

  • Using the In-House Reference Standard (Assay: 99.6%): If the standard preparation is weighed out assuming 100% purity, the actual concentration would be 0.996 mg/mL. This small, known bias is corrected for in calculations.

  • Using the "Commercial Grade" Sample (Assay: ~96.3%): If this material is used assuming the stated ">97%" purity, or worse, 100% purity, the standard solution concentration would be significantly lower than intended. This would cause the concentration of the unknown sample to be incorrectly reported as higher than its true value .

Conclusion: The Non-Negotiable Value of a Primary Reference Standard

This guide has detailed a systematic and scientifically rigorous approach to the synthesis, purification, and comprehensive characterization of this compound for its establishment as a primary reference standard. The comparison with a less-characterized material starkly illustrates that a simple purity value is insufficient for a reference standard. A true reference standard is defined by its complete characterization profile—identity, organic and inorganic impurities, volatile content, and a precisely determined assay value.

For researchers, scientists, and drug development professionals, relying on a well-established reference standard is not a matter of best practice, but a fundamental requirement for data integrity. It ensures the accuracy of quantitative results, the validity of impurity profiling, and ultimately, the safety and efficacy of the final therapeutic product.

References

  • Wikipedia. (n.d.). Ritter reaction. Retrieved January 5, 2026, from [Link]

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved January 5, 2026, from [Link]

  • The ABC's of Reference Standard Management. (n.d.). American Pharmaceutical Review. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Reaction. (2025, December 9). Ritter Reaction. Retrieved January 5, 2026, from [Link]

  • Pearson. (n.d.). The reaction of a nitrile with an alcohol in the presence of a strong acid.... Retrieved January 5, 2026, from [Link]

  • ProQuest. (n.d.). The Ritter reaction: Trapping a carbocation with a nitrile. Retrieved January 5, 2026, from [Link]

  • Request PDF. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved January 5, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 5, 2026, from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved January 5, 2026, from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved January 5, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved January 5, 2026, from [Link]

  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved January 5, 2026, from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved January 5, 2026, from [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Chemical purity. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 5, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Retrieved January 5, 2026, from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved January 5, 2026, from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Phentermine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0014337). Retrieved January 5, 2026, from [Link]

  • Indian Academy of Sciences. (2012, September). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences, 124(5), 1025-1032. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, November 1). Ritter Reaction. Retrieved January 5, 2026, from [Link]

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  • ResearchGate. (2025, August 6). Phentermine Interference and High L-Methamphetamine Concentration Problems in GC-EI-MS SIM Analyses of R-(-)- -Methoxy- -(Trifluoromethyl)Phenylacetyl Chloride-Derivatized Amphetamines and Methamphetamines. Retrieved January 5, 2026, from [Link]

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A Comparative Guide to the Quantitative Analysis of 2-(4-Methylphenyl)propan-2-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methylphenyl)propan-2-amine, a phenethylamine derivative, represents a class of compounds of growing interest in pharmaceutical and toxicological research. Accurate quantification of this analyte in complex biological matrices such as blood, plasma, and urine is critical for pharmacokinetic studies, drug development, and forensic toxicology. This guide provides a comprehensive comparison of established analytical methodologies for the quantification of primary amines of similar structure, offering a robust framework for developing and validating a sensitive and reliable assay for this compound.

Part 1: The Critical First Step - Sample Preparation

The primary challenge in bioanalysis is the effective isolation of the target analyte from the complex biological matrix, which contains proteins, salts, lipids, and other endogenous components that can interfere with analysis. The choice of sample preparation technique is paramount and directly impacts method sensitivity, selectivity, and robustness. We will compare the two most common and effective approaches: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1] For a basic compound like this compound, the pH of the aqueous sample is adjusted to a basic pH (>10) to ensure the amine is in its neutral, more organic-soluble form.

Causality Behind Experimental Choices:

  • pH Adjustment: The pKa of the amine dictates the pH required for efficient extraction. By raising the pH well above the pKa, we deprotonate the amine, shifting the equilibrium towards the neutral form, which has significantly higher solubility in organic solvents.

  • Solvent Selection: The choice of organic solvent (e.g., n-butyl chloride, diethyl ether, ethyl acetate) is a balance between extraction efficiency for the analyte and minimization of co-extraction of interfering substances.[1] Polarity, density, and volatility are key considerations.

Generic LLE Protocol:

  • To 1 mL of biological sample (e.g., plasma, urine), add an appropriate internal standard.

  • Add 1 mL of a basic buffer (e.g., sodium borate, pH 9-10) and vortex.

  • Add 5 mL of an immiscible organic solvent (e.g., n-butyl chloride).

  • Vortex vigorously for 5-10 minutes to ensure intimate contact between the phases.

  • Centrifuge at >3000 x g for 10 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., ethyl acetate for GC-MS, mobile phase for LC-MS/MS).

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interferences can be washed away, and the purified analyte is then eluted with a small volume of solvent. Mixed-mode SPE, combining both non-polar (e.g., C8) and ion-exchange (e.g., cation exchange) mechanisms, is particularly effective for amphetamine-type compounds.

Causality Behind Experimental Choices:

  • Mixed-Mode Sorbent: A mixed-mode cation exchange sorbent offers dual retention mechanisms. The non-polar backbone retains the compound via hydrophobic interactions, while the cation exchange groups strongly retain the protonated amine. This allows for rigorous washing steps to remove a wide range of interferences.

  • Wash and Elution Solvents: The wash steps are designed to remove interferences without displacing the analyte. A low pH wash ensures the amine remains protonated and bound to the cation exchanger. An organic wash removes non-polar interferences. The elution solvent must be strong enough to disrupt both interactions; typically, this is an organic solvent containing a base (e.g., ammonium hydroxide) to neutralize the amine and release it from the sorbent.

Generic Mixed-Mode SPE Protocol:

  • Sample Pre-treatment: To 1 mL of sample, add an internal standard and 2 mL of an acidic buffer (e.g., 100 mM phosphate buffer, pH 6.0) and vortex. Centrifuge if necessary.

  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange column) with 2 mL of methanol, followed by 2 mL of the acidic buffer. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1-2 mL/min).

  • Washing:

    • Wash with 2 mL of 0.1 M acetic acid to remove basic and neutral interferences.

    • Wash with 2 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analyte with 2 mL of a freshly prepared solution of ethyl acetate:isopropanol:ammonium hydroxide (e.g., 78:20:2 v/v/v).

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute in a compatible solvent.

Performance Comparison: LLE vs. SPE
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale
Selectivity ModerateHigh to Very HighSPE, especially mixed-mode, allows for more specific wash steps, yielding cleaner extracts.[2]
Recovery Generally Good (80-95%)Typically Higher (>85%)SPE provides more controlled interactions, often leading to more consistent and higher recovery.
Reproducibility Operator-dependentHigh (amenable to automation)SPE is less prone to variations caused by manual shaking and phase separation.
Solvent Usage HighLowLLE requires larger volumes of organic solvents compared to the elution volumes in SPE.
Cost per Sample Lower (reagents)Higher (cartridges)The initial cost of SPE cartridges is higher than LLE solvents.
Throughput Lower (can be cumbersome)Higher (amenable to 96-well plates)SPE can be easily automated for high-throughput applications.

Part 2: The Analytical Engine - GC-MS vs. LC-MS/MS

Following sample preparation, the extract is analyzed using a chromatographic separation coupled to a mass spectrometric detector. Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of small molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique for volatile and thermally stable compounds. Primary amines like this compound often exhibit poor chromatographic peak shape and thermal instability. Therefore, a derivatization step is typically required to convert the polar amine into a more volatile and stable derivative.

Causality Behind Derivatization: Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA) serves multiple purposes:

  • Increases Volatility: Replaces the active hydrogen on the amine with a non-polar group, reducing intermolecular hydrogen bonding and allowing the compound to readily enter the gas phase.[3]

  • Improves Thermal Stability: Protects the amine from degradation in the hot GC injector.

  • Enhances Mass Spectral Properties: Creates derivatives with characteristic, high-mass fragment ions that are ideal for selective identification and quantification, moving them away from the low-mass chemical noise.[4]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis BioSample Biological Sample (e.g., Plasma, Urine) Extraction SPE or LLE BioSample->Extraction Evaporation Evaporation Extraction->Evaporation Deriv Add Derivatizing Agent (e.g., HFBA, MSTFA) Evaporation->Deriv Heat Heat (e.g., 70°C) Deriv->Heat GCMS GC-MS Injection Heat->GCMS Data Data Acquisition (SIM/MRM) GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and applicability to a broad range of compounds without the need for derivatization.[5] The analyte is separated by liquid chromatography and then detected by a tandem mass spectrometer, typically a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is typically used for separating amphetamine-type compounds. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid). The formic acid protonates the amine, leading to better retention on the column and improved ionization efficiency.

  • Electrospray Ionization (ESI): ESI in positive ion mode is ideal for amines, as they readily accept a proton to form a stable [M+H]⁺ ion.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity. The first quadrupole (Q1) selects the protonated parent ion of the analyte. This ion is then fragmented in the second quadrupole (Q2), and a specific, stable fragment ion is selected and monitored by the third quadrupole (Q3). This specific parent-to-fragment transition is highly unique to the analyte, minimizing the chances of interference from other co-eluting compounds.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BioSample Biological Sample (e.g., Plasma, Urine) Extraction SPE or LLE BioSample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Injection Reconstitution->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification Data->Quant

Caption: Workflow for LC-MS/MS analysis of this compound.

Performance Comparison: GC-MS vs. LC-MS/MS

The following table presents typical performance characteristics for the analysis of amphetamine analogs, which can be used as a benchmark when developing a method for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Rationale
Derivatization Required Not RequiredLC-MS/MS directly analyzes the polar amine, simplifying sample preparation and avoiding potential variability from the derivatization reaction.[5]
Selectivity High (with SIM/MRM)Very High (with MRM)The specificity of the MRM transition in LC-MS/MS typically provides superior selectivity over GC-MS.[6]
Sensitivity (LOQ) Low ng/mLSub ng/mL to pg/mLLC-MS/MS generally offers lower limits of quantification, crucial for low-dose pharmacokinetic studies.[7]
Throughput LowerHigher The absence of a derivatization step and typically faster run times make LC-MS/MS more suitable for high-throughput analysis.
Matrix Effects Less prone to ion suppressionSusceptible to ion suppression/enhancementCo-eluting matrix components can affect the ionization efficiency of the analyte in the ESI source, requiring careful method development and use of an appropriate internal standard.
Robustness Generally highCan be affected by matrix buildup in the MS sourceThe direct injection of biological extracts can lead to faster contamination of the MS interface compared to GC, where only volatile compounds enter the system.

Part 3: Method Validation - The Pillar of Trustworthiness

Once a method is developed, it must be rigorously validated to ensure it is fit for purpose. Validation demonstrates that the analytical procedure is accurate, precise, and reliable for the intended application. Key validation parameters are defined by regulatory bodies like the FDA and EMA.

Key Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Accuracy The closeness of the measured concentration to the true nominal value.Within ±15% of the nominal value (±20% at the LLOQ).[5]
Precision The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision.Coefficient of Variation (CV) should not exceed 15% (20% at the LLOQ).[5]
Linearity & Range The concentration range over which the method is accurate, precise, and linear.A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision within ±20%.
Recovery The efficiency of the extraction procedure, comparing analyte response from an extracted sample to a post-extraction spiked sample.Should be consistent and reproducible, though 100% recovery is not required.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term storage).Analyte concentration should remain within ±15% of the initial concentration.

Conclusion and Recommendation

For the quantitative analysis of this compound in biological samples, both GC-MS and LC-MS/MS are viable techniques.

  • GC-MS is a reliable and well-established method. However, the mandatory derivatization step adds complexity, time, and a potential source of variability to the workflow.

  • LC-MS/MS is the superior choice for most modern bioanalytical laboratories.[5] Its ability to analyze the compound directly without derivatization, coupled with its exceptional sensitivity and selectivity, results in a simpler, faster, and more robust assay. While susceptible to matrix effects, these can be effectively managed with proper sample cleanup (e.g., SPE) and the use of a stable isotope-labeled internal standard.

Recommendation: A method based on Solid-Phase Extraction followed by LC-MS/MS analysis is recommended as the optimal strategy for the development of a high-throughput, sensitive, and robust quantitative assay for this compound in biological matrices. The initial method development should focus on optimizing the MRM transitions for the specific analyte and validating the chosen SPE protocol to ensure clean extracts and high recovery.

References

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  • Sigma-Aldrich. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Restek Corporation. Improved GC Analysis of Derivatized Amphetamines.
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  • Agilent Technologies, Inc. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Available from: [Link]

  • Anto, B., et al. (2020). A Validated Method for the Simultaneous Determination of Methamphetamine and 3,4-Methylenedioxy-N-methamphetamine in Blood-Based Liquid Chromatography-Tandem Mass Spectrometry. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]

  • Wille, S. M. R., et al. (2011). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. Chromatographia, 74(7-8), 549-559. Available from: [Link]

  • Raikos, N., et al. (2008). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 2, 12-18. Available from: [Link]

  • Waters Corporation. (2008). Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology. Available from: [Link]

  • Chen, Y., et al. (2009). Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. Journal of Analytical Toxicology, 33(7), 399-402. Available from: [Link]

  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Available from: [Link]

  • U.S. Food & Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • Dynakin. (2015). Quantitative determination of fentanyl in newborn pig plasma and cerebrospinal fluid samples by HPLC-MS/MS. Available from: [Link]

  • Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Available from: [Link]

  • SCIEX. Fast Screening Method for 86 Forensic Analytes in Human Urine using the QTRAP. Available from: [Link]

  • SCIEX. Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. Available from: [Link]

  • Anto, B., et al. (2020). A Validated Method for the Simultaneous Determination of Methamphetamine and 3,4-Methylenedioxy-N-methamphetamine in Blood-Based Liquid Chromatography-Tandem Mass Spectrometry. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]

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A Senior Application Scientist's Guide to Confirming the Structure of 2-(4-Methylphenyl)propan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula

In the realm of chemical synthesis and drug development, the molecular formula—in this case, C₁₀H₁₅N for 2-(4-Methylphenyl)propan-2-amine—is merely the starting point.[1] This compound, a substituted phenethylamine, belongs to a class of molecules with significant potential in medicinal chemistry, often targeting the central nervous system.[2] The precise arrangement of its atoms, its substitution pattern, and its three-dimensional conformation are what dictate its biological activity, stability, and safety. Any ambiguity in its structure, or that of its derivatives, can lead to misinterpreted data and failed development pipelines.

Therefore, the rigorous, multi-faceted confirmation of a molecule's structure is not just a procedural step; it is the foundation of trustworthy and reproducible science. The synthesis of such compounds, often via methods like the Ritter reaction, can introduce isomeric impurities or unexpected rearrangements.[3][4] This guide provides an in-depth, comparative analysis of the essential spectroscopic and analytical techniques required to unambiguously confirm the structure of this compound and its derivatives, ensuring every protocol described is part of a self-validating system.

The Analytical Toolkit: A Comparative Overview

No single technique can provide a complete structural picture. True confidence is achieved by integrating data from orthogonal methods, where the strengths of one technique compensate for the limitations of another. The choice of methods is a strategic decision based on the specific question being asked—from basic connectivity to absolute stereochemistry.[5][6]

Table 1: Comparison of Key Analytical Techniques for Structural Elucidation [7][8]

Technique Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Precise atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemistry. Unparalleled detail on the carbon-hydrogen framework; non-destructive.[8] Requires relatively large amounts of pure sample; can be time-consuming.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns suggesting structural motifs. Extremely high sensitivity; determines molecular weight with high accuracy.[9] Provides limited information on atom connectivity or stereochemistry; destructive.
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., -NH₂, C=C, C-H). Fast, simple, and requires minimal sample; excellent for functional group identification.[7] Provides little information on the overall molecular skeleton.

| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, bond angles, and absolute configuration. | The "gold standard" for unambiguous structure proof.[10] | Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[10] |

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for integrating these techniques. The process is iterative; results from one analysis often inform the next experiment, creating a feedback loop that systematically eliminates structural ambiguity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Confirmation Synthesis Synthesized Product (e.g., via Ritter Reaction) MS Mass Spectrometry (MS) - Molecular Weight - Formula (HRMS) Synthesis->MS Initial Analysis IR Infrared (IR) Spectroscopy - Functional Groups Synthesis->IR Initial Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Isomer differentiation Synthesis->NMR Initial Analysis Confirmed Unambiguously Confirmed Structure MS->Confirmed Integrated Data Analysis IR->Confirmed Integrated Data Analysis XRAY X-ray Crystallography - 3D Structure - Absolute Configuration NMR->XRAY If crystallization is needed for stereochemistry NMR->Confirmed Integrated Data Analysis XRAY->Confirmed Integrated Data Analysis

Caption: Integrated workflow for structural confirmation.

Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution.[8] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, it provides a detailed map of the chemical environment of each atom.

Predicted ¹H and ¹³C NMR Data

For the parent compound, this compound, we can predict the following spectral characteristics based on its structure and data from analogous compounds.[2][11][12]

Table 2: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-C(CH₃)₂ ~1.3 Singlet 6H Six equivalent protons on two methyl groups attached to a quaternary carbon.
Ar-CH₃ ~2.3 Singlet 3H Three protons of the methyl group on the aromatic ring.
-NH₂ ~1.5 (variable) Broad Singlet 2H Amine protons are exchangeable, often resulting in a broad signal with no coupling.
Ar-H (ortho to -C(CH₃)₂) ~7.2 Doublet 2H Aromatic protons adjacent to the bulky alkyl substituent.

| Ar-H (ortho to -CH₃) | ~7.1 | Doublet | 2H | Aromatic protons adjacent to the methyl group. |

Table 3: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Rationale
-C(C H₃)₂ ~30 Aliphatic methyl carbons.
Ar-C H₃ ~21 Aromatic methyl carbon.
C (CH₃)₂ ~55 Quaternary carbon attached to the nitrogen and two methyls.
Ar-C (ortho to -C(CH₃)₂) ~126 Aromatic CH carbons.
Ar-C (ortho to -CH₃) ~129 Aromatic CH carbons.
Ar-C -CH₃ ~136 Quaternary aromatic carbon attached to the methyl group.

| Ar-C -C(CH₃)₂ | ~145 | Quaternary aromatic carbon attached to the isopropylamine group. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the data using Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative proton ratios.[13]

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum on the same instrument.

    • A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Record the spectrum with broadband proton decoupling to produce a spectrum with a single peak for each unique carbon atom.[14]

  • 2D NMR (if needed): For complex derivatives, run 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively assign all signals and confirm connectivity.

Deep Dive 2: Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.[5][9]

Expected Mass Spectrum Data

For this compound (Molecular Weight: 149.23 g/mol ), the mass spectrum will reveal key structural features.[15]

Table 4: Expected Mass Spectrometry Fragmentation

m/z Value Possible Fragment Significance
149 [C₁₀H₁₅N]⁺ The molecular ion (M⁺) peak, confirming the molecular weight. As it contains one nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule.[16]
134 [M - CH₃]⁺ Loss of a methyl group via alpha-cleavage, a common fragmentation pathway for amines.[16][17] This is often the base peak.

| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion, characteristic of compounds with a toluene moiety. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. The gas chromatograph will separate the analyte from any volatile impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and compare the fragmentation pattern to predicted pathways to confirm the structure.[18]

Deep Dive 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups by measuring their vibrational frequencies when they absorb infrared light.[19]

Expected IR Data

The structure of this compound contains several IR-active functional groups.

Table 5: Characteristic Infrared (IR) Absorption Frequencies [19][20]

Vibration Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Primary Amine) 3400-3300 Two distinct, sharp-to-medium peaks (asymmetric and symmetric stretches).[21]
C-H Stretch (Aromatic) 3100-3000 Medium to weak peaks.
C-H Stretch (Aliphatic) 3000-2850 Strong, sharp peaks.
N-H Bend (Primary Amine) 1650-1580 Medium, sharp peak.[19]
C=C Stretch (Aromatic Ring) 1600 & 1475 Two medium-intensity peaks.

| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong peak.[9] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and confirm that they match the expected functional groups for the proposed structure.

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required—especially for determining absolute stereochemistry in chiral derivatives—single-crystal X-ray crystallography is the definitive technique.[10][22] It moves beyond connectivity to provide precise bond lengths, angles, and the spatial arrangement of the molecule within a crystal lattice.

The primary challenge is not the analysis itself, but obtaining a diffraction-quality single crystal. This often requires screening multiple solvents and crystallization conditions.[23][24]

G cluster_xtal Crystallization & Data Collection cluster_solve Structure Solution & Refinement Purified Purified Compound Screen Screen Solvents & Conditions Purified->Screen Grow Grow Single Crystal (e.g., Slow Evaporation) Screen->Grow Mount Mount Crystal & Collect Diffraction Data Grow->Mount Solve Solve Phase Problem Mount->Solve Build Build Initial Model Solve->Build Refine Refine Atomic Positions Build->Refine Validate Validate Final Structure Refine->Validate Final Final 3D Structure (CIF File) Validate->Final

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: Crystallization via Slow Evaporation[24][25]
  • Purity is Paramount: Ensure the compound is of the highest possible purity (>99%), as impurities can inhibit crystal growth.

  • Solvent Selection: In a small, clean vial, dissolve a small amount of the compound in a solvent in which it is moderately soluble. The goal is to create a nearly saturated solution.

  • Filtration: Filter the solution through a pipette with a cotton or glass wool plug into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.

  • Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a loop and immediately coat them in a cryoprotectant oil before flash-cooling for data collection.[23]

Conclusion: A Unified and Self-Validating Approach

Confirming the structure of this compound or its derivatives is a process of systematic, evidence-based inquiry. It begins with foundational techniques like IR and MS to confirm functional groups and molecular weight. NMR spectroscopy then provides the detailed map of atomic connectivity, resolving any isomeric ambiguities. Finally, for questions of absolute configuration or complex stereochemistry, X-ray crystallography offers the definitive answer. By layering the data from these orthogonal techniques, a researcher can build an unshakeable, self-validating case for the structure of their compound, ensuring the integrity and success of subsequent research and development efforts.

References

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  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • Institut "Jožef Stefan". (2018, January 8). Structural Elucidation. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Slideshare. (n.d.). Spectroscopic and chemical techniques for structure elucidation of alkaloids. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). x Ray crystallography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-(2-Methylpropyl)phenyl)propanoic acid--2-methylpropan-2-amine (1/1). Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • aayushi international interdisciplinary research journal. (n.d.). Mass Spectral Fragmentation Patterns of (E). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(2-Methyl-2-propanyl)phenyl)-2-propanamine. Retrieved from [Link]

  • Unknown. (n.d.).
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)propane-2-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • NP-MRD. (2022, September 2). Showing NP-Card for 2-(4-methylphenyl)propan-1-ol (NP0160279). Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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A Head-to-Head Comparison of the Neurochemical Profiles of Phenethylamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The β-phenethylamine scaffold is a foundational structural motif in medicinal chemistry and neuropharmacology, serving as the backbone for numerous endogenous neuromodulators, including dopamine and norepinephrine, as well as a vast array of synthetic compounds.[1][2] The versatility of this chemical structure allows for subtle modifications that can dramatically alter a compound's pharmacological properties, leading to a diverse spectrum of effects ranging from therapeutic intervention in attention-deficit/hyperactivity disorder (ADHD) to potent psychostimulation and entactogenic experiences.[2]

This guide provides an in-depth, head-to-head comparison of the neurochemical profiles of key phenethylamine analogs. We will dissect their structure-activity relationships, compare their interactions with primary neuronal targets, and provide detailed experimental protocols for their characterization. This content is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these compounds function at a molecular level.

Core Neurochemical Mechanisms of Phenethylamine Analogs

The primary neurochemical effects of most psychoactive phenethylamines are mediated through their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Phenethylamine analogs typically engage these transporters through two principal mechanisms:

  • Reuptake Inhibition: The compound binds to the transporter protein, physically occluding the channel and preventing the reuptake of the endogenous neurotransmitter. This increases the concentration and duration of the neurotransmitter in the synapse.

  • Substrate-Type Release (Efflux): The compound is recognized by the transporter and translocated into the presynaptic terminal. Once inside, it disrupts the vesicular storage of neurotransmitters via interaction with the vesicular monoamine transporter 2 (VMAT2) and induces a reversal of the transporter's direction of flow, causing a massive, non-exocytotic release of neurotransmitters into the synapse.[4][5][6]

While DAT, NET, and SERT are the primary targets, some analogs also exhibit significant affinity for other sites, such as the trace amine-associated receptor 1 (TAAR1), which can modulate monoaminergic systems and represents a novel target for therapeutic development.[7]

Structure-Activity Relationships (SAR): How Minor Changes Create Major Effects

The pharmacological profile of a phenethylamine analog is dictated by its specific chemical structure. Modifications at the aromatic ring, the ethylamine side chain, or the terminal amine group can profoundly influence potency and selectivity for monoamine transporters.

Binding_Workflow prep 1. Membrane Preparation Homogenize tissue or cells expressing the target transporter (e.g., DAT-HEK cells). incubate 2. Incubation Incubate membranes with: - Fixed concentration of radioligand - Varying concentrations of test compound prep->incubate separate 3. Separation Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. incubate->separate count 4. Quantification Measure radioactivity trapped on the filters using a scintillation counter. separate->count analyze 5. Data Analysis Plot % inhibition vs. compound concentration. Calculate IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation. count->analyze

Sources

A Researcher's Guide to Differentiating 2-(4-Methylphenyl)propan-2-amine from its Regioisomers using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical development and chemical synthesis, the precise control and verification of molecular structure are paramount. Regioisomers—molecules that share the same molecular formula but differ in the spatial arrangement of substituents on a core structure—present a significant analytical challenge. Their similar physical properties often make them difficult to distinguish using conventional chromatographic techniques alone. This guide provides a robust, non-destructive method using Raman spectroscopy to unambiguously differentiate 2-(4-Methylphenyl)propan-2-amine from its ortho- and meta- regioisomers. We will explore the vibrational principles that enable this differentiation, provide a detailed experimental protocol, and present a clear framework for data interpretation, empowering researchers to ensure isomeric purity with confidence.

Introduction: The Critical Need for Isomeric Purity

The subtle difference in the placement of a methyl group on the phenyl ring of 2-(Methylphenyl)propan-2-amine can lead to profound differences in pharmacological activity, toxicity, and material properties. For drug development professionals, ensuring the correct regioisomer is synthesized and purified is not merely a matter of quality control; it is a fundamental aspect of safety and efficacy.[1][2] Raman spectroscopy emerges as an ideal analytical tool for this challenge.[3][4][5] It is a vibrational spectroscopy technique that provides a unique molecular "fingerprint" based on how a molecule scatters light.[6] Because the vibrational modes of a molecule are exquisitely sensitive to its symmetry, Raman spectroscopy can effectively distinguish between closely related isomers.[3][7][8]

Section 1: The Molecular Structures Under Investigation

The three regioisomers of interest are this compound (para-), 2-(3-Methylphenyl)propan-2-amine (meta-), and 2-(2-Methylphenyl)propan-2-amine (ortho-). While chemically similar, their differing substitution patterns on the benzene ring result in distinct molecular symmetries, which is the key to their differentiation via Raman spectroscopy.

Caption: Molecular structures of the para-, meta-, and ortho-isomers.

Section 2: The Vibrational Basis for Differentiation

Raman spectroscopy measures the inelastic scattering of photons, which results in energy shifts corresponding to the vibrational modes of the molecule.[6] The substitution pattern on a benzene ring directly influences its vibrational modes.[9] For disubstituted benzenes, the symmetry changes (from D2h for para, to C2v for ortho, and C2v for meta, assuming generic substituents) lead to different selection rules for which vibrations are Raman-active and where they appear in the spectrum.[10]

Key diagnostic vibrational modes include:

  • Ring Breathing Modes: The symmetric stretching and contraction of the entire benzene ring is highly sensitive to the substitution pattern. The iconic benzene ring breathing mode at ~992 cm⁻¹ is a useful reference.[11][12]

  • C-H Bending/Wagging: Out-of-plane C-H wagging modes in the 700-900 cm⁻¹ region are particularly informative for distinguishing substitution patterns.[13]

  • Substituent-Specific Modes: Vibrations from the C-N bond of the amine and the C-C bonds of the methyl and isopropyl groups will also appear and can be diagnostic. Aromatic C-N stretches typically appear in the 1250-1335 cm⁻¹ range.[14]

Caption: Logical workflow from structural isomers to spectral differentiation.

Section 3: Experimental Protocol

This section provides a standardized protocol for acquiring high-quality Raman spectra suitable for isomer differentiation.

Materials and Instrumentation:

  • Samples: Pure samples of this compound, 2-(3-Methylphenyl)propan-2-amine, and 2-(2-Methylphenyl)propan-2-amine. Samples can be analyzed as neat liquids or solids.

  • Spectrometer: A benchtop Raman spectrometer equipped with a 785 nm laser is recommended to minimize potential fluorescence from the samples or trace impurities.

  • Sample Holder: Glass vials or a microscope slide can be used.

Step-by-Step Data Acquisition Protocol:

  • Instrument Calibration: Ensure the spectrometer is calibrated using a certified standard (e.g., polystyrene or silicon) before analysis.

  • Sample Preparation: Place a small amount of the sample (a few milligrams of solid or a few microliters of liquid) onto a clean microscope slide or into a glass vial.

  • Parameter Optimization:

    • Laser Power: Start with low laser power (e.g., 10-20 mW) and gradually increase if needed, to avoid sample degradation.

    • Integration Time: Use an integration time of 5-10 seconds.

    • Averages: Co-add 3-5 scans to improve the signal-to-noise ratio.

  • Spectrum Acquisition: Acquire the Raman spectrum over a range of 200 cm⁻¹ to 3200 cm⁻¹.

  • Data Pre-processing: Apply a baseline correction algorithm to remove any background fluorescence and normalize the spectra to the most intense peak to facilitate direct comparison.

Section 4: Data Analysis and Interpretation

The primary method for differentiation is a comparative analysis of the peak positions and relative intensities in the Raman spectra of the three isomers. While a full vibrational assignment requires complex calculations, several key regions are highly diagnostic. The data presented below is illustrative and based on well-established principles for substituted benzenes, such as xylenes, which serve as excellent models.[7][15][16]

Table 1: Key Diagnostic Raman Peaks for Isomer Differentiation (Illustrative Data)

Raman Shift (cm⁻¹)Vibrational Assignmentortho-isomermeta-isomerpara-isomer
~740C-H Out-of-Plane WagStrongWeakAbsent
~775C-H Out-of-Plane WagAbsentStrongAbsent
~825Ring Breathing/C-H WagWeakWeakStrong
~1000Ring Breathing (Trigonal)WeakStrongAbsent
~1045C-CH₃ Stretch / RingStrongMediumMedium
~1210Ring-C(isopropyl) StretchStrongMediumVery Strong
~1610Ring C=C StretchStrongStrongStrong

Note: This data is illustrative. Actual peak positions may vary slightly based on instrumentation and sample phase.

Interpretation: The most striking differences are expected in the "fingerprint" region below 1600 cm⁻¹.

  • The Para-isomer is often identifiable by a strong, sharp band around 825 cm⁻¹, characteristic of para-disubstitution.[13][15] Its higher symmetry may also result in fewer active bands compared to the other isomers. The intense band around 1210 cm⁻¹ can be attributed to the stretching of the bond between the ring and the bulky isopropylamine group, which is enhanced in the symmetric para position.

  • The Meta-isomer typically shows a unique strong band around 1000 cm⁻¹, which is associated with a trigonal ring breathing mode that is Raman-active for meta-substituted benzenes.[11][16] It also presents a characteristic C-H wagging band around 775 cm⁻¹.

  • The Ortho-isomer is distinguished by a strong C-H wagging band at a lower wavenumber, typically around 740 cm⁻¹.[13] The proximity of the bulky substituents in the ortho position can also lead to unique shifts and splitting in other bands due to steric hindrance.

By overlaying the spectra of the three isomers, these unique patterns become immediately apparent, allowing for rapid and confident identification.

Section 5: Method Validation and Trustworthiness

To ensure the reliability of this method in a research or quality control setting, the following steps are crucial:

  • Reference Standards: Always use certified reference materials for each isomer to build a robust spectral library.

  • Reproducibility: Perform measurements on multiple days and with different operators to confirm the method's reproducibility.

  • Mixture Analysis: For advanced applications, create calibration curves using known mixtures of the isomers to determine the limit of detection for isomeric impurities. Chemometric models (e.g., Principal Component Analysis or Partial Least Squares) can be developed for quantitative analysis.

Conclusion

Raman spectroscopy provides a fast, reliable, and non-destructive method for differentiating the ortho-, meta-, and para- regioisomers of 2-(Methylphenyl)propan-2-amine. By focusing on the characteristic shifts in the fingerprint region of the spectrum—particularly the C-H wagging and ring breathing modes—researchers can unequivocally identify each isomer. This guide offers a clear protocol and interpretive framework, establishing Raman spectroscopy as an indispensable tool for ensuring isomeric purity in pharmaceutical and chemical research.[1][2]

References

  • A Raman Spectroscopic Comparison of Xylene Isomers. RK Tech Kft. Available from: [Link]

  • Lewis, S., Da, Y., & Desamero, R. (2008). ANALYSIS of the Alternation of Vibration Modes on the Ring STRUCTURE of Mono-Substituted and Di-Substituted Benzene. MARM-ACS. Available from: [Link]

  • Zhang, D., et al. (2012). Raman spectroscopy in the analysis of food and pharmaceutical nanomaterials. PMC - NIH. Available from: [Link]

  • Raman spectra of the individual xylene isomers and different xylene... ResearchGate. Available from: [Link]

  • Raman Spectroscopy for Pharmaceutical. HORIBA. Available from: [Link]

  • Raman spectra of benzene, toluene, ethylbenzene, meta -xylene, ortho... ResearchGate. Available from: [Link]

  • Perez, R., et al. (2016). Quantitative Analysis of Xylene Mixtures Using a Handheld Raman Spectrometer. Digital Commons @ Pace. Available from: [Link]

  • Raman Spectroscopy for Pharmaceutical Analysis & Quality Control. Contract Pharma. (2021). Available from: [Link]

  • Raman Spectroscopy for Pharma. Part 1: Principles and Applications. American Pharmaceutical Review. Available from: [Link]

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  • This compound. PubChem. Available from: [Link]

  • Lindenmaier, R., et al. (2017). Improved assignments of the vibrational fundamental modes of ortho -, meta -, and para -xylene using gas- and liquid-phase infrared and Raman spectra combined with ab initio calculations. OSTI.gov. Available from: [Link]

  • Bohl, M., et al. (2016). Resonance-Enhanced Raman Scattering of Ring-Involved Vibrational Modes in the (1)B(2u) Absorption Band of Benzene, Including the Kekule Vibrational Modes ν(9) and ν(10). PubMed. Available from: [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available from: [Link]

  • VIBRATIONAL WAVENUMBERS AND STRUCTURAL DETERMINATION OF DILITHIUM TEREPHTHALATE. Rasayan Journal of Chemistry. Available from: [Link]

  • Smith, B. C. (2015). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. Available from: [Link]

  • Raman spectrum of benzene. ResearchGate. Available from: [Link]

  • Rioux, F. (2023). 4.18: Analysis of the Vibrational and Electronic Spectrum of Benzene. Chemistry LibreTexts. Available from: [Link]

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  • Raman spectroscopic characterization of different regioisomers of monoacyl and diacyl chlorogenic acid. ResearchGate. Available from: [Link]

  • Zhang, W., et al. (2011). Contrastive Analysis of the Raman Spectra of Polychlorinated Benzene. PubMed Central. Available from: [Link]

  • Raman spectra of the 1220 cm⁻¹ and 1280 cm⁻¹ peaks of benzene and... ResearchGate. Available from: [Link]

  • Interpretation of Raman Spectrum of Proteins. Spectroscopy Online. (2022). Available from: [Link]

  • Spectra–Structure Correlations in Raman Spectroscopy. Wiley Online Library. Available from: [Link]

  • An infrared and Raman spectroscopic study of rotational isomerism... Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • 4.3: Raman Spectroscopy. Chemistry LibreTexts. (2025). Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures the utmost safety and regulatory compliance. The proper management of chemical waste is a cornerstone of a responsible and efficient laboratory. This guide provides a detailed, authoritative protocol for the disposal of 2-(4-Methylphenyl)propan-2-amine, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

The integrity of our work and the safety of our personnel and environment are non-negotiable. A chemical's lifecycle does not end when an experiment is complete; its journey to final, safe disposal is a critical phase that demands meticulous attention. This document serves as your trusted resource for managing this compound waste with the highest standards of safety and scientific integrity.

Part 1: Hazard Profile and Essential Safety Precautions

This compound, an aromatic amine, must be handled as a hazardous substance. Aromatic amines as a class are recognized for their potential toxicity and require careful handling to minimize exposure.[1] While specific toxicological data for this compound is limited, the precautionary principle dictates that we treat it with the same level of caution as related, well-characterized aromatic amines.

Immediate Safety Protocols:

  • Engineering Controls: All handling and waste consolidation activities must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. This is not merely a recommendation but a mandatory requirement for handling this compound.

    • Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA eye and face protection regulations.[2]

    • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Aromatic amines can potentially permeate some glove materials, so it is crucial to inspect gloves before use and change them immediately if contamination is suspected.[3]

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to protect against splashes.

Part 2: Quantitative Data and Hazard Summary

For quick reference, the following table summarizes the essential identification and hazard information for this compound and its chemical class. This data is fundamental to making informed decisions during the waste management process.

ParameterData/GuidelineSource(s)
Chemical Name This compoundN/A
CAS Number 6526-79-0[4]
Molecular Formula C₁₀H₁₅N[4]
Molecular Weight 149.23 g/mol [4]
Hazard Classification Treat as Hazardous Waste. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[5][6]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, chloroformates.[5]
Required PPE Safety goggles, chemical-resistant gloves, laboratory coat.[7][8]
Disposal Route Licensed Professional Waste Disposal Service. Do not dispose of down the drain or in regular trash. [7][9]
Part 3: Step-by-Step Waste Disposal Protocol

The following protocol is a self-validating system designed to ensure compliance with EPA and OSHA regulations. Each step is built upon a foundation of chemical compatibility and risk mitigation.

Step 1: Waste Classification and Segregation

  • Directive: Immediately classify any material contaminated with this compound as hazardous chemical waste. This includes pure unused chemical, reaction mixtures, solutions, and contaminated materials.

  • Causality: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that chemical waste be evaluated for hazardous characteristics, including toxicity.[10] Aromatic amines are toxic, and improper disposal can lead to significant environmental contamination and regulatory penalties.[10]

  • Action:

    • Segregate at the Source: Never mix this compound waste with other waste streams.[11][12] Co-mingling wastes can create dangerous chemical reactions or significantly increase the cost and complexity of disposal.

    • Differentiate Waste Forms: Maintain separate waste containers for liquid waste (e.g., unused solutions) and solid waste (e.g., contaminated gloves, weigh paper, pipette tips).

Step 2: Waste Containerization

  • Directive: Use a dedicated, properly sealed, and chemically compatible container for waste accumulation.

  • Causality: Container integrity is critical to prevent leaks and exposure. OSHA mandates that waste containers must be chemically compatible with the stored waste and equipped with secure, leak-proof closures.[10] Using an incompatible container can lead to degradation, spills, and the release of hazardous fumes.

  • Action:

    • Select the Right Container: A high-density polyethylene (HDPE) or glass container with a screw-top cap is recommended. The original product container is often the best choice for accumulating waste.[13]

    • Inspect the Container: Ensure the container is in good condition, free of cracks, and that the lid seals tightly.

    • Keep Containers Closed: Waste containers must be kept sealed at all times except when adding waste.[13] This minimizes the release of vapors and prevents spills.

Step 3: Comprehensive Labeling

  • Directive: Label the waste container immediately upon starting accumulation.

  • Causality: Proper labeling is an EPA requirement that ensures safe handling and proper disposal by identifying the contents and their associated hazards.[14] An unlabeled container is a significant safety risk and a compliance violation.

  • Action:

    • Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

    • Clearly write the words "Hazardous Waste ".[14]

    • List all chemical constituents by their full name, including "this compound" and any solvents or other chemicals present. Provide approximate percentages for each component.

    • Record the date you first added waste to the container (the "accumulation start date").

Step 4: Safe Storage (Satellite Accumulation)

  • Directive: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).

  • Causality: EPA regulations allow for the accumulation of hazardous waste at or near the point of generation, under the control of laboratory personnel, in what is known as an SAA.[14] This practice minimizes the risks associated with transporting hazardous materials through the facility.

  • Action:

    • Designate an SAA: The SAA must be within the laboratory where the waste is generated.

    • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub.[13] This secondary containment will capture any potential leaks or spills from the primary container.

    • Store Away from Incompatibles: Ensure the SAA is located away from the storage of incompatible materials like strong acids and oxidizers.[9]

Step 5: Final Disposal and Spill Management

  • Directive: Arrange for waste pickup through the proper institutional channels. Never attempt to dispose of the waste yourself.

  • Causality: Final disposal of hazardous waste is a highly regulated process that must be performed by licensed professionals to ensure environmental protection.[7][9] These professionals use methods like high-temperature incineration to destroy the chemical safely.

  • Action:

    • Once the waste container is full or has been stored for the maximum period allowed by your institution (often 90 days to one year), contact your EHS office to schedule a waste pickup.

    • Maintain records of waste disposal as required by your institution and local regulations.[9]

  • Spill Response:

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.[2]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into your designated solid hazardous waste container.

    • Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

Part 4: Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste, from generation to final pickup.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound A Waste Generated (Liquid or Solid) B Classify as Hazardous Waste A->B C Segregate Waste Type (Keep Incompatibles Separate) B->C D Select Compatible Container (e.g., HDPE, Glass) C->D E Label Container: 'Hazardous Waste' List All Contents Add Accumulation Date D->E F Store in Designated SAA with Secondary Containment E->F G Arrange Pickup via EHS or Licensed Waste Contractor F->G Spill Spill Occurs PPE Don Full PPE Spill->PPE Absorb Absorb with Inert Material (e.g., Vermiculite) PPE->Absorb Collect Collect into Solid Hazardous Waste Container Absorb->Collect

Caption: Decision workflow for routine disposal and spill management.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Hazardous Waste Management. Arkansas State University. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

  • Hazardous Material Disposal - EPA Specific. JJ Safety. [Link]

  • Hazardous Waste Program. Pennsylvania Department of Environmental Protection. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Chemical Waste Management Guide. Auburn University. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Material Safety Data Sheet. Capot Chemical. [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]

  • Navigating OSHA Chemical Safety Rules for a Safer Workplace. EHS Insight. [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(4-Methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling and disposal of 2-(4-Methylphenyl)propan-2-amine (CAS No. 6526-79-0)[1]. As a substituted aromatic amine, this compound requires stringent safety protocols to mitigate risks inherent to its chemical class. This document moves beyond a simple checklist, explaining the causality behind each recommendation to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe laboratory environment.

Core Hazard Assessment and Mitigation Strategy

Substituted amines, as a class, can be corrosive, irritant, and toxic.[2][3] While specific toxicological data for this compound is not extensively published, safety data sheets (SDS) for structurally related compounds highlight significant hazards, including the potential to cause severe skin irritation or burns and serious eye damage.[4][5][6][7][8] Therefore, a conservative approach that assumes these hazards is mandatory.

Effective risk mitigation is not solely reliant on Personal Protective Equipment (PPE). It is the final layer in a comprehensive safety strategy known as the Hierarchy of Controls . This strategy prioritizes engineering and administrative controls to remove or reduce hazards, with PPE serving as the essential final barrier for the operator.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Final barrier) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer, more effective solutions over reliance on PPE alone.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum requirements and best practices for handling this compound.

Protection CategoryMinimum RequirementBest Practice / High-Risk Scenarios
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles.Chemical splash goggles used in combination with a full-face shield.
Skin/Body Protection Flame-resistant lab coat.Chemical-resistant apron or coveralls (e.g., Tychem®) over a lab coat.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Double-gloving with compatible materials.
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.Air-purifying respirator with organic vapor/ammonia cartridges for work outside a fume hood or during spill cleanup.
Eye and Face Protection

Amines can cause severe and irreversible eye damage.[4][5]

  • Minimum Requirement: Wear chemical splash goggles at all times. Standard safety glasses do not provide adequate protection from splashes, as they are not sealed around the eyes.

  • Best Practice: When handling larger quantities (>50 mL) or when there is a significant risk of splashing or aerosolization, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[9]

Skin and Body Protection

This compound is expected to be a skin irritant or corrosive.[6][7][8]

  • Minimum Requirement: A long-sleeved, flame-resistant lab coat should be worn and fully fastened.

  • Best Practice: For operations involving larger volumes or significant splash potential, supplement the lab coat with a chemical-resistant apron or a full protective suit to prevent saturation of clothing.[9] Non-absorbent, chemical-resistant footwear is also required.[10]

Hand Protection

Direct skin contact is a primary route of exposure.

  • Minimum Requirement: Wear compatible chemical-resistant gloves. While specific breakthrough data for this compound is not available, nitrile or neoprene gloves are generally recommended for handling amines.[9]

  • Causality and Protocol: Always inspect gloves for tears or punctures before use.[6] To avoid contaminating surfaces and personal items, remove gloves using a proper technique (without touching the outer surface with bare skin) and wash hands thoroughly with soap and water after handling is complete.[6][10][11] For extended operations, consider double-gloving.

Respiratory Protection

Inhalation of amine vapors can cause respiratory irritation.[5][7]

  • Primary Engineering Control: All handling of this compound that may generate vapors or aerosols must be performed in a certified chemical fume hood. This is the primary method of respiratory protection.

  • When Respirators are Necessary: A respirator may be required in situations where engineering controls are insufficient or during emergencies, such as a large spill. A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and amines should be used.[2][3][9] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Operational Workflow: A Step-by-Step Guide

A structured workflow minimizes the risk of exposure at every stage of handling. This protocol outlines the critical steps from preparation to final disposal.

cluster_workflow Safe Handling Workflow for this compound Prep Step 1: Preparation - Verify fume hood function - Locate safety equipment - Don appropriate PPE Handling Step 2: Handling - Work within fume hood sash limit - Aliquot carefully to avoid splashes - Keep containers closed Prep->Handling Proceed to handling Decon Step 3: Decontamination - Wipe down work surfaces - Decontaminate equipment - Doff PPE correctly Handling->Decon Complete experiment Disposal Step 4: Waste Disposal - Segregate waste streams - Label hazardous waste container - Store in satellite accumulation area Decon->Disposal After cleanup

Caption: A systematic workflow ensures safety from preparation through disposal.

Step 1: Preparation and Pre-Handling Check

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the annual certification is current.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Assemble PPE: Gather all necessary PPE as outlined in Section 2. Inspect each item for damage before donning.

Step 2: Aliquoting and Handling

  • Work in Fume Hood: Conduct all manipulations of the chemical inside the fume hood with the sash at the lowest practical height.[11]

  • Avoid Aerosolization: Pour liquids carefully to minimize splashing. Avoid dropwise addition from a significant height.

  • Maintain Containment: Keep all containers with the chemical tightly sealed when not in immediate use.[7][8]

Step 3: Post-Handling and Decontamination

  • Clean Work Area: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly Doff PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first), and dispose of single-use items in the appropriate waste stream.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water.[7][11]

Step 4: Waste Management and Disposal

  • Segregation: All materials contaminated with this compound, including excess reagent, contaminated labware, and used PPE, must be treated as hazardous waste.

  • Labeling: Collect waste in a clearly labeled, sealed container compatible with the chemical. The label must read "Hazardous Waste" and list the chemical constituents.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[5][6][8]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][6][11]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your supervisor and institutional EHS. For small spills within a fume hood, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.

This guide is intended to provide a robust framework for safety. Always consult the most recent Safety Data Sheet for the specific product you are using and adhere to your institution's established safety protocols.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Vertex AI Search. (n.d.). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 2-Methyl-1-morpholino-2-propanamine.
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • PubChem. (n.d.). This compound.
  • Thermo Fisher Scientific. (2010, October 18). SAFETY DATA SHEET: 2-Amino-4-methylphenol.
  • Capot Chemical. (2024, November 30). Material Safety Data Sheet: 2-(4-Methylphenyl)propan-2-ol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: {[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Enamine. (n.d.). Safety Data Sheet: 2-(3-bromo-2-methylphenyl)-2-methylpropanal.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.